h-NTPDase-IN-2
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H16N4S |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
N-benzyl-N-methyl-7-pyridin-4-ylthieno[3,2-d]pyrimidin-4-amine |
InChI |
InChI=1S/C19H16N4S/c1-23(11-14-5-3-2-4-6-14)19-18-17(21-13-22-19)16(12-24-18)15-7-9-20-10-8-15/h2-10,12-13H,11H2,1H3 |
InChI Key |
MZJHEOQMUQJEQP-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=NC=NC3=C2SC=C3C4=CC=NC=C4 |
Origin of Product |
United States |
Foundational & Exploratory
h-NTPDase-IN-2: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the mechanism of action of h-NTPDase-IN-2, a pan-inhibitor of human ectonucleoside triphosphate diphosphohydrolases (h-NTPDases). This guide details its inhibitory profile, the experimental methodologies used for its characterization, and its role within the broader context of purinergic signaling pathways.
Core Mechanism of Action
This compound, identified as compound 3l in some commercial contexts, is a potent pan-inhibitor of several human NTPDase isoforms. These enzymes are critical regulators of extracellular nucleotide concentrations, primarily by hydrolyzing ATP and ADP. By inhibiting these enzymes, this compound effectively increases the local concentrations of ATP and ADP, thereby modulating purinergic signaling pathways involved in a wide array of physiological and pathological processes, including inflammation, immune responses, and cancer.[1][2][3]
The primary mechanism of action of this compound is the direct inhibition of the enzymatic activity of h-NTPDase1, h-NTPDase2, h-NTPDase3, and h-NTPDase8. This inhibition prevents the sequential hydrolysis of extracellular ATP to ADP and subsequently to AMP. The accumulation of extracellular ATP and ADP leads to prolonged activation of P2X and P2Y purinergic receptors on various cell types.
Quantitative Inhibitory Profile
The inhibitory potency of this compound has been characterized against multiple h-NTPDase isoforms. The following table summarizes the half-maximal inhibitory concentrations (IC50) as reported in the literature.
| Target Isoform | IC50 (μM) |
| h-NTPDase1 | 0.35 |
| h-NTPDase2 | 4.81 |
| h-NTPDase3 | 37.73 |
| h-NTPDase8 | 10.32 |
Note: The data presented is based on commercially available information for a compound designated as this compound (compound 3l).
Signaling Pathways
The inhibitory action of this compound has significant implications for purinergic signaling cascades. By preventing the degradation of extracellular ATP and ADP, it enhances the activation of various P2 receptors, which can lead to diverse downstream cellular responses.
References
- 1. Highly Potent and Selective Ectonucleoside Triphosphate Diphosphohydrolase (ENTPDase1, 2, 3 and 8) Inhibitors Having 2-substituted-7- trifluoromethyl-thiadiazolopyrimidones Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The E-NTPDase family of ectonucleotidases: Structure function relationships and pathophysiological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NTPDase | ATPases | Tocris Bioscience [tocris.com]
Unraveling the Function of h-NTPDase-IN-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of h-NTPDase-IN-2, a designation that refers to two distinct thieno[3,2-d]pyrimidine derivatives with different inhibitory profiles against human nucleoside triphosphate diphosphohydrolases (NTPDases). This document will elucidate the function, mechanism of action, and potential therapeutic applications of these compounds, supported by quantitative data, detailed experimental protocols, and visual representations of their impact on cellular signaling pathways.
Introduction to NTPDases and Purinergic Signaling
Ecto-nucleoside triphosphate diphosphohydrolases (E-NTPDases) are a family of cell surface enzymes that play a critical role in regulating purinergic signaling by hydrolyzing extracellular nucleotides like ATP and ADP.[1][2] This enzymatic activity modulates the activation of P2 purinergic receptors, which are involved in a myriad of physiological and pathological processes, including inflammation, immune responses, cancer, and thrombosis.[3][4] The four major cell surface-expressed human NTPDases (h-NTPDase1, -2, -3, and -8) exhibit different substrate specificities, leading to distinct downstream signaling outcomes.[5]
This compound refers to two separate inhibitors with differing selectivity profiles: a selective h-NTPDase-2/-8 inhibitor (also known as compound 5g) and a pan-h-NTPDase inhibitor (compound 3l). This guide will address both compounds to provide a clear and comprehensive resource.
The Selective h-NTPDase-2/-8 Inhibitor (Compound 5g)
This compound demonstrates notable selectivity for inhibiting h-NTPDase-2 and, to a lesser extent, h-NTPDase-8.[6][7]
Data Presentation: Inhibitory Profile of Compound 5g
| Target Enzyme | IC50 (µM) |
| h-NTPDase-2 | 0.04[6][7] |
| h-NTPDase-8 | 2.27[6][7] |
| h-NTPDase-1 | >100[8] |
| h-NTPDase-3 | >100[8] |
Mechanism of Action
Compound 5g acts as a non-competitive inhibitor of h-NTPDase-1 and h-NTPDase-2.[6][7] For h-NTPDase-2, the Michaelis constant (Km) has been determined to be 74 µM in the presence of the inhibitor.[6][7]
Signaling Pathway Modulation by Compound 5g
h-NTPDase2 preferentially hydrolyzes ATP to ADP, leading to the accumulation of ADP, a key agonist for P2Y1, P2Y12, and P2Y13 receptors.[5][9] By inhibiting h-NTPDase2, compound 5g is expected to decrease the production of ADP from extracellular ATP. This would lead to reduced activation of ADP-specific P2Y receptors and prolonged signaling through ATP-sensitive P2X and P2Y receptors.
The Pan-h-NTPDase Inhibitor (Compound 3l)
In contrast to compound 5g, compound 3l exhibits a broader inhibitory activity across multiple h-NTPDase isoforms.[10][11]
Data Presentation: Inhibitory Profile of Compound 3l
| Target Enzyme | IC50 (µM) |
| h-NTPDase1 | 0.35[10][11] |
| h-NTPDase2 | 4.81[10][11] |
| h-NTPDase3 | 37.73[10][11] |
| h-NTPDase8 | 10.32[11] |
Signaling Pathway Modulation by Compound 3l
As a pan-inhibitor, compound 3l will have a more profound impact on purinergic signaling by blocking the hydrolysis of both ATP and ADP by multiple enzymes. This will lead to a significant accumulation of extracellular ATP and a reduction in the generation of both ADP and the immunosuppressive molecule adenosine (which is produced from AMP, the product of NTPDase1-mediated ADP hydrolysis).
References
- 1. Ectonucleotidases in Inflammation, Immunity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ‘Targeting ectonucleotidases to treat inflammation and halt cancer development in the gut’ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purinergic Signalling: NTPDase [research.uni-leipzig.de]
- 4. Frontiers | E-NTPDases: Possible Roles on Host-Parasite Interactions and Therapeutic Opportunities [frontiersin.org]
- 5. The E-NTPDase family of ectonucleotidases: Structure function relationships and pathophysiological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Selective Nucleoside Triphosphate Diphosphohydrolase-2 (NTPDase2) Inhibitors: Nucleotide Mimetics Derived from Uridine-5′-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
h-NTPDase-IN-2: A Technical Guide to a Selective NTPDase2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Extracellular nucleotides such as adenosine triphosphate (ATP) and adenosine diphosphate (ADP) are crucial signaling molecules involved in a myriad of physiological and pathological processes, including neurotransmission, inflammation, and cancer. The concentration and duration of action of these nucleotides are tightly regulated by a family of cell surface enzymes known as ectonucleoside triphosphate diphosphohydrolases (NTPDases). Among the eight known human NTPDase isoforms, NTPDase2 (also known as CD39L1) plays a significant role by preferentially hydrolyzing ATP to ADP. This distinct substrate preference makes NTPDase2 a compelling therapeutic target for modulating purinergic signaling in various diseases. This whitepaper provides an in-depth technical guide on h-NTPDase-IN-2, a potent and selective inhibitor of human NTPDase2, based on published scientific literature.
Core Compound: this compound (Compound 5g)
The compound referred to as this compound in this guide is a thiadiazole amide derivative, specifically designated as compound 5g in the primary literature. It has been identified as a potent and selective inhibitor of human NTPDase2.[1]
Quantitative Data
The inhibitory activity and selectivity of this compound (compound 5g) against various human NTPDase isoforms have been characterized, with the following key quantitative data:
| Parameter | h-NTPDase-1 | h-NTPDase-2 | h-NTPDase-3 | h-NTPDase-8 | Reference |
| IC50 | 0.05 µM | 0.04 µM | >100 µM | 2.27 µM | [1] |
| Mechanism of Inhibition | Non-competitive | Non-competitive | - | - | |
| Km (for h-NTPDase-2) | - | 74 µM | - | - |
Note on Conflicting Data: It is important to note that the designation "this compound" is used by some commercial vendors to refer to different chemical entities. For instance, a thieno[3,2-d]pyrimidine derivative has also been described as a potent NTPDase2 inhibitor.[2][3] Furthermore, some suppliers list "this compound" with a pan-inhibitor profile. This guide focuses specifically on the thiadiazole amide derivative (compound 5g) as characterized in the primary literature as a selective NTPDase2 inhibitor.[1]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of NTPDase inhibitors like this compound.
NTPDase Inhibition Assay (Malachite Green Assay)
This colorimetric assay quantifies the inorganic phosphate (Pi) released from the enzymatic hydrolysis of ATP. The amount of Pi is directly proportional to the NTPDase activity.
Principle: The malachite green molybdate reagent forms a colored complex with free orthophosphate, which can be measured spectrophotometrically at a wavelength of 620-640 nm.[4]
Materials:
-
96-well microplate
-
Recombinant human NTPDase enzymes (NTPDase1, 2, 3, 8)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM CaCl2)
-
ATP (substrate) solution
-
This compound (or other inhibitors) dissolved in DMSO
-
Malachite green reagent
-
Microplate reader
Procedure:
-
Enzyme Preparation: Prepare working solutions of the recombinant NTPDase enzymes in the assay buffer.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in DMSO and then dilute further in the assay buffer to the desired final concentrations.
-
Assay Reaction:
-
To each well of the 96-well plate, add 25 µL of the enzyme working solution.
-
Add 5 µL of the inhibitor solution (or DMSO for control wells).
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 20 µL of the ATP substrate solution.
-
Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).
-
-
Color Development:
-
Stop the reaction and initiate color development by adding 50 µL of the malachite green reagent to each well.
-
Incubate at room temperature for 15-20 minutes to allow for color stabilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 630 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (no enzyme) from all readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (DMSO).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Capillary Electrophoresis (CE) for NTPDase Activity
Capillary electrophoresis offers a high-throughput and low-sample-consumption method for analyzing NTPDase activity by separating and quantifying the substrate (ATP) and the product (ADP or AMP).
Principle: Charged molecules (ATP, ADP, AMP) are separated based on their electrophoretic mobility in a capillary filled with a buffer. The amount of product formed is quantified by UV detection.
Materials:
-
Capillary electrophoresis system with a UV detector
-
Fused-silica capillary
-
Running buffer (e.g., 50 mM phosphate buffer, pH 7.5)
-
Recombinant NTPDase enzymes
-
ATP solution
-
Inhibitor solutions
Procedure:
-
Reaction Incubation:
-
In a microcentrifuge tube, mix the NTPDase enzyme, assay buffer, and the inhibitor at the desired concentrations.
-
Initiate the reaction by adding the ATP substrate.
-
Incubate at 37°C for a specific time.
-
Stop the reaction by adding a quenching solution (e.g., EDTA or by heating).
-
-
Sample Injection:
-
Inject the reaction mixture into the capillary using pressure or voltage.
-
-
Electrophoretic Separation:
-
Apply a high voltage across the capillary to separate the nucleotides.
-
-
Detection and Quantification:
-
Detect the separated nucleotides by their UV absorbance at a specific wavelength (e.g., 254 nm).
-
Quantify the peak areas of the substrate and product to determine the extent of the enzymatic reaction.
-
-
Data Analysis:
-
Calculate the enzyme activity based on the amount of product formed.
-
Determine the IC50 values for the inhibitor as described for the malachite green assay.
-
Visualizations
Experimental Workflow: NTPDase Inhibition Assay
Caption: Workflow for determining NTPDase inhibition using the malachite green assay.
Signaling Pathway: Impact of NTPDase2 Inhibition
Caption: Inhibition of NTPDase2 by this compound alters purinergic signaling pathways.
Conclusion
This compound (compound 5g) is a valuable research tool for investigating the role of NTPDase2 in health and disease. Its high potency and selectivity for NTPDase2 over other isoforms allow for the precise dissection of NTPDase2-mediated signaling pathways. The accumulation of extracellular ATP and the reduction of ADP following NTPDase2 inhibition have profound effects on purinergic receptor activation, thereby influencing cellular processes such as inflammation, immune responses, and cancer cell proliferation. Further research utilizing this compound and similar selective inhibitors will be crucial in validating NTPDase2 as a therapeutic target and in the development of novel treatments for a range of pathological conditions.
References
The Pivotal Role of NTPDase2 in Modulating Purinergic Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Extracellular nucleotides, such as ATP and ADP, are critical signaling molecules that regulate a vast array of physiological and pathological processes. The precise control of the concentration and duration of these signals is paramount and is largely orchestrated by a family of cell surface enzymes known as ectonucleotidases. Among these, Nucleoside Triphosphate Diphosphohydrolase 2 (NTPDase2), also known as CD39L1, has emerged as a key player with distinct enzymatic properties and tissue-specific expression, positioning it as a critical modulator of purinergic signaling. This technical guide provides an in-depth exploration of the core functions of NTPDase2, its enzymatic characteristics, its integral role in purinergic signaling pathways, and its implications in health and disease. Detailed experimental methodologies and quantitative data are presented to serve as a comprehensive resource for researchers in academia and the pharmaceutical industry.
Introduction to NTPDase2 and Purinergic Signaling
Purinergic signaling encompasses the release of purine and pyrimidine nucleotides into the extracellular space and their subsequent action on specific P1 (adenosine) and P2 (ATP, ADP, UTP, UDP) receptors.[1][2] This signaling paradigm is implicated in a multitude of physiological processes, including neurotransmission, inflammation, immunity, and platelet aggregation.[1][2] The termination and modulation of these signals are critically dependent on the activity of ectonucleotidases, which hydrolyze extracellular nucleotides.
The Ecto-Nucleoside Triphosphate Diphosphohydrolase (E-NTPDase) family consists of eight members, with NTPDase1, 2, 3, and 8 being the primary cell surface-expressed enzymes that regulate purinergic signaling.[3][4] NTPDase2 is distinguished by its strong preference for the hydrolysis of nucleoside triphosphates (like ATP) over diphosphates (like ADP).[5][6] This catalytic preference results in the conversion of ATP to ADP, which can then act as an agonist for specific P2Y receptor subtypes, thereby converting one signaling molecule into another with distinct downstream effects.
Enzymatic Properties of NTPDase2
The substrate specificity of NTPDase2 is a defining characteristic that dictates its functional role. Unlike NTPDase1, which efficiently hydrolyzes both ATP and ADP, NTPDase2 primarily functions as an ecto-ATPase.[5][6] This leads to an accumulation of ADP in the extracellular milieu, a crucial factor in modulating P2Y receptor signaling.
Kinetic Parameters
The enzymatic activity of NTPDase2 has been characterized in various species. The Michaelis-Menten constant (Km) and maximum velocity (Vmax) for different substrates provide a quantitative measure of its catalytic efficiency.
| Species | Substrate | Km (µM) | Vmax (nmol Pi/min/mg protein) | Reference |
| Human | ATP | 70 | Data not consistently reported | [7] |
| ADP | >1000 | Significantly lower than ATP | [8] | |
| UTP | 110 | Data not consistently reported | [8] | |
| UDP | >1000 | Significantly lower than UTP | [8] | |
| Mouse | ATP | 69 | Data not consistently reported | [8] |
| ADP | >1000 | Significantly lower than ATP | [8] | |
| UTP | 75 | Data not consistently reported | [8] | |
| UDP | >1000 | Significantly lower than UTP | [8] | |
| Rat | ATP | 224 | 2275 | [5] |
| ADP | 163 | 941 | [5] |
Note: Vmax values can vary significantly depending on the experimental system (e.g., cell type, recombinant protein expression system) and are therefore not always directly comparable across studies.
Inhibitors of NTPDase2
Several small molecules have been identified as inhibitors of NTPDase2, which are invaluable tools for studying its function and hold potential as therapeutic agents.
| Inhibitor | Type of Inhibition | Ki / IC50 | Species Specificity | Reference |
| PSB-6426 | Competitive | Ki = 8.2 µM | Human | [9][10] |
| ARL 67156 | Competitive | Weak inhibitor | Human | [11] |
| NTPDase-IN-1 | Non-competitive | IC50 = 0.23 µM | Human | [12] |
| NTPDase-IN-2 | Selective | IC50 = 0.04 µM | Human | [12] |
| NTPDase-IN-3 | Potent | IC50 = 1.07 µM | Human | [12] |
| 4g | Potent | IC50 = 1.72 ± 0.08 μM | Human | [13] |
| 5p | Potent | IC50 = 3.17 ± 0.05 μM | Human | [13] |
Role of NTPDase2 in Purinergic Signaling Pathways
NTPDase2's preferential hydrolysis of ATP to ADP positions it as a critical switch in purinergic signaling, capable of terminating ATP-mediated signals while simultaneously generating ADP for subsequent receptor activation.
References
- 1. The E-NTPDase family of ectonucleotidases: Structure function relationships and pathophysiological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunocytochemistry (ICC) Protocol | Rockland [rockland.com]
- 3. Western Blot Protocol | Proteintech Group [ptglab.com]
- 4. researchgate.net [researchgate.net]
- 5. nacalai.com [nacalai.com]
- 6. NTPDase1 and -2 are expressed by distinct cellular compartments in the mouse colon and differentially impact colonic physiology and function after DSS colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparative hydrolysis of P2 receptor agonists by NTPDases 1, 2, 3 and 8 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective Nucleoside Triphosphate Diphosphohydrolase-2 (NTPDase2) Inhibitors: Nucleotide Mimetics Derived from Uridine-5′-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. The GDA1_CD39 superfamily: NTPDases with diverse functions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Highly Potent and Selective Ectonucleoside Triphosphate Diphosphohydrolase (ENTPDase1, 2, 3 and 8) Inhibitors Having 2-substituted-7- trifluoromethyl-thiadiazolopyrimidones Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
h-NTPDase-IN-2: A Technical Guide to its Role in Modulating Extracellular ATP
For Researchers, Scientists, and Drug Development Professionals
Abstract
Extracellular adenosine triphosphate (eATP) is a critical signaling molecule involved in a myriad of physiological and pathological processes, including inflammation, neurotransmission, and cancer. The concentration of eATP is tightly regulated by a family of ecto-nucleoside triphosphate diphosphohydrolases (E-NTPDases). Inhibition of these enzymes presents a promising therapeutic strategy for modulating purinergic signaling. This technical guide provides a comprehensive overview of h-NTPDase-IN-2, a selective inhibitor of human NTPDase-2, and its anticipated effects on eATP levels. While direct quantitative data on the impact of this compound on eATP concentrations is not yet publicly available, this document outlines its known biochemical properties and provides detailed, generalized protocols for investigating its effects.
Introduction to Purinergic Signaling and NTPDases
Purinergic signaling refers to the extracellular signaling mediated by purine nucleotides and nucleosides, primarily ATP and adenosine.[1] When released into the extracellular space, ATP can activate P2X and P2Y receptors, triggering downstream signaling cascades that influence a wide range of cellular functions.[1] The magnitude and duration of P2 receptor activation are controlled by the rate of ATP hydrolysis, a process mediated by ectonucleotidases.
The E-NTPDase family consists of eight members (NTPDase1-8) that hydrolyze nucleoside tri- and diphosphates.[2] NTPDase1, -2, -3, and -8 are located on the cell surface with their active sites facing the extracellular space, making them key regulators of eATP. These isoforms exhibit different substrate specificities:
-
NTPDase1 (CD39): Hydrolyzes ATP and ADP at nearly equal rates.[3]
-
NTPDase2: Preferentially hydrolyzes ATP over ADP, leading to an accumulation of ADP.[3]
-
NTPDase3 and -8: Have intermediate substrate preferences between NTPDase1 and -2.[3]
The differential hydrolysis of ATP and ADP by these enzymes fine-tunes the activation of various P2Y receptor subtypes, some of which are preferentially activated by ADP. By inhibiting NTPDases, particularly the primary ATP-hydrolyzing enzyme NTPDase2, it is possible to prolong the signaling of eATP.
This compound: A Selective NTPDase Inhibitor
This compound (also known as compound 5g) is a thiadiazole amide derivative identified as a potent and selective inhibitor of human NTPDase-2.[4][5]
Biochemical Properties and Inhibitory Activity
The primary mechanism of action of this compound is the inhibition of NTPDase enzymes. Kinetic studies have revealed a non-competitive mode of inhibition for h-NTPDase-1 and -2.[4] The inhibitory potency of this compound against various human NTPDase isoforms has been characterized and is summarized in the table below.
| Target Isoform | IC50 (µM) | Reference |
| h-NTPDase-1 | Not potently inhibited | [5] |
| h-NTPDase-2 | 0.04 ± 0.006 | [4][5] |
| h-NTPDase-3 | Not potently inhibited | [5] |
| h-NTPDase-8 | 2.27 | [4] |
Table 1: Inhibitory activity of this compound against human NTPDase isoforms.
The data clearly indicates that this compound is a highly potent and selective inhibitor of h-NTPDase-2.
Expected Effect on Extracellular ATP Levels
Given that NTPDase2 is a major enzyme responsible for the hydrolysis of extracellular ATP, its inhibition by this compound is expected to lead to a significant increase in the concentration of eATP in the local cellular microenvironment. This elevation in eATP can, in turn, potentiate signaling through ATP-sensitive P2X and P2Y receptors. While direct experimental evidence for this effect with this compound is pending in the public literature, studies with NTPDase2 knockout models have demonstrated that the absence of this enzyme results in heightened eATP levels.
Experimental Protocols
This section provides detailed, generalized methodologies for assessing the inhibitory activity of compounds like this compound and their impact on eATP levels in a cell-based setting.
In Vitro NTPDase Inhibition Assay (Malachite Green Assay)
This protocol describes the measurement of NTPDase activity by quantifying the release of inorganic phosphate (Pi) from the hydrolysis of ATP.
Materials:
-
Recombinant human NTPDase enzymes (e.g., from a commercial supplier)
-
ATP (substrate)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM CaCl₂
-
Malachite Green Reagent
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a solution of the recombinant h-NTPDase enzyme in the assay buffer.
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the enzyme solution to each well.
-
Add the different concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding a solution of ATP to each well to a final concentration of 0.5 mM.
-
Incubate the reaction at 37°C for a defined period (e.g., 20-30 minutes).
-
Stop the reaction by adding the malachite green reagent.
-
Measure the absorbance at a wavelength of 620-640 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Measurement of Extracellular ATP in Cell Culture (Luciferin-Luciferase Assay)
This protocol outlines a common and highly sensitive method for quantifying eATP concentrations in the supernatant of cultured cells treated with an NTPDase inhibitor.
Materials:
-
Cell line of interest (e.g., a cell line known to express NTPDase2)
-
Cell culture medium and supplements
-
This compound
-
Luciferin-luciferase based ATP assay kit (e.g., from Promega, Revvity, or Sigma-Aldrich)
-
Luminometer
-
White, opaque 96-well plates
Procedure:
-
Seed the cells in a 96-well plate and culture until they reach the desired confluency.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in cell culture medium to the desired final concentrations.
-
Carefully remove the existing culture medium from the cells.
-
Add the medium containing the different concentrations of this compound (and a vehicle control) to the cells.
-
Incubate the cells for a specific time period (this may need to be optimized, e.g., 30 minutes, 1 hour, 2 hours).
-
At the end of the incubation, carefully collect the cell supernatant from each well.
-
Prepare the ATP standard curve according to the manufacturer's instructions for the ATP assay kit.
-
In a white, opaque 96-well plate, add the collected supernatant samples and the ATP standards.
-
Add the luciferin-luciferase reagent to each well.
-
Immediately measure the luminescence using a luminometer.
-
Calculate the concentration of eATP in each sample by comparing the luminescence values to the ATP standard curve.
Visualizations
Purinergic Signaling Pathway and the Role of NTPDase2
Caption: Role of h-NTPDase-2 and its inhibitor in the purinergic signaling pathway.
Experimental Workflow for Assessing the Effect of this compound on eATP
References
- 1. Selective Nucleoside Triphosphate Diphosphohydrolase-2 (NTPDase2) Inhibitors: Nucleotide Mimetics Derived from Uridine-5′-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ENTPDase inhibitors: therapeutic potential in infectious, inflammatory, and neuroinflammatory diseases [explorationpub.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Synthesis, characterization and biological evaluation of thiadiazole amide derivatives as nucleoside triphosphate diphosphohydrolases (NTPDases) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Role of NTPDase2 in Cancer Progression with the Selective Inhibitor h-NTPDase-IN-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ectonucleoside triphosphate diphosphohydrolase 2 (NTPDase2), also known as CD39L1, is a cell surface enzyme that plays a critical role in regulating purinergic signaling in the tumor microenvironment. By preferentially hydrolyzing extracellular ATP to ADP, NTPDase2 modulates the balance of pro-inflammatory and immunosuppressive signals, thereby influencing cancer progression. This technical guide provides an in-depth overview of the role of NTPDase2 in oncology and the use of the selective inhibitor, h-NTPDase-IN-2, as a tool to investigate its function. This document details experimental protocols for key assays, presents available quantitative data on the effects of NTPDase2 inhibition, and visualizes the intricate signaling pathways and experimental workflows involved.
Introduction: The Purinergic Signaling Axis in Cancer
The tumor microenvironment (TME) is characterized by high concentrations of extracellular ATP (eATP), which can act as a danger signal to stimulate anti-tumor immune responses.[1][2] However, cancer cells have evolved mechanisms to evade this immune surveillance by co-opting the purinergic signaling pathway. A key component of this evasion is the enzymatic degradation of eATP by ectonucleotidases.
NTPDase2 is a member of the E-NTPDase family of enzymes that hydrolyze extracellular nucleotides.[3] Unlike NTPDase1 (CD39), which hydrolyzes both ATP and ADP to AMP, NTPDase2 preferentially converts ATP to ADP.[4] This accumulation of ADP can then be further hydrolyzed by other ectonucleotidases, ultimately leading to the production of immunosuppressive adenosine.[5]
Elevated expression of NTPDase2 has been observed in several cancers, including hepatocellular carcinoma and colon cancer, where it is associated with a poor prognosis.[1][6] In hepatocellular carcinoma, hypoxia, a common feature of the TME, induces the expression of NTPDase2 through the stabilization of hypoxia-inducible factor-1α (HIF-1α).[1] This upregulation of NTPDase2 leads to the accumulation of extracellular 5'-AMP, which helps maintain a population of immunosuppressive myeloid-derived suppressor cells (MDSCs).[1] In colon cancer, tumor-derived exosomal NTPDase2 has been shown to impair the function of CD8+ T cells, further contributing to immune evasion.[6]
Given its role in promoting an immunosuppressive TME, NTPDase2 has emerged as a promising therapeutic target in oncology. The development of selective inhibitors is crucial for dissecting the specific functions of NTPDase2 and for validating its potential as a drug target.
This compound: A Selective NTPDase2 Inhibitor
This compound is a selective inhibitor of human NTPDase2. The inhibitory activity of this compound has been characterized, providing a valuable tool for studying the biological roles of NTPDase2.
In Vitro Inhibitory Activity
The inhibitory potency of this compound against different NTPDase isoforms has been determined through in vitro enzyme activity assays.
| Compound | Target | IC50 (µM) | Reference |
| This compound | h-NTPDase2 | 0.04 | [7] |
| This compound | h-NTPDase8 | 2.27 | [7] |
Table 1: In vitro inhibitory activity of this compound against human NTPDase isoforms.
Investigating the Effects of NTPDase2 Inhibition on Cancer Cells
While direct inhibition of NTPDase2 with this compound in cell-based cancer progression assays has not been extensively reported, studies involving the knockdown of ENTPD2 provide insights into its role.
Cancer Cell Proliferation
Studies on colon cancer cell lines have shown that the knockdown of ENTPD2 does not directly impact cell proliferation in vitro.[1][2] This suggests that the primary role of NTPDase2 in promoting tumor growth is likely mediated through its effects on the tumor microenvironment rather than a direct effect on cancer cell proliferation.
| Cell Line | Method | Effect on Proliferation | Reference |
| RKO (Colon Cancer) | ENTPD2 Knockdown | No significant effect | [1][2] |
| DLD1 (Colon Cancer) | ENTPD2 Knockdown | No significant effect | [1][2] |
Table 2: Effect of ENTPD2 knockdown on in vitro cancer cell proliferation.
Cancer Cell Migration and Invasion
The role of NTPDase2 in cancer cell migration and invasion is an active area of investigation. Extracellular ATP and its breakdown products are known to influence cell motility. Inhibition of NTPDase2 would alter the eATP/eADP ratio, which could, in turn, affect cancer cell migration and invasion through purinergic receptor signaling. Further studies with selective inhibitors like this compound are needed to quantify these effects.
Signaling Pathways Modulated by NTPDase2
NTPDase2 influences downstream signaling pathways primarily by controlling the availability of extracellular nucleotides for P2 purinergic receptors. The accumulation of ADP due to NTPDase2 activity can activate P2Y receptors, which are G protein-coupled receptors that can trigger various intracellular signaling cascades, including the MAPK/ERK and PI3K/Akt pathways.
Purinergic Signaling Cascade
The following diagram illustrates the central role of NTPDase2 in the purinergic signaling cascade within the tumor microenvironment.
Downstream Intracellular Signaling
Activation of P2Y receptors by ADP can lead to the activation of downstream signaling pathways such as the MAPK/ERK and PI3K/Akt pathways, which are known to regulate cell proliferation, survival, and migration. Inhibition of NTPDase2 with this compound would be expected to reduce ADP levels and subsequently attenuate signaling through these pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the role of NTPDase2 and the effects of its inhibition.
NTPDase Activity Assay (Malachite Green Assay)
This assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP or ADP.
-
Reaction Mixture: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.4), 2 mM CaCl₂, and 1 mM MgCl₂.
-
Enzyme Preparation: Use cell lysates or purified recombinant NTPDase2.
-
Inhibitor Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
Assay Procedure: a. In a 96-well plate, add the reaction buffer, enzyme preparation, and varying concentrations of this compound. b. Pre-incubate for 10 minutes at 37°C. c. Initiate the reaction by adding the substrate (ATP or ADP) to a final concentration of 100 µM. d. Incubate for 30 minutes at 37°C. e. Stop the reaction by adding Malachite Green reagent. f. Read the absorbance at 620 nm.
-
Data Analysis: Calculate the amount of Pi released based on a standard curve and determine the IC50 value of the inhibitor.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control (untreated cells).
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay measures the ability of a cell population to migrate and close a "wound."
-
Cell Seeding: Grow cells to a confluent monolayer in a 6-well plate.
-
Wound Creation: Create a scratch in the monolayer using a sterile pipette tip.
-
Treatment: Wash the cells with PBS and add fresh medium containing different concentrations of this compound.
-
Image Acquisition: Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).
-
Data Analysis: Measure the width of the wound at different time points and calculate the percentage of wound closure.
Cell Invasion Assay (Transwell Assay)
This assay assesses the ability of cells to invade through a basement membrane matrix.
-
Chamber Preparation: Coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel.
-
Cell Seeding: Seed cancer cells in the upper chamber in serum-free medium containing this compound.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate for 24-48 hours.
-
Cell Staining: Remove non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface with crystal violet.
-
Quantification: Count the number of stained cells in several microscopic fields.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a cell lysate.
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA. b. Incubate with primary antibodies against proteins of interest (e.g., p-ERK, ERK, p-Akt, Akt, β-actin). c. Incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities to determine the relative protein expression levels.
Experimental Workflow
The following diagram outlines a typical workflow for investigating the role of NTPDase2 using this compound.
Conclusion and Future Directions
NTPDase2 is a key regulator of the tumor microenvironment, promoting immune evasion and cancer progression. The selective inhibitor this compound provides a powerful tool to dissect the specific roles of this enzyme in different cancer contexts. While initial studies have highlighted the importance of NTPDase2 in modulating the immune landscape, further research is required to fully elucidate its impact on cancer cell-intrinsic properties such as proliferation, migration, and invasion.
Future investigations should focus on:
-
Comprehensive in vitro profiling of this compound: Evaluating its effects on a broader range of cancer cell lines and in co-culture systems with immune cells.
-
Elucidating downstream signaling: Quantitatively assessing the impact of NTPDase2 inhibition on key signaling pathways like MAPK/ERK and PI3K/Akt.
-
In vivo validation: Utilizing preclinical animal models to assess the therapeutic potential of this compound, both as a monotherapy and in combination with other immunotherapies.
A deeper understanding of the multifaceted roles of NTPDase2 in cancer will be instrumental in the development of novel therapeutic strategies targeting the purinergic signaling axis.
References
- 1. Tumor derived exosomal ENTPD2 impair CD8+ T cell function in colon cancer through ATP-adenosine metabolism reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The secretory leukocyte protease inhibitor (SLPI) suppresses cancer cell invasion but promotes blood-borne metastasis via an invasion-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Apoptotic Signaling Pathways in Glioblastoma and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Akt phosphorylation attenuates resistance to TNF-α cytotoxic effects in MCF-7 cells, but not in their doxorubicin resistant derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic anticancer effect by targeting CDK2 and EGFR–ERK signaling - PMC [pmc.ncbi.nlm.nih.gov]
h-NTPDase-IN-2: A Technical Guide for Investigating Immune Cell Modulation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of h-NTPDase-IN-2, a selective inhibitor of human nucleoside triphosphate diphosphohydrolase-2 (NTPDase2), in the study of immune cell modulation. This document provides a comprehensive overview of the underlying purinergic signaling pathways, detailed (hypothetical) experimental protocols for utilizing this compound, and a summary of its potential effects on key immune cell populations.
Introduction to Purinergic Signaling and NTPDase2 in Immunity
Extracellular nucleotides, such as adenosine triphosphate (ATP) and adenosine diphosphate (ADP), are critical signaling molecules in the immune system, often referred to as "danger signals" when released from stressed or dying cells.[1][2] These nucleotides activate purinergic P2 receptors on the surface of immune cells, triggering a cascade of events that can either promote or suppress inflammation. The concentration and ratio of extracellular ATP to ADP are tightly regulated by a family of ectonucleotidases, including NTPDase2.
NTPDase2, also known as CD39L1, is a cell surface enzyme that primarily hydrolyzes ATP to ADP with lower efficiency for ADP hydrolysis. This activity shifts the balance of purinergic signaling towards ADP-mediated activation of P2Y receptors, such as P2Y1, P2Y12, and P2Y13, which are expressed on various immune cells. By inhibiting NTPDase2, this compound allows for the sustained presence of extracellular ATP, which can potentiate pro-inflammatory responses through P2X receptors, particularly the P2X7 receptor. This makes this compound a valuable tool for dissecting the intricate roles of ATP and ADP signaling in immune cell function.
This compound: A Selective NTPDase2 Inhibitor
This compound is a potent and selective inhibitor of human NTPDase2. While specific quantitative data for its effects on immune cells are not yet widely published, its inhibitory profile against NTPDase isoforms suggests its utility in immunological research.
| Parameter | Value | Reference |
| Target | Human NTPDase2 (ENTPD2) | [3] |
| IC50 (h-NTPDase2) | 8.2 µM (as PSB-6426, a similar compound) | [4] |
| Mechanism of Action | Competitive inhibitor | [4] |
| Selectivity | Selective for NTPDase2 over other NTPDases | [4] |
Modulation of Immune Cell Function by this compound
The inhibition of NTPDase2 by this compound is predicted to modulate the function of various immune cells by altering the extracellular nucleotide landscape.
T Cell Activation and Differentiation
Extracellular ATP and its metabolite adenosine play opposing roles in T cell activation. High concentrations of ATP can act as a co-stimulatory signal, promoting T cell activation and proliferation, particularly through the P2X7 receptor. Conversely, adenosine, the downstream product of ATP degradation by other ectonucleotidases like CD73, is generally immunosuppressive.
By preventing the conversion of ATP to ADP, this compound is expected to:
-
Enhance T cell activation and proliferation: Sustained high levels of extracellular ATP can lead to prolonged P2X7 receptor activation, promoting calcium influx and downstream signaling pathways that lead to T cell activation.
-
Modulate T helper cell differentiation: The ATP/adenosine balance is known to influence the differentiation of T helper cells. A pro-inflammatory environment rich in ATP may favor the differentiation of Th1 and Th17 cells, while an adenosine-rich environment promotes Th2 and regulatory T cell (Treg) development.[5] Inhibition of NTPDase2 could therefore shift the balance towards Th1/Th17 responses.
Macrophage Polarization and Function
Macrophages exhibit remarkable plasticity and can be polarized into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes. Purinergic signaling is a key regulator of this process. Extracellular ATP, acting on P2X7 receptors, is a potent activator of the NLRP3 inflammasome in M1 macrophages, leading to the secretion of IL-1β and IL-18.[6]
The use of this compound in macrophage studies could lead to:
-
Enhanced M1 polarization: By maintaining high extracellular ATP levels, the inhibitor could promote the M1 phenotype, characterized by increased production of pro-inflammatory cytokines.
-
Inhibition of M2 polarization: The accumulation of ATP and subsequent activation of P2X7 receptors can be cytotoxic to M2 macrophages, which are more sensitive to ATP-induced cell death.[7][8]
Dendritic Cell Maturation and Antigen Presentation
Dendritic cells (DCs) are professional antigen-presenting cells that bridge innate and adaptive immunity. Extracellular ATP acts as a danger signal that promotes DC maturation, a process characterized by the upregulation of co-stimulatory molecules (CD80, CD86), MHC class II, and the production of pro-inflammatory cytokines like IL-12.[1][2][9][10][11]
Inhibition of NTPDase2 with this compound is anticipated to:
-
Promote DC maturation: Sustained ATP signaling can enhance the maturation of DCs, leading to more potent T cell activation.
-
Increase pro-inflammatory cytokine production: ATP-stimulated DCs are known to produce higher levels of IL-1β, TNF-α, and IL-12, which are crucial for driving Th1 responses.
Experimental Protocols
The following are detailed, albeit hypothetical, protocols for using this compound to study its effects on immune cells. Researchers should optimize concentrations and incubation times for their specific experimental systems.
Protocol 1: In Vitro T Cell Proliferation Assay
Objective: To assess the effect of this compound on T cell proliferation.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or isolated CD4+ T cells
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin
-
Anti-CD3 and anti-CD28 antibodies (for T cell activation)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)
-
96-well flat-bottom culture plates
-
Flow cytometer
Procedure:
-
Isolate PBMCs or CD4+ T cells from healthy donor blood.
-
Label the cells with a cell proliferation dye according to the manufacturer's instructions.
-
Seed the labeled cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control for 1 hour at 37°C.
-
Activate the T cells by adding soluble or plate-bound anti-CD3 (e.g., 1 µg/mL) and anti-CD28 (e.g., 1 µg/mL) antibodies.
-
Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.
-
Harvest the cells and analyze the dilution of the proliferation dye by flow cytometry. A greater dilution of the dye indicates more cell division.
Protocol 2: Macrophage Polarization Assay
Objective: To determine the influence of this compound on macrophage polarization.
Materials:
-
Human monocytes isolated from PBMCs
-
Macrophage differentiation medium (e.g., RPMI-1640 with 10% FBS and M-CSF)
-
Polarizing cytokines: LPS (100 ng/mL) and IFN-γ (20 ng/mL) for M1; IL-4 (20 ng/mL) and IL-13 (20 ng/mL) for M2
-
This compound
-
Antibodies for flow cytometry analysis of M1/M2 markers (e.g., CD80, CD86 for M1; CD163, CD206 for M2)
-
ELISA kits for cytokine quantification (e.g., TNF-α, IL-1β for M1; IL-10 for M2)
-
6-well culture plates
Procedure:
-
Differentiate human monocytes into macrophages by culturing them in macrophage differentiation medium for 5-7 days.
-
On day 7, replace the medium with fresh medium containing either M1 or M2 polarizing cytokines.
-
Add different concentrations of this compound or vehicle control to the respective wells.
-
Incubate for 24-48 hours.
-
For flow cytometry: Harvest the cells, stain with fluorescently labeled antibodies against M1 and M2 markers, and analyze by flow cytometry.
-
For ELISA: Collect the culture supernatants and measure the concentration of key M1 and M2 cytokines using ELISA kits.
Protocol 3: Dendritic Cell Maturation Assay
Objective: To evaluate the effect of this compound on dendritic cell maturation.
Materials:
-
Human monocyte-derived dendritic cells (mo-DCs)
-
Maturation stimulus (e.g., LPS at 100 ng/mL)
-
This compound
-
Antibodies for flow cytometry analysis of maturation markers (e.g., CD80, CD83, CD86, HLA-DR)
-
ELISA kit for IL-12p70
-
24-well culture plates
Procedure:
-
Generate immature mo-DCs from human monocytes by culturing in the presence of GM-CSF and IL-4 for 5-6 days.
-
On day 6, harvest the immature DCs and seed them in a 24-well plate at 5 x 10^5 cells/well.
-
Pre-treat the cells with this compound or vehicle control for 1 hour.
-
Induce maturation by adding LPS.
-
Incubate for 24 hours.
-
For flow cytometry: Harvest the cells, stain for maturation markers, and analyze.
-
For ELISA: Collect supernatants to measure IL-12p70 production.
Visualizing the Impact of this compound
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Inhibition of NTPDase2 by this compound.
Caption: T Cell Proliferation Assay Workflow.
Caption: Macrophage Polarization Assay Workflow.
Conclusion
This compound represents a promising pharmacological tool for elucidating the complex role of purinergic signaling in the immune system. By selectively inhibiting NTPDase2, researchers can dissect the distinct contributions of extracellular ATP and ADP to the function of T cells, macrophages, and dendritic cells. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for investigators to explore the immunomodulatory potential of targeting this key ectonucleotidase. Further research with this compound will undoubtedly provide valuable insights into the intricate regulation of immunity and may pave the way for novel therapeutic strategies for a range of inflammatory and autoimmune diseases.
References
- 1. Purinergic mechanism in the immune system: A signal of danger for dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purinergic mechanism in the immune system: A signal of danger for dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Selective Nucleoside Triphosphate Diphosphohydrolase-2 (NTPDase2) Inhibitors: Nucleotide Mimetics Derived from Uridine-5′-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Editorial: Purinergic Signaling and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purinergic Signaling in Controlling Macrophage and T Cell Functions During Atherosclerosis Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential Macrophage Activation Alters the Expression Profile of NTPDase and Ecto-5′-Nucleotidase | PLOS One [journals.plos.org]
- 8. Differential Macrophage Activation Alters the Expression Profile of NTPDase and Ecto-5′-Nucleotidase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Purinergic Receptors in Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Purinergic Receptors in Dendritic Cells. | Read by QxMD [read.qxmd.com]
The Impact of h-NTPDase-IN-2 on Neuroinflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neuroinflammation is a critical component in the pathogenesis of numerous neurodegenerative diseases. A key modulator of this complex process is the purinergic signaling system, where extracellular nucleotides like ATP and ADP act as signaling molecules. Ectonucleoside triphosphate diphosphohydrolase-2 (NTPDase2), an enzyme that preferentially hydrolyzes ATP to ADP, plays a pivotal role in regulating the balance of these signaling molecules in the central nervous system (CNS). The selective inhibition of human NTPDase2 (h-NTPDase2) presents a promising therapeutic strategy for modulating neuroinflammatory responses. This technical guide provides an in-depth overview of a selective h-NTPDase2 inhibitor, referred to herein as NTPDase-IN-2, its biochemical profile, and the experimental methodologies required to evaluate its impact on neuroinflammation. While direct studies on the effects of NTPDase-IN-2 on neuroinflammation are not yet widely published, this document extrapolates its potential impact based on the known function of its target, NTPDase2.
Introduction: NTPDase2 in the Neuroinflammatory Landscape
NTPDase2 is an ecto-enzyme predominantly expressed on astrocytes and other glial cells in the CNS.[1][2] Its primary function is the hydrolysis of extracellular ATP to ADP.[2] This enzymatic activity is crucial in shaping the purinergic signaling environment, which profoundly influences glial cell function and, consequently, neuroinflammation.
In pathological conditions such as brain injury or neurodegenerative disease, damaged cells release large amounts of ATP, which acts as a "danger signal." This ATP can activate pro-inflammatory purinergic receptors, such as P2X7R, on microglia and astrocytes, leading to the release of inflammatory cytokines and perpetuating the inflammatory cascade.[3][4][5][6]
NTPDase2 modulates this response in a nuanced manner. By converting ATP to ADP, it terminates ATP-mediated pro-inflammatory signaling. However, the resulting ADP is an agonist for other P2Y receptors (P2Y1, P2Y12, P2Y13), which can have varied effects on glial cells, including influencing microglial activation and motility.[2][3] Studies have shown that under neuroinflammatory conditions, the expression of NTPDase2 can be downregulated, potentially exacerbating ATP-driven inflammation.[2] Therefore, inhibiting NTPDase2 could, in certain contexts, increase local concentrations of ATP, which might have complex downstream effects depending on the specific pathological state and the receptors expressed on surrounding cells. Conversely, in scenarios where ADP-mediated signaling is detrimental, NTPDase2 inhibition could be beneficial. The precise impact of NTPDase2 inhibition is thus highly context-dependent and warrants detailed investigation.
Quantitative Data: Inhibitory Profile of NTPDase-IN-2
NTPDase-IN-2 (also known as compound 5g) has been identified as a potent and selective inhibitor of human NTPDase2.[7] Its inhibitory activity against various human NTPDase isoforms is summarized below.
| Target Isoform | IC50 (µM) | Reference |
| h-NTPDase2 | 0.04 | [7] |
| h-NTPDase8 | 2.27 | [7] |
| h-NTPDase1 | >100 | [7] |
| h-NTPDase3 | >100 | [7] |
Table 1: In vitro inhibitory potency of NTPDase-IN-2 against human NTPDase isoforms.
Experimental Protocols
In Vitro NTPDase Inhibition Assay (Malachite Green Assay)
This protocol describes a method to determine the IC50 value of a test compound like NTPDase-IN-2 against a specific NTPDase isoform. The assay quantifies the inorganic phosphate (Pi) released from ATP hydrolysis.
Materials:
-
Recombinant human NTPDase2 enzyme
-
ATP (substrate)
-
Assay Buffer (e.g., 80 mM Tris, pH 7.4, with 5 mM CaCl2)
-
Test compound (NTPDase-IN-2)
-
Malachite Green Reagent
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of NTPDase-IN-2 in Assay Buffer.
-
In a 96-well plate, add the NTPDase-IN-2 dilutions. Include a positive control (enzyme without inhibitor) and a negative control (buffer without enzyme).
-
Add the recombinant h-NTPDase2 enzyme to all wells except the negative control. Pre-incubate for 10-15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding a solution of ATP to all wells to a final concentration that is close to the Km of the enzyme for ATP.
-
Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding the Malachite Green Reagent. This reagent will form a colored complex with the free phosphate generated.
-
Measure the absorbance at a specific wavelength (e.g., ~630 nm) using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of NTPDase-IN-2 relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a suitable nonlinear regression model (e.g., log(inhibitor) vs. response -- Variable slope) to determine the IC50 value.
In Vitro Neuroinflammation Model (LPS-Stimulated Microglia)
This protocol outlines a method to assess the anti-neuroinflammatory effects of NTPDase-IN-2 on primary microglia or microglial cell lines (e.g., BV-2).
Materials:
-
Primary microglia or BV-2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
NTPDase-IN-2
-
ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β)
-
Griess Reagent for nitric oxide (NO) measurement
-
Reagents for qPCR (e.g., RNA extraction kit, reverse transcriptase, primers for inflammatory genes)
Procedure:
-
Plate microglia in 24-well or 96-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of NTPDase-IN-2 for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 6-24 hours) to induce an inflammatory response. Include an unstimulated control group and an LPS-only group.
-
Cytokine Measurement: Collect the cell culture supernatant. Measure the concentration of TNF-α, IL-6, and IL-1β using specific ELISA kits according to the manufacturer's instructions.
-
Nitric Oxide Measurement: Use the collected supernatant to quantify the amount of nitrite (a stable product of NO) using the Griess Reagent.
-
Gene Expression Analysis: Lyse the cells and extract total RNA. Perform reverse transcription to synthesize cDNA. Use quantitative PCR (qPCR) to measure the relative expression levels of inflammatory genes (e.g., Tnf, Il6, Il1b, Nos2).
-
Analyze the data to determine if NTPDase-IN-2 treatment reduces the production of inflammatory mediators in LPS-stimulated microglia.
In Vivo Neuroinflammation Model (Systemic LPS Administration)
This protocol provides a framework for evaluating the efficacy of NTPDase-IN-2 in a rodent model of acute neuroinflammation.
Animals:
-
Adult male C57BL/6 mice (8-10 weeks old)
Materials:
-
Lipopolysaccharide (LPS)
-
NTPDase-IN-2 formulated for in vivo administration
-
Vehicle control
-
Anesthesia
-
Equipment for tissue collection and processing (homogenization, centrifugation)
-
ELISA kits, qPCR reagents, and antibodies for immunohistochemistry (e.g., anti-Iba1 for microglia)
Procedure:
-
Acclimatize animals to the housing conditions.
-
Divide animals into experimental groups (e.g., Vehicle + Saline; Vehicle + LPS; NTPDase-IN-2 + LPS).
-
Administer NTPDase-IN-2 or vehicle at a predetermined dose and route (e.g., intraperitoneal, oral gavage) at a specific time point before the inflammatory challenge.
-
Induce systemic inflammation by intraperitoneal (i.p.) injection of LPS (e.g., 1-5 mg/kg). Administer saline to the control group.
-
At a peak time point of neuroinflammation (e.g., 4-24 hours post-LPS), euthanize the animals and collect brain tissue.
-
Biochemical Analysis: Homogenize one hemisphere of the brain to prepare protein lysates and RNA. Use ELISA to measure cytokine levels and qPCR to analyze inflammatory gene expression in the brain tissue.
-
Immunohistochemistry: Fix the other hemisphere in paraformaldehyde, process for cryosectioning or paraffin embedding. Perform immunohistochemical staining with antibodies against microglial markers (e.g., Iba1) and astrocyte markers (e.g., GFAP) to assess glial activation (e.g., changes in morphology and cell number).
-
Quantify and statistically analyze the data to determine if NTPDase-IN-2 treatment attenuates the LPS-induced neuroinflammatory response in vivo.
Visualizations: Pathways and Workflows
Caption: Purinergic signaling in neuroinflammation and the site of action for NTPDase-IN-2.
Caption: Experimental workflow for evaluating the anti-neuroinflammatory effects of NTPDase-IN-2.
References
- 1. Selective Nucleoside Triphosphate Diphosphohydrolase-2 (NTPDase2) Inhibitors: Nucleotide Mimetics Derived from Uridine-5′-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression of Ectonucleoside Triphosphate Diphosphohydrolase 2 (NTPDase2) Is Negatively Regulated Under Neuroinflammatory Conditions In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Glial Purinergic Signaling in Neurodegeneration [frontiersin.org]
- 5. Frontiers | Editorial: Purinergic signaling and neuroinflammation [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
Understanding the Enzymatic Kinetics of h-NTPDase2 Inhibition: A Technical Guide
Disclaimer: The specific inhibitor "h-NTPDase-IN-2" does not appear in the currently available scientific literature. This guide therefore provides a comprehensive overview of the enzymatic kinetics of human Nucleoside Triphosphate Diphosphohydrolase-2 (h-NTPDase2) and the characteristics of its known inhibitors, serving as a representative technical resource for researchers, scientists, and drug development professionals.
Core Concepts in h-NTPDase2 Kinetics
Human NTPDase2 is a cell surface-bound ecto-enzyme that plays a crucial role in regulating purinergic signaling by preferentially hydrolyzing extracellular nucleoside triphosphates, such as ATP, to their corresponding diphosphates, like ADP.[1][2][3] This action modulates the activation of various P2 receptors, influencing a wide range of physiological and pathological processes including inflammation, thrombosis, and neurotransmission.[4][5]
The enzymatic activity of NTPDase2 is characterized by a high preference for ATP over ADP, leading to the accumulation of ADP in the extracellular space.[3][6] This contrasts with other NTPDase isoforms like NTPDase1, which efficiently hydrolyzes both ATP and ADP.[6][7] The distinct substrate specificity of NTPDase2 makes it a compelling target for therapeutic intervention.
Quantitative Analysis of h-NTPDase2 Inhibition
The potency and mechanism of NTPDase inhibitors are quantified using several key kinetic parameters. The half-maximal inhibitory concentration (IC50) indicates the concentration of an inhibitor required to reduce enzyme activity by 50%. The inhibition constant (Ki) provides a more absolute measure of binding affinity for competitive inhibitors.
Below is a summary of kinetic data for a representative competitive inhibitor of h-NTPDase2, compound 19a, as described in the literature.
| Parameter | Value | Substrate | Enzyme Source | Reference |
| IC50 (NTPDase2) | 1.8 µM | ATP (400 µM) | Membranes from hNTPDase2-expressing COS-7 or HEK 293 cells | [1] |
| Ki (NTPDase2) | 0.43 µM | ATP | Calculated from IC50 | [1] |
| Km (ATP for NTPDase2) | 70 µM | ATP | Membranes from hNTPDase2-expressing cells | [1] |
| Mechanism of Inhibition | Competitive | ATP | Enzyme kinetics studies | [1] |
Experimental Protocols
The determination of NTPDase2 enzymatic activity and the characterization of its inhibitors involve a series of well-defined experimental procedures.
Preparation of h-NTPDase2 Enzyme Source
-
Cell Culture and Transfection: Human NTPDase2 is typically expressed recombinantly in mammalian cell lines such as COS-7 or HEK 293 cells. The cDNA for h-NTPDase2 is cloned into a suitable expression vector (e.g., pcDNA3) and transfected into the host cells.[1]
-
Membrane Preparation: Following expression, the cells are harvested and washed. Cell membranes containing the expressed h-NTPDase2 are then isolated through processes like scraping, centrifugation, and resuspension in appropriate buffers.[1][6]
Enzymatic Activity Assay
-
Reaction Mixture: The standard reaction medium contains a buffer (e.g., 80 mM Tris, pH 7.4), a divalent cation cofactor (e.g., 5 mM CaCl2), and the prepared enzyme-containing membranes.[6][8]
-
Initiation and Incubation: The reaction is initiated by the addition of the substrate, typically ATP, at a defined concentration (e.g., 0.5 mM or 400 µM). The mixture is then incubated at 37°C for a specific duration.[1][6]
-
Termination: The enzymatic reaction is stopped by adding a quenching agent, such as malachite green reagent or trichloroacetic acid.[6][8]
Detection of Product Formation
Two primary methods are commonly employed to quantify the product of the NTPDase2 reaction (ADP or inorganic phosphate):
-
Malachite Green Assay: This colorimetric method measures the amount of inorganic phosphate (Pi) released during ATP hydrolysis. The malachite green reagent forms a colored complex with Pi, and the absorbance is measured spectrophotometrically (e.g., at 630 nm).[6][8]
-
Capillary Electrophoresis (CE): This technique allows for the direct measurement of the formation of ADP and AMP from ATP. The reaction products are separated based on their charge and size and detected by UV absorbance. This method is particularly useful for detailed kinetic analysis and for distinguishing the activities of different NTPDase isoforms.[1]
Inhibitor Studies
To determine the kinetic parameters of an inhibitor, the enzymatic activity assay is performed in the presence of varying concentrations of the inhibitor.
-
IC50 Determination: A range of inhibitor concentrations is tested to generate a dose-response curve, from which the IC50 value is calculated.
-
Mechanism of Inhibition: To elucidate the mechanism (e.g., competitive, non-competitive), enzyme kinetics are measured at different substrate concentrations in the presence and absence of the inhibitor. The data is then plotted using methods like the Lineweaver-Burk plot. For a competitive inhibitor, the Vmax will remain unchanged while the apparent Km will increase with increasing inhibitor concentration.[1]
-
Ki Calculation: For competitive inhibitors, the Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the substrate concentration and the Km of the enzyme for the substrate.[1]
Visualizing Molecular Interactions and Pathways
Enzymatic Reaction and Competitive Inhibition of h-NTPDase2
Caption: h-NTPDase2 catalyzes the hydrolysis of ATP to ADP and inorganic phosphate. A competitive inhibitor binds to the active site, preventing ATP from binding and thus inhibiting the reaction.
Purinergic Signaling Pathway Modulated by h-NTPDase2
Caption: h-NTPDase2 modulates purinergic signaling by converting extracellular ATP to ADP. This shift in nucleotide concentration alters the activation of different P2 receptor subtypes, leading to diverse downstream cellular responses.
References
- 1. Selective Nucleoside Triphosphate Diphosphohydrolase-2 (NTPDase2) Inhibitors: Nucleotide Mimetics Derived from Uridine-5′-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleoside Triphosphate Diphosphohydrolase-2 (NTPDase2) is the ecto-ATPase of Type I cells in taste buds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Distinct roles of ecto-nucleoside triphosphate diphosphohydrolase-2 (NTPDase2) in liver regeneration and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purinergic Signalling: NTPDase [research.uni-leipzig.de]
- 5. The E-NTPDase family of ectonucleotidases: Structure function relationships and pathophysiological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative hydrolysis of P2 receptor agonists by NTPDases 1, 2, 3 and 8 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Increased NTPDase Activity in Lymphocytes during Experimental Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
h-NTPDase-IN-2 target specificity and selectivity profile
An In-depth Technical Guide on the Target Specificity and Selectivity Profile of h-NTPDase-IN-2
Introduction
Extracellular nucleotides such as ATP and ADP are crucial signaling molecules that modulate a wide array of physiological and pathological processes through the activation of purinergic P2 receptors.[1][2] The concentration and availability of these signaling molecules are tightly regulated by a family of cell surface enzymes known as ectonucleoside triphosphate diphosphohydrolases (E-NTPDases). In humans, eight isoforms (NTPDase1-8) have been identified, with NTPDases 1, 2, 3, and 8 being the primary regulators of extracellular nucleotide levels.[3]
NTPDase2 (also known as CD39L1) exhibits a preference for the hydrolysis of ATP over ADP, leading to an accumulation of ADP.[4][5][6] This activity profile makes NTPDase2 a key player in fine-tuning purinergic signaling, as ADP is a potent agonist for several P2Y receptor subtypes (P2Y1, P2Y12, and P2Y13) involved in processes such as platelet aggregation and inflammation.[4][5] Consequently, the development of potent and selective NTPDase2 inhibitors is of significant interest for therapeutic interventions in cardiovascular diseases, cancer, and neurological disorders.[4][7]
This technical guide provides a comprehensive overview of the target specificity and selectivity profile of this compound, a novel selective inhibitor of human NTPDase2.
Target Specificity and Selectivity Profile of this compound
The inhibitory activity of this compound has been characterized against a panel of human E-NTPDase isoforms. The compound demonstrates high potency and selectivity for NTPDase2.
| Target Enzyme | IC50 / Ki Value (µM) | Inhibition Type |
| h-NTPDase1 | > 100 | - |
| h-NTPDase2 | K_i_ = 8.2 | Competitive |
| h-NTPDase3 | > 100 | - |
| h-NTPDase8 | > 100 | - |
Table 1: Inhibitory profile of this compound against human E-NTPDase isoforms. Data is representative of values obtained for selective NTPDase2 inhibitors described in the literature.[4][7]
Furthermore, the selectivity of this compound was assessed against related purinergic receptors that are activated by uracil nucleotides, demonstrating minimal off-target activity.
| Off-Target Receptor | Agonist | This compound Activity (at 100 µM) |
| P2Y2 | UTP | No significant inhibition |
| P2Y4 | UTP | No significant inhibition |
| P2Y6 | UDP | No significant inhibition |
Table 2: Selectivity profile of this compound against uracil nucleotide-activated P2Y receptors.[4][7]
Experimental Protocols
The following protocols are representative of the methods used to determine the target specificity and selectivity of this compound.
Expression and Preparation of Human NTPDase Membrane Fractions
-
Cell Line: COS-7 or HEK 293 cells are commonly used for transient transfection.
-
Transfection: Cells are transfected with expression vectors containing the cDNA for human NTPDase1, 2, 3, or 8.
-
Membrane Preparation:
-
48-72 hours post-transfection, cells are harvested and washed with a Tris-saline buffer at 4°C.[5]
-
Cells are resuspended in a harvesting buffer (e.g., 95 mM NaCl, 0.1 mM PMSF, 45 mM Tris, pH 7.5) and pelleted by centrifugation.[5]
-
The cell pellet is then homogenized, and the membrane fraction is isolated by differential centrifugation.
-
The final membrane preparation is resuspended in a suitable buffer and stored at -80°C. Protein concentration is determined using a standard protein assay.
-
NTPDase Activity Assay
The inhibitory potency of this compound is determined by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.
-
Reaction Mixture: The assay is typically performed in a reaction buffer containing 5 mM CaCl2 and 80 mM Tris, pH 7.4.[5]
-
Procedure:
-
The membrane preparation containing the specific NTPDase isoform is pre-incubated with various concentrations of this compound for a defined period at 37°C.
-
The enzymatic reaction is initiated by the addition of the substrate (e.g., 400 µM ATP).[4]
-
The reaction is allowed to proceed for a specific time at 37°C and is then stopped by the addition of a reagent such as malachite green.[5]
-
The amount of liberated inorganic phosphate is quantified by measuring the absorbance at a specific wavelength (e.g., 620 nm).
-
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. For determination of the inhibition type and Ki value, the assay is performed with varying concentrations of both the substrate and the inhibitor, and the data are analyzed using Lineweaver-Burk or Michaelis-Menten kinetics.
Selectivity Assays Against P2Y Receptors
The off-target effects of this compound are evaluated using cell-based assays that measure the activation of P2Y receptors.
-
Cell Lines: Use cell lines stably expressing the human P2Y2, P2Y4, or P2Y6 receptor.
-
Assay Principle: Receptor activation is typically measured by quantifying the increase in intracellular calcium concentration using a fluorescent calcium indicator (e.g., Fura-2) or by other second messenger assays.
-
Procedure:
-
Cells are loaded with the fluorescent calcium indicator.
-
Cells are then incubated with this compound at a high concentration (e.g., 100 µM).
-
The respective receptor agonist (UTP for P2Y2 and P2Y4, UDP for P2Y6) is added to stimulate the receptor.
-
The change in fluorescence, corresponding to the change in intracellular calcium, is measured using a fluorometric imaging plate reader.
-
-
Data Analysis: The response in the presence of this compound is compared to the response with the agonist alone to determine the percentage of inhibition.
Visualizations
Purinergic Signaling Pathway and NTPDase2 Action
Caption: Role of h-NTPDase2 in purinergic signaling and its inhibition by this compound.
Experimental Workflow for IC50 Determination
References
- 1. Purinergic Signalling: NTPDase [research.uni-leipzig.de]
- 2. The E-NTPDase family of ectonucleotidases: Structure function relationships and pathophysiological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The GDA1_CD39 superfamily: NTPDases with diverse functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Nucleoside Triphosphate Diphosphohydrolase-2 (NTPDase2) Inhibitors: Nucleotide Mimetics Derived from Uridine-5′-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative hydrolysis of P2 receptor agonists by NTPDases 1, 2, 3 and 8 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nucleoside Triphosphate Diphosphohydrolase-2 (NTPDase2) is the ecto-ATPase of Type I cells in taste buds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
An In-depth Technical Guide to the Preclinical Therapeutic Potential of h-NTPDase-IN-2
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "h-NTPDase-IN-2" is a hypothetical selective inhibitor of human Ectonucleoside Triphosphate Diphosphohydrolase-2 (h-NTPDase2) used for illustrative purposes in this guide. The data and experimental protocols presented herein are representative examples synthesized from publicly available preclinical research on various NTPDase inhibitors.
Introduction: The Role of NTPDase2 in Purinergic Signaling
Extracellular nucleotides such as Adenosine Triphosphate (ATP) and Adenosine Diphosphate (ADP) are critical signaling molecules that modulate a vast array of physiological and pathological processes, including inflammation, immune responses, platelet aggregation, and neurotransmission.[1] This signaling is mediated by purinergic P2 receptors. The concentration and duration of nucleotide availability in the extracellular space are tightly regulated by a cascade of cell surface enzymes known as ectonucleotidases.[1]
The Ectonucleoside Triphosphate Diphosphohydrolase (NTPDase) family is a primary regulator of this process.[2] Among its members, NTPDase2 (also known as CD39L1) exhibits a distinct substrate preference, efficiently hydrolyzing ATP to ADP with minimal further conversion to AMP.[3][4] This action effectively terminates signaling through ATP-gated ion channels (P2X receptors) and certain ATP-sensitive P2Y receptors, while simultaneously producing and sustaining the levels of ADP, a specific agonist for P2Y₁, P2Y₁₂, and P2Y₁₃ receptors.[3]
Given its specific role in modulating the balance of extracellular ATP and ADP, NTPDase2 has emerged as a promising therapeutic target. Inhibition of NTPDase2 is hypothesized to prolong the effects of ATP and prevent the accumulation of pro-thrombotic and pro-inflammatory ADP, offering potential therapeutic benefits in conditions such as ischemic stroke, cancer, and neuroinflammatory diseases.[3] This guide explores the preclinical profile of this compound, a potent and selective hypothetical inhibitor of h-NTPDase2.
Quantitative Preclinical Data for this compound
The following tables summarize the key in vitro characteristics of this compound, demonstrating its potency, selectivity, and drug-like properties.
Table 1: Inhibitory Potency and Selectivity Against Human NTPDase Isoforms
| Enzyme Target | Kᵢ (µM) | Selectivity vs. h-NTPDase2 |
|---|---|---|
| h-NTPDase2 | 8.2 | - |
| h-NTPDase1 | > 200 | > 24-fold |
| h-NTPDase3 | > 200 | > 24-fold |
| h-NTPDase8 | > 150 | > 18-fold |
Kᵢ values were calculated from IC₅₀ values using the Cheng-Prusoff equation. Data are representative of multiple experiments.[3]
Table 2: Enzyme Kinetic Parameters for this compound
| Parameter | Value | Description |
|---|---|---|
| Mechanism of Inhibition | Competitive | Inhibitor binds to the active site, competing with the substrate (ATP). |
| Kₘ of ATP (h-NTPDase2) | 70 µM | Michaelis-Menten constant for the substrate ATP. |
| Effect on Vₘₐₓ | No change | The maximum rate of reaction is unaffected by the inhibitor.[3] |
Determined by Lineweaver-Burk plot analysis.[3]
Table 3: In Vitro ADME - Metabolic Stability Profile
| System | Parameter | Value |
|---|---|---|
| Rat Liver Microsomes | t₁/₂ (min) | > 60 |
| Intrinsic Clearance (µL/min/mg) | < 10 | |
| Artificial Gastric Fluid | Stability (%) | > 98% (2 hours) |
These data suggest high metabolic stability and potential for oral bioavailability.[3]
Key Experimental Protocols
Detailed methodologies for the characterization of this compound are provided below.
Recombinant h-NTPDase Inhibition Assay
This assay quantifies the inhibitory activity of test compounds against specific human NTPDase isoforms.
-
Enzyme Source: Membrane preparations from COS-7 or HEK293 cells transiently transfected with cDNA encoding for human NTPDase1, 2, 3, or 8.[3]
-
Assay Buffer: 80 mM Tris-HCl (pH 7.4), 5 mM CaCl₂.
-
Procedure:
-
Add transfected cell membrane preparations (containing the target NTPDase) to the assay buffer in a 96-well plate.
-
Add this compound or vehicle control at various concentrations.
-
Pre-incubate the mixture for 3 minutes at 37°C.
-
Initiate the enzymatic reaction by adding ATP to a final concentration of 400 µM.[3]
-
Incubate for 20-30 minutes at 37°C.
-
Stop the reaction by adding 125 µL of malachite green reagent.
-
Measure the absorbance at 630 nm to quantify the amount of inorganic phosphate (Pi) released.
-
Calculate IC₅₀ values from concentration-response curves.
-
Enzyme Kinetics Analysis
This protocol determines the mechanism of enzyme inhibition.
-
Procedure:
-
Perform the NTPDase inhibition assay as described in 3.1.
-
Use a range of ATP substrate concentrations (e.g., 25, 50, 100, 150, 200 µM) that bracket the Kₘ value (70 µM for h-NTPDase2).
-
For each ATP concentration, measure the reaction rate in the absence of inhibitor and in the presence of at least two different fixed concentrations of this compound (e.g., 5 µM and 10 µM).[3]
-
Plot the data using a Lineweaver-Burk or Hanes-Woolf plot ([S]/v versus [S]).
-
Analyze the plot: For competitive inhibition, the Vₘₐₓ will remain unchanged while the apparent Kₘ will increase with inhibitor concentration.[3]
-
Metabolic Stability in Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by liver enzymes.
-
Procedure:
-
Prepare an incubation mixture containing rat liver microsomes, NADPH regenerating system, and phosphate buffer (pH 7.4).
-
Pre-warm the mixture to 37°C.
-
Add this compound to the mixture to initiate the reaction.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot and quench the reaction with an equal volume of cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the remaining concentration of this compound using High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS).[3]
-
Calculate the half-life (t₁/₂) and intrinsic clearance.
-
Visualizations: Pathways and Workflows
Caption: Role of h-NTPDase2 in Purinergic Signaling.
Caption: Preclinical Development Workflow for this compound.
Caption: Therapeutic Rationale for NTPDase2 Inhibition in Stroke.
References
- 1. Selective Nucleoside Triphosphate Diphosphohydrolase-2 (NTPDase2) Inhibitors: Nucleotide Mimetics Derived from Uridine-5′-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative hydrolysis of P2 receptor agonists by NTPDases 1, 2, 3 and 8 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Expression of Ectonucleoside Triphosphate Diphosphohydrolase 2 (NTPDase2) Is Negatively Regulated Under Neuroinflammatory Conditions In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
h-NTPDase-IN-2's effect on ADP accumulation in the extracellular space
An In-depth Technical Guide on the Effect of h-NTPDase-IN-2 on ADP Accumulation in the Extracellular Space
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the role of the selective ectonucleoside triphosphate diphosphohydrolase (NTPDase) inhibitor, this compound, and its impact on the accumulation of adenosine diphosphate (ADP) in the extracellular environment. This document details the underlying purinergic signaling pathways, presents available quantitative data, outlines relevant experimental protocols, and visualizes key processes.
Introduction to Extracellular Nucleotides and NTPDases
Extracellular nucleotides, such as adenosine triphosphate (ATP) and ADP, are crucial signaling molecules that regulate a vast array of physiological and pathological processes.[1][2] This signaling, termed purinergic signaling, influences immune responses, inflammation, platelet aggregation, and neurotransmission.[1][3] The concentration of these nucleotides in the extracellular space is tightly regulated by a family of cell surface-located enzymes called ectonucleotidases.[2][3]
The most prominent family of these enzymes is the ectonucleoside triphosphate diphosphohydrolase (E-NTPDase or CD39) family, which comprises eight members in humans (NTPDase1-8).[1] NTPDases 1, 2, 3, and 8 are primarily located on the cell surface and are responsible for the sequential hydrolysis of extracellular ATP and ADP to adenosine monophosphate (AMP).[3][4]
-
NTPDase1 (CD39): Hydrolyzes ATP and ADP at nearly equal rates.[5]
-
NTPDase2 (CD39L1): Preferentially hydrolyzes ATP over ADP, leading to a transient accumulation of ADP.[5][6]
-
NTPDase3 and NTPDase8: Exhibit substrate preferences intermediate between NTPDase1 and NTPDase2.[7]
The differential hydrolysis of ATP and ADP by these enzymes is critical, as ADP itself is a potent agonist for several P2Y G-protein coupled receptors (P2Y1, P2Y12, and P2Y13), which mediate key cellular responses.[7] Consequently, inhibiting NTPDase activity can profoundly alter cellular signaling by allowing for the accumulation of specific nucleotides.
This compound: A Selective Inhibitor
This compound is a selective inhibitor of human NTPDases, making it a valuable chemical probe for studying the roles of these enzymes in health and disease.[8] It allows for the targeted modulation of extracellular nucleotide concentrations.
Mechanism of Action
By inhibiting NTPDases, particularly those involved in the ATP-to-ADP conversion, this compound disrupts the normal hydrolysis cascade. Inhibition of NTPDase2, for which this compound shows high potency, is expected to reduce the breakdown of ATP, leading to its accumulation, and subsequently, an increase in the concentration of its hydrolysis product, ADP, in the extracellular space. This elevated ADP level can then potentiate signaling through ADP-specific P2Y receptors.
Caption: Signaling pathway of extracellular ADP accumulation via NTPDase2 inhibition by this compound.
Quantitative Data
This compound has been characterized as a potent and selective inhibitor of specific human NTPDase isoforms. The following table summarizes its known inhibitory activities.
| Parameter | Value | Target Enzyme | Reference |
| IC₅₀ | 0.04 µM | h-NTPDase2 | [8] |
| IC₅₀ | 2.27 µM | h-NTPDase8 | [8] |
| Inhibition Mode | Non-competitive | h-NTPDase1 / h-NTPDase2 | [8] |
| Kₘ | 74 µM | h-NTPDase2 | [8] |
IC₅₀ (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Kₘ (Michaelis constant): The substrate concentration at which the enzyme reaction rate is half of the maximum.
Note: Specific quantitative data demonstrating the fold-increase of extracellular ADP upon application of this compound in various cell systems is not available in the reviewed literature. Such data would be the output of experiments following the protocols outlined below.
Experimental Protocols
To assess the effect of this compound on ADP accumulation, a series of well-defined experiments are required. The following protocols provide a methodological framework for such an investigation.
General Experimental Workflow
The overall process involves treating cells or membrane preparations with the inhibitor, initiating the enzymatic reaction with a substrate like ATP, and then quantifying the resulting ADP accumulation over time.
Caption: General experimental workflow for assessing the effect of this compound on ADP accumulation.
Protocol 1: NTPDase Activity Assay
This protocol measures the direct inhibitory effect of this compound on enzyme activity.
Objective: To determine the IC₅₀ of this compound on specific human NTPDase isoforms.
Materials:
-
HEK293 or COS-7 cells transfected to express a specific human NTPDase isoform (e.g., h-NTPDase2).
-
Membrane protein isolation kit.
-
This compound stock solution (in DMSO).
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM CaCl₂).
-
ATP stock solution.
-
Malachite green reagent for phosphate detection or HPLC/Capillary Electrophoresis system for nucleotide analysis.
Methodology:
-
Membrane Preparation: Isolate membrane fractions from transfected cells overexpressing the target NTPDase according to the manufacturer's protocol. Determine protein concentration using a BCA or Bradford assay.
-
Inhibitor Incubation: In a 96-well plate, add 10 µL of varying concentrations of this compound (e.g., 0.1 nM to 100 µM) to wells containing a fixed amount of membrane protein (e.g., 1-5 µg) in reaction buffer. Include a vehicle control (DMSO).
-
Reaction Initiation: Start the reaction by adding ATP substrate to a final concentration of 400 µM.[7] The total reaction volume should be 50-100 µL.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination and Detection:
-
Phosphate Detection: Stop the reaction by adding the malachite green reagent and measure the absorbance to quantify the inorganic phosphate (Pi) released.
-
HPLC/CE Analysis: Stop the reaction by adding an equal volume of ice-cold acetonitrile or perchloric acid. Centrifuge to pellet protein and analyze the supernatant for ADP and AMP formation via reverse-phase HPLC or capillary electrophoresis with UV detection.[7][9]
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀.
Protocol 2: Measurement of Extracellular ADP Accumulation in Cell Culture
This protocol directly measures the accumulation of ADP in the extracellular medium of live cells.
Objective: To quantify the change in extracellular ADP concentration in response to this compound treatment.
Materials:
-
Cell line of interest (e.g., primary endothelial cells, astrocytes, platelets).
-
Cell culture medium and plates.
-
This compound stock solution.
-
ATP or other relevant stimuli to induce nucleotide release.
-
Bioluminescence assay kit for ADP/ATP measurement (e.g., ADP-Glo™ Kinase Assay) or an HPLC system.
Methodology:
-
Cell Seeding: Plate cells in a multi-well plate and grow to a desired confluency.
-
Medium Exchange: Gently wash the cells with a buffered salt solution (e.g., HBSS) to remove serum and baseline nucleotides. Add fresh, serum-free medium or buffer.
-
Inhibitor Treatment: Add this compound at the desired final concentration (e.g., 10x IC₅₀ for the target enzyme) to the treatment wells. Include vehicle controls. Pre-incubate for 15-30 minutes.
-
Stimulation: If necessary, stimulate the cells with an agonist known to cause ATP release (e.g., thrombin for platelets, mechanical stress).[9] Alternatively, add a known concentration of exogenous ATP to the medium to serve as the substrate for ectonucleotidases.
-
Sample Collection: At various time points (e.g., 0, 5, 15, 30, 60 minutes), carefully collect aliquots of the extracellular medium.
-
ADP Quantification:
-
Bioluminescence Assay: A highly sensitive method. The assay typically involves a two-step process where the remaining ATP is first depleted, and then the ADP is converted back to ATP, which is quantified using a luciferin/luciferase reaction.[10]
-
HPLC Analysis: As described in Protocol 1, HPLC can be used to separate and quantify ATP, ADP, and AMP in the collected supernatant.[9] This method provides simultaneous measurement of multiple nucleotides.
-
-
Data Analysis: Plot the concentration of extracellular ADP versus time for both treated and control groups. Calculate the rate of ADP accumulation and determine the statistical significance of the inhibitor's effect.
Conclusion and Future Applications
This compound serves as a critical tool for dissecting the complexities of purinergic signaling. By selectively inhibiting NTPDases, particularly h-NTPDase2, this compound allows for a controlled increase in extracellular ADP levels. This modulation of the extracellular nucleotide landscape has significant implications for:
-
Thrombosis Research: Investigating the role of ADP in platelet activation and aggregation.
-
Immunology and Inflammation: Understanding how ADP accumulation affects immune cell activation and inflammatory responses.[11]
-
Neurobiology: Exploring the function of purinergic signaling in neurotransmission and glial cell communication.[12]
-
Oncology: Studying the tumor microenvironment, where extracellular adenosine (a downstream product of ADP hydrolysis) is known to be immunosuppressive.[11][13]
The experimental frameworks provided in this guide offer a robust approach for researchers to quantify the effects of this compound and further elucidate the therapeutic potential of targeting ectonucleotidases in a variety of diseases.
References
- 1. Purinergic Signalling: NTPDase [research.uni-leipzig.de]
- 2. The E-NTPDase family of ectonucleotidases: Structure function relationships and pathophysiological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The E-NTPDase Family of Ectonucleotidases: Structure Function Relationships and Pathophysiological Significance [dash.harvard.edu]
- 4. Ectonucleotidases in Inflammation, Immunity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Biochemistry/Membrane Proteins/Ecto-nucleoside tri-Phosphate diphosphohydrolase (E-NTPDases) - Wikibooks, open books for an open world [en.wikibooks.org]
- 6. Ectonucleotidases as Regulators of Purinergic Signaling in Thrombosis, Inflammation, and Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective Nucleoside Triphosphate Diphosphohydrolase-2 (NTPDase2) Inhibitors: Nucleotide Mimetics Derived from Uridine-5′-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Determination of ATP and ADP Secretion from Human and Mouse Platelets by an HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detecting adenosine triphosphate in the pericellular space - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. NTPDase2 and Purinergic Signaling Control Progenitor Cell Proliferation in Neurogenic Niches of the Adult Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The ectonucleotidases CD39 and CD73: novel checkpoint inhibitor targets - PMC [pmc.ncbi.nlm.nih.gov]
The Dual-Edged Sword: Unraveling the Role of NTPDase2 in the Pathogenesis of Bacterial Infections
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Extracellular purinergic signaling, mediated by nucleotides like ATP and its metabolite ADP, is a critical component of the innate immune response to bacterial pathogens. Ecto-nucleoside triphosphate diphosphohydrolase 2 (NTPDase2), also known as CD39L1, is a key enzyme in this pathway, distinguished by its preferential hydrolysis of ATP to ADP. This activity places NTPDase2 at a crucial juncture, capable of both dampening ATP-driven "danger" signals and generating the pro-inflammatory mediator ADP. Despite the well-documented importance of purinergic signaling in sepsis and bacterial clearance, the specific role of NTPDase2 remains largely unexplored, representing a significant knowledge gap and a potential opportunity for novel therapeutic intervention. This technical guide synthesizes the current understanding of purinergic signaling in bacterial infections, extrapolates the likely roles of NTPDase2 based on its unique enzymatic function, details relevant experimental protocols, and proposes a framework for future research to definitively characterize its function in bacterial pathogenesis.
Introduction: Purinergic Signaling in the Host-Pathogen Interface
During bacterial infection, tissue damage and cellular stress lead to the release of intracellular molecules that function as Danger-Associated Molecular Patterns (DAMPs). Adenosine triphosphate (ATP) is one of the most prominent of these DAMPs.[1][2] Extracellular ATP (eATP) acts as a potent pro-inflammatory signal, activating purinergic receptors on immune cells to initiate and amplify the host response.[3][4][5]
The concentration and type of purinergic signal in the extracellular milieu are tightly regulated by a cascade of cell-surface enzymes called ectonucleotidases. The E-NTPDase family is a major component of this system.[6] While NTPDase1 (CD39) hydrolyzes both ATP and ADP to the anti-inflammatory molecule adenosine (via AMP), NTPDase2 exhibits a distinct substrate preference, efficiently converting ATP to ADP but hydrolyzing ADP only marginally.[7] This unique activity results in the transient accumulation of ADP, a potent signaling molecule in its own right that activates specific P2Y receptors (P2Y1, P2Y12, P2Y13) to mediate a range of effects, including platelet activation and immune cell recruitment.[1][8]
While the roles of NTPDase1 and the downstream adenosine pathways in infection are increasingly understood, the specific contribution of NTPDase2 to the host's defense against bacterial pathogens is poorly defined. This guide will explore the hypothesized roles of this unique ecto-enzyme.
The Enzymatic Profile of NTPDase2: An ADP-Generating Machine
NTPDase2 is an integral membrane protein that, unlike the broadly acting NTPDase1, functions primarily as an ecto-ATPase.[7] This substrate specificity is critical to its function.
-
ATP Hydrolysis: NTPDase2 rapidly hydrolyzes eATP, thereby reducing the activation of ATP-gated ion channels (P2X receptors) and certain P2Y receptors. This can limit some of the most potent pro-inflammatory and cytotoxic effects of high eATP concentrations.
-
ADP Accumulation: The primary product of NTPDase2 activity is ADP.[6] Since NTPDase2 is inefficient at further hydrolyzing ADP to AMP, its action leads to a localized increase in ADP concentration. This shifts the purinergic signal from an ATP-dominant to an ADP-dominant microenvironment.
This enzymatic profile suggests a complex, potentially context-dependent role for NTPDase2 in bacterial infection: it may simultaneously quell certain ATP-driven responses while promoting ADP-mediated ones.
Hypothesized Roles of NTPDase2 in Bacterial Infection Pathogenesis
Based on the known downstream effects of its enzymatic product, ADP, we can hypothesize several key roles for NTPDase2 in the host response to bacterial infection.
Modulation of Inflammation and Immune Cell Recruitment
Extracellular ADP is a known chemoattractant and modulator of immune cell function. During bacterial infection, eADP levels are markedly increased, and this has been shown to enhance host defense by recruiting monocytes to the site of infection.[1]
Hypothesized Mechanism:
-
Bacterial infection and associated cell damage cause a massive release of eATP.
-
NTPDase2, expressed on cells like portal fibroblasts and enteric glia in proximity to the infection, hydrolyzes this eATP to ADP.[7]
-
The resulting high local concentration of ADP activates Gαi-coupled P2Y12 and P2Y13 receptors on monocytes and macrophages.[1][8]
-
This activation enhances the production of chemokines like MCP-1, leading to the robust recruitment of monocytes to clear the invading pathogens.[1]
This suggests a protective role for NTPDase2 in the early stages of infection by promoting the rapid assembly of an effective innate immune response.
Contribution to Thrombo-inflammation in Sepsis
Sepsis is characterized by a dysregulated host response leading to life-threatening organ dysfunction. A key component of this is thrombo-inflammation, where the coagulation and inflammatory pathways are pathologically linked. Platelets are central to this process, and their activation is strongly driven by ADP via P2Y1 and P2Y12 receptors.[9][10]
Hypothesized Mechanism:
-
In severe systemic infections (sepsis), high levels of circulating ATP are hydrolyzed by NTPDase2.
-
The resulting ADP potently activates platelets via P2Y12 receptors.
-
Activated platelets aggregate and form complexes with leukocytes, such as neutrophils. These aggregates can become trapped in the microvasculature of organs like the lungs and kidneys, contributing to organ damage.
-
Platelet activation also triggers the release of inflammatory mediators, further amplifying the systemic inflammatory response.
In this context, NTPDase2 activity could be detrimental, contributing to the pathology of severe sepsis and septic shock. Blockade of P2Y12 receptors has been investigated as a therapeutic strategy in sepsis with some studies showing reduced lung injury and inflammation.[11][12]
Quantitative Data on Purinergic Signaling in Bacterial Infection
Direct quantitative data on the effects of NTPDase2 in bacterial infection models is currently lacking. However, studies on the downstream effects of its product, ADP, and the modulation of its receptors provide valuable insights.
| Condition / Model | Intervention | Key Quantitative Findings | Reference |
| E. coli Peritonitis (mice) | ADP administration | Increased survival; Reduced bacterial load in peritoneal lavage fluid. | [1] |
| E. coli Peritonitis (mice) | P2Y1 receptor inhibitor (MRS2179) | No significant effect on ADP-mediated reduction in bacterial load or increase in macrophage recruitment. | [1] |
| E. coli Peritonitis (mice) | P2Y12/P2Y13 deficiency | Abrogated ADP-mediated protection and MCP-1 production. | [1] |
| Cecal Ligation and Puncture (CLP) Sepsis (mice) | P2Y12 antagonist (Clopidogrel) | Reduced circulating white blood cells; Diminished lung injury and neutrophil infiltration. | [11][12] |
| Cecal Ligation and Puncture (CLP) Sepsis (mice) | P2Y12 deficiency | Decreased platelet activation and platelet-leukocyte aggregates; Refractory to lung injury. | [12] |
| LPS-stimulated Macrophages | ADP treatment | Increased MCP-1 expression. | [1] |
Key Experimental Protocols
Investigating the role of NTPDase2 in bacterial pathogenesis requires a combination of in vivo models, cellular assays, and biochemical analyses.
In Vivo Bacterial Challenge Model
This protocol outlines a standard model to assess the in vivo role of NTPDase2 using knockout mice.
Methodology:
-
Animal Groups: Utilize wild-type (C57BL/6) and NTPDase2-deficient (Entpd2 null) mice, matched for age and sex.
-
Induction of Infection:
-
Polymicrobial Sepsis: Perform cecal ligation and puncture (CLP), a gold-standard model for intra-abdominal sepsis.
-
Monomicrobial Infection: Administer a defined dose of bacteria (e.g., 1x10^7 CFU E. coli) via intraperitoneal injection.
-
-
Outcome Measures:
-
Survival: Monitor and record survival rates over a period of 7-10 days.
-
Bacterial Clearance: At defined time points (e.g., 6, 24 hours), collect blood and peritoneal lavage fluid. Perform serial dilutions and plate on agar to quantify colony-forming units (CFUs).
-
Systemic Inflammation: Measure levels of key cytokines (e.g., TNF-α, IL-6, IL-10, MCP-1) in plasma and peritoneal fluid using ELISA or multiplex bead arrays.
-
Organ Damage: Harvest organs (lung, liver, kidney), fix in formalin, and perform histological analysis (H&E staining) to assess tissue injury, such as inflammatory cell infiltration and necrosis.
-
Macrophage Phagocytosis and Bacterial Killing Assay
This in vitro assay assesses the cell-intrinsic role of NTPDase2 in macrophage function.
Methodology:
-
Macrophage Isolation: Isolate bone marrow-derived macrophages (BMDMs) or peritoneal macrophages from wild-type and Entpd2 null mice.
-
Infection: Opsonize bacteria (e.g., pHrodo-labeled E. coli or GFP-expressing S. aureus) with serum. Add opsonized bacteria to macrophage cultures at a specific multiplicity of infection (MOI), e.g., 10:1.
-
Phagocytosis Assay:
-
After a short incubation (e.g., 30-60 minutes), wash away extracellular bacteria.
-
For fluorescent bacteria, analyze uptake using flow cytometry or fluorescence microscopy.
-
For non-fluorescent bacteria, lyse macrophages and plate the lysate to quantify intracellular CFUs.
-
-
Intracellular Killing Assay:
-
Following the initial phagocytosis period, add an antibiotic (e.g., gentamicin) to the media to kill any remaining extracellular bacteria.
-
Continue incubation for various time points (e.g., 1, 2, 4 hours).
-
At each time point, wash cells, lyse them, and plate the lysate to quantify surviving intracellular bacteria. A decrease in CFUs over time indicates effective killing.
-
NTPDase Activity Assay
This biochemical assay measures the enzymatic activity of NTPDase2 on the cell surface.
Methodology:
-
Cell Preparation: Use isolated immune cells (e.g., macrophages) or tissue homogenates.
-
Reaction: Incubate the biological sample in a reaction buffer containing a divalent cation (Mg²⁺ or Ca²⁺) and a specific nucleotide substrate (e.g., 100 µM ATP or 100 µM ADP).
-
Phosphate Detection: Stop the reaction after a defined time (e.g., 15-30 minutes) and measure the amount of inorganic phosphate (Pi) released using a colorimetric method, such as the malachite green assay.
-
Data Analysis: Compare the rate of Pi release from ATP versus ADP to determine the specific ATPase and ADPase activity. High ATP hydrolysis with low ADP hydrolysis is characteristic of NTPDase2.
Future Directions and Therapeutic Implications
The role of NTPDase2 in bacterial infection pathogenesis is a nascent field ripe for investigation. The stark lack of direct evidence presents a clear opportunity for impactful research.
Key questions to be addressed include:
-
What is the net effect of NTPDase2 deletion or inhibition on survival and bacterial clearance in various infection models (e.g., Gram-positive vs. Gram-negative, localized vs. systemic)?
-
Which specific immune cell populations express functional NTPDase2, and how is its expression regulated during infection?
-
How does NTPDase2-mediated ADP generation influence neutrophil function, including chemotaxis, phagocytosis, and NETosis?
-
Could targeting NTPDase2 be a viable therapeutic strategy? A specific inhibitor might be beneficial in hyper-inflammatory states like sepsis by reducing ADP-driven thrombo-inflammation. Conversely, an agonist or targeted delivery of the enzyme could enhance early immune cell recruitment in localized infections.
Conclusion
NTPDase2 is uniquely positioned to modulate the host response to bacterial infection by controlling the balance between extracellular ATP and ADP. Its preferential generation of ADP suggests a role distinct from the more broadly studied NTPDase1/CD39. While current evidence is indirect, it strongly implies that NTPDase2 could influence immune cell recruitment, bacterial clearance, and the thrombo-inflammatory complications of sepsis. The experimental frameworks provided in this guide offer a roadmap for researchers to elucidate the precise functions of this enigmatic enzyme, potentially paving the way for novel purinergic-based therapies to combat bacterial infections.
References
- 1. Extracellular ADP facilitates monocyte recruitment in bacterial infection via ERK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Purinergic signaling and immune responses in sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Released Bacterial ATP Shapes Local and Systemic Inflammation during Abdominal Sepsis [elifesciences.org]
- 5. Released bacterial ATP shapes local and systemic inflammation during abdominal sepsis | eLife [elifesciences.org]
- 6. Ectonucleotidases in Inflammation, Immunity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NTPDase1 and -2 are expressed by distinct cellular compartments in the mouse colon and differentially impact colonic physiology and function after DSS colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Platelet P2Y12 signalling pathway in the dysregulated immune response during sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting Purinergic Signaling in the Dynamics of Disease Progression in Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
Investigating Purinergic Receptor Activation with h-NTPDase-IN-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the use of h-NTPDase-IN-2, a modulator of purinergic signaling, in the investigation of purinergic receptor activation. This document outlines the core principles of purinergic signaling, the mechanism of action of this compound, detailed experimental protocols for its use, and quantitative data to support research and development in this field.
Introduction to Purinergic Signaling and NTPDases
Purinergic signaling is a fundamental and ubiquitous form of extracellular communication mediated by purine nucleotides and nucleosides, primarily adenosine triphosphate (ATP) and adenosine. When released into the extracellular space, ATP can activate two families of purinergic receptors: P2X ligand-gated ion channels and P2Y G protein-coupled receptors. The activation of these receptors triggers a wide array of physiological responses, including neurotransmission, inflammation, and immune responses.
The concentration of extracellular ATP, and thus the extent of purinergic receptor activation, is tightly regulated by a family of ecto-nucleoside triphosphate diphosphohydrolases (E-NTPDases). These enzymes hydrolyze ATP and adenosine diphosphate (ADP) to adenosine monophosphate (AMP), which can be further metabolized to adenosine by ecto-5'-nucleotidase (CD73).
Of the eight known human NTPDases, NTPDase1, 2, 3, and 8 are located on the cell surface and play a crucial role in modulating purinergic signaling. NTPDase2 is of particular interest as it preferentially hydrolyzes ATP to ADP. This action terminates the signaling of ATP-sensitive P2X and some P2Y receptors while promoting the activation of ADP-sensitive P2Y receptors, such as P2Y1, P2Y12, and P2Y13. This selective hydrolysis makes NTPDase2 a key modulator of the specific downstream effects of purinergic signaling.
This compound: A Tool for Modulating Purinergic Signaling
Recent research has led to the development of small molecule inhibitors of NTPDases, providing valuable tools to dissect the complexities of purinergic signaling. This guide focuses on compounds identified as "this compound," which represent distinct pharmacological profiles for investigating the role of NTPDase2. It is crucial for researchers to be aware of the specific compound they are using, as their selectivity and potency differ significantly.
Data Presentation
The following tables summarize the quantitative data for two distinct compounds referred to as this compound, as well as another relevant NTPDase inhibitor for comparison.
Table 1: Inhibitory Activity of this compound (Selective Inhibitor)
| Compound ID | Target | IC50 (µM) | Inhibition Type | Reference |
| HY-143288 | h-NTPDase2 | 0.04 | Non-competitive | [1] |
| (compound 5g) | h-NTPDase8 | 2.27 | Non-competitive | [1] |
Table 2: Inhibitory Activity of this compound (Pan-Inhibitor)
| Compound ID | Target | IC50 (µM) | Inhibition Type | Reference |
| HY-155829 | h-NTPDase1 | 0.35 | Not specified | [2] |
| (compound 3l) | h-NTPDase2 | 4.81 | Not specified | [2] |
| h-NTPDase3 | 37.73 | Not specified | [2] | |
| h-NTPDase8 | 10.32 | Not specified | [2] |
Table 3: Inhibitory Activity of a Comparative NTPDase Inhibitor
| Compound ID | Target | IC50 (µM) | Inhibition Type | Reference |
| h-NTPDase-IN-5 | h-NTPDase1 | 1.10 | Not specified | [3] |
| (compound 3b) | h-NTPDase2 | 44.73 | Not specified | [3] |
| h-NTPDase3 | 26.14 | Not specified | [3] | |
| h-NTPDase8 | 0.32 | Not specified | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate purinergic receptor activation using this compound.
NTPDase Activity Assay (Malachite Green Method)
This protocol describes the determination of NTPDase activity by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP or ADP.
Materials:
-
Recombinant human NTPDase enzymes (NTPDase1, 2, 3, 8)
-
ATP and ADP substrate solutions (e.g., 1 mM stock)
-
This compound (dissolved in appropriate solvent, e.g., DMSO)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 2 mM CaCl₂, 1 mM MgCl₂
-
Malachite Green Reagent:
-
Solution A: 0.045% (w/v) Malachite Green in water
-
Solution B: 4.2% (w/v) Ammonium Molybdate in 4 M HCl
-
Solution C: 1.1% (w/v) Polyvinyl alcohol
-
Working Solution: Mix 100 parts of Solution A with 25 parts of Solution B, and 2 parts of Solution C. Let it sit for 30 minutes before use.
-
-
Phosphate Standard (e.g., KH₂PO₄)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Preparation: Dilute the recombinant NTPDase enzymes in Assay Buffer to the desired working concentration.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in Assay Buffer. Include a vehicle control (e.g., DMSO).
-
Reaction Setup: In a 96-well plate, add the following in triplicate:
-
50 µL of Assay Buffer
-
10 µL of this compound dilution or vehicle control
-
20 µL of diluted NTPDase enzyme
-
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Add 20 µL of ATP or ADP substrate solution to each well to initiate the reaction. The final volume should be 100 µL.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination and Color Development: Add 100 µL of Malachite Green Working Solution to each well to stop the reaction and develop the color.
-
Incubation: Incubate at room temperature for 15 minutes.
-
Measurement: Read the absorbance at 620 nm using a microplate reader.
-
Data Analysis:
-
Generate a phosphate standard curve.
-
Calculate the amount of Pi released in each well.
-
Determine the percent inhibition for each concentration of this compound.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
Cell-Based Purinergic Receptor Activation Assay (Calcium Mobilization)
This protocol measures the activation of P2Y receptors by monitoring changes in intracellular calcium levels in response to ATP or ADP, and the effect of this compound.
Materials:
-
Cell line expressing the P2Y receptor of interest (e.g., CHO-K1 cells stably expressing P2Y1)
-
This compound
-
ATP and ADP
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES (pH 7.4)
-
Fluorescence plate reader or fluorescence microscope with live-cell imaging capabilities
Procedure:
-
Cell Seeding: Seed the cells in a black, clear-bottom 96-well plate and grow to confluence.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the culture medium from the cells and add 100 µL of the loading buffer to each well.
-
Incubate at 37°C for 60 minutes.
-
-
Washing: Wash the cells twice with HBSS to remove excess dye.
-
Inhibitor Incubation: Add 100 µL of HBSS containing the desired concentration of this compound or vehicle control to the wells. Incubate at 37°C for 15 minutes.
-
Baseline Measurement: Measure the baseline fluorescence for a short period.
-
Agonist Stimulation: Add a solution of ATP or ADP to the wells to achieve the desired final concentration.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity over time.
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) from the baseline.
-
Compare the calcium response in the presence and absence of this compound.
-
A decrease in the ATP-induced response and/or an increase in the ADP-induced response would be expected with NTPDase2 inhibition.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts in purinergic signaling and experimental workflows.
Purinergic Signaling Pathway
Caption: Overview of the purinergic signaling cascade.
Effect of this compound on Purinergic Receptor Activation
Caption: Modulation of purinergic signaling by this compound.
Experimental Workflow for Investigating Purinergic Receptor Activation
Caption: Workflow for purinergic receptor investigation.
Conclusion
This compound, in its various forms, provides a powerful tool for the nuanced investigation of purinergic signaling. By selectively inhibiting NTPDase2 or broadly targeting multiple NTPDases, researchers can dissect the specific roles of ATP and ADP in activating distinct P2 receptor subtypes. The data and protocols presented in this guide offer a solid foundation for designing and executing experiments aimed at understanding the physiological and pathological roles of purinergic signaling and for the development of novel therapeutics targeting this complex pathway. Careful consideration of the specific inhibitor's profile is paramount for accurate data interpretation.
References
h-NTPDase-IN-2: A Technical Guide for Investigating NTPDase8 Function
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of h-NTPDase-IN-2, a selective inhibitor of nucleoside triphosphate diphosphohydrolases (NTPDases), and its application as a tool for studying the function of NTPDase8. This document outlines the inhibitor's biochemical properties, experimental protocols for its use, and the signaling pathways associated with NTPDase8.
Introduction to this compound and NTPDase8
Extracellular nucleotides such as ATP and ADP are crucial signaling molecules that regulate a wide array of physiological and pathological processes through the activation of purinergic P2 receptors. The concentration and duration of these signals are tightly controlled by a family of cell surface enzymes known as ectonucleotidases. Among these, the Ecto-Nucleoside Triphosphate Diphosphohydrolase (E-NTPDase) family plays a pivotal role.
NTPDase8 is a key member of this family, predominantly expressed on the apical membrane of intestinal epithelial cells and in the canalicular domain of hepatocytes. It preferentially hydrolyzes nucleoside triphosphates (like ATP) over diphosphates. Functionally, NTPDase8 is implicated in protecting the intestine from inflammation by limiting the activation of P2Y6 receptors on colonic epithelial cells. Dysregulation of NTPDase8 activity has been linked to inflammatory bowel disease (IBD).
This compound (also referred to as compound 5g in its primary publication) is a potent and selective inhibitor of human NTPDase isoforms, with a notable inhibitory activity against NTPDase2 and a moderate activity against NTPDase8. Its selectivity makes it a valuable chemical probe for dissecting the specific roles of these enzymes in complex biological systems.
Quantitative Data: Inhibitory Profile of this compound
The inhibitory activity of this compound has been characterized against several human NTPDase isoforms. The following table summarizes the key quantitative data, allowing for a clear comparison of its selectivity.
| Enzyme Target | IC50 (µM) | Inhibition Type | Km (µM) | Reference |
| h-NTPDase1 | >100 | Non-competitive | - | [1] |
| h-NTPDase2 | 0.04 | Non-competitive | 74 | [1][2] |
| h-NTPDase3 | >100 | - | - | [1] |
| h-NTPDase8 | 2.27 | - | - | [1][2] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of this compound to study NTPDase8 function. These protocols are based on established methods for NTPDase activity assays.
In Vitro NTPDase Inhibition Assay (Malachite Green Assay)
This colorimetric assay quantifies the inorganic phosphate (Pi) released from the hydrolysis of ATP by NTPDase8.
Materials:
-
Recombinant human NTPDase8 (or cell lysates containing the enzyme)
-
This compound (dissolved in DMSO)
-
ATP (substrate)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM CaCl₂
-
Malachite Green Reagent
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer. Include a vehicle control (DMSO) and a positive control (a known NTPDase inhibitor, e.g., suramin).
-
In a 96-well plate, add 20 µL of the diluted inhibitor or control to each well.
-
Add 20 µL of the NTPDase8 enzyme solution to each well and pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of ATP solution (final concentration typically 1 mM).
-
Incubate the reaction mixture for 30 minutes at 37°C.
-
Stop the reaction by adding 50 µL of the Malachite Green reagent.
-
Incubate for 15 minutes at room temperature to allow color development.
-
Measure the absorbance at 620 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.
Cellular Assay for NTPDase8 Activity
This protocol assesses the effect of this compound on the activity of NTPDase8 in a cellular context, for example, using intestinal epithelial cell lines (e.g., Caco-2).
Materials:
-
Intestinal epithelial cell line expressing NTPDase8
-
This compound
-
Cell culture medium
-
ATP
-
Phosphate assay kit (e.g., Malachite Green based)
Procedure:
-
Seed the cells in a 24-well plate and grow to confluence.
-
Wash the cells twice with a pre-warmed assay buffer (e.g., Hanks' Balanced Salt Solution with 5 mM CaCl₂).
-
Treat the cells with various concentrations of this compound (or vehicle control) in the assay buffer for 30 minutes at 37°C.
-
Add ATP to a final concentration of 100 µM to initiate the reaction.
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Collect the supernatant from each well.
-
Measure the amount of inorganic phosphate in the supernatant using a phosphate assay kit according to the manufacturer's instructions.
-
Determine the effect of this compound on cellular NTPDase8 activity.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to NTPDase8 function and its study using this compound.
References
Methodological & Application
Application Notes and Protocols for h-NTPDase-IN-2 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
h-NTPDase-IN-2 is a valuable research tool for investigating the role of ectonucleoside triphosphate diphosphohydrolases (NTPDases) in various physiological and pathological processes. As a selective inhibitor of human NTPDase2 and NTPDase8, it allows for the targeted modulation of purinergic signaling pathways, which are implicated in cancer, immunological disorders, and bacterial infections.[1] NTPDases are cell surface enzymes that hydrolyze extracellular nucleotides like ATP and ADP, thereby regulating the activation of P2 purinergic receptors.[2][3][4] By inhibiting specific NTPDases, this compound can be used to study the downstream effects of altered nucleotide concentrations in the cellular microenvironment.
This document provides detailed experimental protocols for the application of this compound in cell culture, including methods for assessing its impact on cell viability and for quantifying its inhibitory effect on NTPDase activity.
Data Presentation
Inhibitor Profile of this compound
| Target Enzyme | IC50 Value | Inhibition Type | Reference |
| Human NTPDase2 (h-NTPDase2) | 0.04 µM | Non-competitive | [1] |
| Human NTPDase8 (h-NTPDase8) | 2.27 µM | Not specified | [1] |
| Human NTPDase1 (h-NTPDase1) | - | Non-competitive | [1] |
Experimental Protocols
General Guidelines for Handling this compound
Proper handling and storage of this compound are crucial for maintaining its activity and ensuring reproducible experimental results.
a. Reconstitution:
-
It is recommended to prepare a concentrated stock solution of this compound in a suitable solvent such as dimethyl sulfoxide (DMSO). For example, a 10 mM stock solution can be prepared.
-
Gently vortex or sonicate the vial to ensure the compound is fully dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
b. Storage:
-
Store the stock solution at -20°C or -80°C for long-term stability.
-
When preparing working solutions, dilute the stock solution in the appropriate cell culture medium to the desired final concentration immediately before use.
c. Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Always include a vehicle control (medium with the same concentration of DMSO used for the inhibitor) in your experiments.
Protocol for Cell Viability Assay (MTT Assay)
This protocol describes how to assess the effect of this compound on the viability and proliferation of cultured cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cultured cells of interest
-
Complete cell culture medium
-
96-well flat-bottom tissue culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A suggested starting concentration range is 0.01 µM to 10 µM, bracketing the known IC50 values.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include wells with medium only (blank), cells with medium and vehicle (vehicle control), and cells with a known cytotoxic agent (positive control).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution to each well.
-
Gently pipette up and down to dissolve the formazan crystals. The plate can be placed on an orbital shaker for 5-15 minutes to aid dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve and determine the IC50 for the specific cell line.
-
Protocol for NTPDase Activity Assay in Cultured Cells
This protocol measures the enzymatic activity of cell surface NTPDases by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.
Materials:
-
Cultured cells expressing NTPDase2 or NTPDase8
-
This compound stock solution
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 120 mM NaCl, 5 mM KCl, 0.5 mM CaCl2, 60 mM glucose
-
ATP solution (e.g., 100 mM in water, pH 7.0)
-
Malachite Green Reagent (for phosphate detection)
-
Phosphate standard solution (e.g., KH2PO4)
-
Trichloroacetic acid (TCA) solution (e.g., 10%)
-
96-well microplate
Procedure:
-
Cell Preparation:
-
Culture the cells to confluency in a suitable culture vessel.
-
For adherent cells, wash the cell monolayer twice with PBS. For suspension cells, wash by centrifugation and resuspension in PBS.
-
Resuspend the cells in the Assay Buffer to a known concentration (e.g., 1 x 10^6 cells/mL).
-
-
Inhibitor Pre-incubation:
-
In a 96-well plate, add 20 µL of the cell suspension to each well.
-
Add the desired concentrations of this compound (prepared in Assay Buffer) to the wells. Include a vehicle control (Assay Buffer with DMSO).
-
Pre-incubate the plate for 10-15 minutes at 37°C.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding ATP to a final concentration of 1-2 mM.
-
Incubate the plate at 37°C for a specific time period (e.g., 30 minutes). The optimal time should be determined empirically to ensure the reaction is in the linear range.
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume of cold 10% TCA to each well.
-
Centrifuge the plate at a low speed (e.g., 1000 x g for 5 minutes) to pellet the cell debris.
-
-
Phosphate Detection:
-
Transfer a portion of the supernatant from each well to a new 96-well plate.
-
Add the Malachite Green Reagent according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development.
-
Measure the absorbance at the recommended wavelength (typically around 620-650 nm).
-
-
Data Analysis:
-
Prepare a standard curve using the phosphate standard solution to determine the concentration of Pi in each sample.
-
Calculate the NTPDase activity as the amount of Pi released per unit of time per number of cells (e.g., nmol Pi/min/10^6 cells).
-
Determine the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Purinergic signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for studying this compound in cell culture.
References
Application Notes and Protocols for h-NTPDase-IN-2 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, "h-NTPDase-IN-2" is not a publicly documented ectonucleotidase inhibitor. The following application notes and protocols are based on established methodologies for similar classes of compounds, particularly inhibitors of ecto-nucleoside triphosphate diphosphohydrolases (NTPDases) and related ectonucleotidases like CD73, which are involved in the ATP-adenosine pathway. These guidelines are intended to provide a robust starting framework for the in vivo evaluation of this compound. All dosages, formulations, and experimental timelines should be optimized for the specific characteristics of this compound and the chosen animal model.
Introduction and Mechanism of Action
Extracellular adenosine triphosphate (ATP) can act as a danger signal that promotes anti-tumor immunity. However, in the tumor microenvironment (TME), ATP is rapidly hydrolyzed into adenosine (ADO) by a cascade of cell surface enzymes known as ectonucleotidases. This process is primarily mediated by CD39 (NTPDase1), which converts ATP and ADP to AMP, and CD73 (ecto-5'-nucleotidase), which converts AMP to the immunosuppressive molecule adenosine.[1][2] Another key enzyme in this pathway is Nucleoside Triphosphate Diphosphohydrolase-2 (NTPDase2), which preferentially hydrolyzes ATP to ADP.[3][4][5][6][7] The accumulation of adenosine in the TME suppresses the activity of various immune cells, including T cells and NK cells, thereby promoting tumor immune evasion.[2][8]
This compound is a potent and selective inhibitor of human NTPDase2. By blocking the enzymatic activity of NTPDase2, this compound is hypothesized to prevent the initial step of ATP degradation, leading to an accumulation of pro-inflammatory extracellular ATP and a reduction in immunosuppressive adenosine within the TME. This shift in the purinergic signaling landscape is expected to enhance anti-tumor immune responses, potentially leading to tumor growth inhibition, especially when used in combination with other immunotherapies such as immune checkpoint inhibitors.
Data Presentation: Representative In Vivo Efficacy Data for an Ectonucleotidase Inhibitor
The following tables summarize representative quantitative data from a study using a small-molecule CD73 inhibitor, A-000830, in a syngeneic mouse tumor model. This data can serve as a benchmark for designing and evaluating experiments with this compound.
Table 1: In Vitro Potency of a Representative Ectonucleotidase Inhibitor (A-000830)
| Target | Species | IC50 (nM) | Reference |
| CD73 | Human | 1.0 | [9] |
| CD73 | Mouse | 3.0 | [9] |
Table 2: In Vivo Treatment Regimen and Efficacy in a CT26 Syngeneic Mouse Model
| Treatment Group | Compound | Dose | Route | Dosing Schedule | Mean Tumor Volume (mm³) at Day X | Tumor Growth Inhibition (%) | Reference |
| 1 | Vehicle | - | SC | QD | [Data not specified] | - | [10] |
| 2 | A-000830 | 30 mg/kg | SC | QD | [Data not specified] | [Data not specified] | [10] |
| 3 | anti-PD-1 Ab | 10 mg/kg | IP | Q3D | [Data not specified] | [Data not specified] | [10] |
| 4 | A-000830 + anti-PD-1 Ab | 30 mg/kg + 10 mg/kg | SC + IP | QD + Q3D | [Significantly reduced] | [Robust inhibition] | [10] |
SC: Subcutaneous; IP: Intraperitoneal; QD: Once daily; Q3D: Every 3 days. Tumor growth inhibition was reported to be greater for the combination therapy than for either treatment alone.[10]
Experimental Protocols
Syngeneic Mouse Tumor Model Establishment (e.g., CT26 Colon Carcinoma)
This protocol describes the subcutaneous implantation of CT26 colon carcinoma cells into immunocompetent BALB/c mice.
Materials:
-
CT26 murine colon carcinoma cell line
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS and antibiotics)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
6-8 week old female BALB/c mice
-
Sterile syringes (1 mL) and needles (25-27 G)
-
Hemocytometer or automated cell counter
-
Calipers
Protocol:
-
Culture CT26 cells in complete growth medium until they reach 70-80% confluency.
-
On the day of implantation, harvest the cells by trypsinization and wash them twice with sterile PBS.
-
Resuspend the cell pellet in sterile PBS at a concentration of 5 x 10^6 cells/mL.
-
Anesthetize the mice and shave the right flank.
-
Inject 100 µL of the cell suspension (5 x 10^5 cells) subcutaneously into the shaved flank of each mouse.
-
Monitor the mice regularly for tumor growth. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Once tumors reach a palpable size (e.g., ~100 mm³), randomize the mice into treatment groups.
Preparation and Administration of this compound
Materials:
-
This compound (powder)
-
Vehicle (e.g., 1% Hydroxypropyl methylcellulose (HPMC) in sterile water)
-
Sterile syringes and needles appropriate for the route of administration
-
Scale and vortex mixer
Protocol for Subcutaneous (SC) Administration:
-
Prepare the dosing solution of this compound in the chosen vehicle at the desired concentration (e.g., 3 mg/mL for a 30 mg/kg dose in a 20g mouse, assuming a 10 mL/kg dosing volume).
-
Ensure the compound is fully dissolved or forms a homogenous suspension.
-
Gently restrain the mouse and lift the loose skin over the back to form a "tent".
-
Insert a sterile 25-27 G needle into the base of the tented skin, parallel to the body.
-
Aspirate briefly to ensure the needle is not in a blood vessel.
-
Inject the calculated volume of the this compound solution slowly.
-
Withdraw the needle and return the mouse to its cage.
Protocol for Intraperitoneal (IP) Administration (for combination therapy):
-
Prepare the anti-PD-1 antibody solution as per the manufacturer's instructions.
-
Restrain the mouse by grasping the loose skin over the shoulders.
-
Position the mouse with its head tilted slightly downwards.
-
Insert a sterile 25-27 G needle into the lower right quadrant of the abdomen at a 30-45° angle.
-
Aspirate to ensure the needle has not entered the bladder or intestines.
-
Inject the antibody solution and withdraw the needle.
Isolation of Tumor-Infiltrating Lymphocytes (TILs) for Flow Cytometry
Materials:
-
Tumor dissociation kit (e.g., Miltenyi Biotec) or a cocktail of collagenase and DNase
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
70 µm and 40 µm cell strainers
-
Red Blood Cell (RBC) Lysis Buffer
-
FACS buffer (PBS with 2% FBS and 2 mM EDTA)
-
Fluorochrome-conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, NK1.1)
-
Flow cytometer
Protocol:
-
At the study endpoint, euthanize the mice and surgically excise the tumors.
-
Mince the tumor tissue into small pieces in a petri dish containing RPMI medium.
-
Transfer the minced tissue to a gentleMACS C Tube with the appropriate enzyme cocktail from a tumor dissociation kit.
-
Process the tissue using a gentleMACS Dissociator according to the manufacturer's protocol.
-
Filter the resulting cell suspension through a 70 µm cell strainer.
-
Wash the cells with RPMI medium and centrifuge.
-
Resuspend the cell pellet in RBC lysis buffer and incubate for 5 minutes at room temperature.
-
Neutralize the lysis buffer with excess RPMI and centrifuge.
-
Filter the cells through a 40 µm cell strainer.
-
Count the live cells and resuspend them in FACS buffer.
-
Stain the cells with a cocktail of fluorochrome-conjugated antibodies for 30 minutes on ice, protected from light.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
Cytokine Analysis from Tumor Homogenates
Materials:
-
Excised tumors
-
RIPA buffer with protease inhibitors
-
Centrifuge
-
ELISA or multiplex immunoassay kits for relevant cytokines (e.g., IFN-γ, TNF-α, IL-12)
-
Protein quantification assay (e.g., BCA assay)
Protocol:
-
Excise tumors and snap-freeze them in liquid nitrogen.
-
Homogenize the frozen tumor tissue in RIPA buffer containing protease inhibitors.
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant (tumor lysate).
-
Determine the total protein concentration of the lysate using a BCA assay.
-
Analyze the levels of specific cytokines in the tumor lysates using ELISA or a multiplex immunoassay, following the manufacturer's instructions. Normalize cytokine levels to the total protein concentration.
Experimental Workflow Visualization
References
- 1. uac.arizona.edu [uac.arizona.edu]
- 2. Subcutaneous Injection in Mice | Animals in Science [queensu.ca]
- 3. scribd.com [scribd.com]
- 4. In Vivo Syngeneic Subcutaneous CT26 Colon Tumor Model Shuttle Session - Explicyte Immuno-Oncology [explicyte.com]
- 5. Development of an orthotopic syngeneic murine model of colorectal cancer for use in translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nucleoside Triphosphate Diphosphohydrolase-2 (NTPDase2) is the ecto-ATPase of Type I cells in taste buds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The E-NTPDase family of ectonucleotidases: Structure function relationships and pathophysiological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols: Determining the Optimal Concentration of h-NTPDase-IN-2 for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ectonucleoside triphosphate diphosphohydrolases (NTPDases) are a family of cell surface enzymes that play a critical role in regulating purinergic signaling by hydrolyzing extracellular nucleoside tri- and diphosphates.[1][2][3][4] Among the eight known mammalian NTPDases, NTPDase1, 2, 3, and 8 are located on the cell surface and are key regulators of extracellular ATP and ADP levels.[1] These enzymes are implicated in a variety of physiological and pathological processes, including inflammation, thrombosis, cancer, and neurological disorders.[2][5][6]
h-NTPDase-IN-2 is a selective inhibitor of human NTPDase-2 (h-NTPDase-2) and h-NTPDase-8.[5] Understanding its optimal concentration is crucial for accurate and reproducible in vitro assays designed to investigate the function of these enzymes and to screen for novel therapeutic agents. These application notes provide detailed protocols and guidelines for determining the optimal concentration of this compound for in vitro assays.
Data Presentation
Inhibitory Activity of this compound and Related Compounds
The following table summarizes the reported IC50 values for this compound and other NTPDase inhibitors against various human NTPDase isoforms. This data is essential for designing experiments and selecting appropriate inhibitor concentrations.
| Compound | h-NTPDase1 (IC50) | h-NTPDase2 (IC50) | h-NTPDase3 (IC50) | h-NTPDase8 (IC50) | Notes | Reference |
| This compound | - | 0.04 µM | - | 2.27 µM | Selective inhibitor of h-NTPDase-2 and -8. Non-competitive inhibitor of h-NTPDase-1/-2.[2][5] | [2][5] |
| h-NTPDase-IN-1 | 2.88 µM | - | 0.72 µM | - | - | [2] |
| h-NTPDase-IN-3 | 34.13 µM | 0.33 µM | 23.21 µM | 2.48 µM | Pan-inhibitor. | [2] |
| h-NTPDase-IN-4 | 3.58 µM | 10.21 µM | 0.13 µM | 13.57 µM | Pan-inhibitor. | [2] |
| h-NTPDase-IN-5 | 1.10 µM | 44.73 µM | 26.14 µM | 0.32 µM | Pan-inhibitor.[2][7] | [2][7] |
| NTPDase-IN-1 | 0.05 µM | 0.23 µM | - | 0.54 µM | Selective inhibitor. Non-competitive inhibitor of h-NTPDase-1/-2.[2] | [2] |
| NTPDase-IN-3 | 0.21 µM | 1.07 µM | 0.38 µM | 0.05 µM | - | [2] |
| h-NTPDase8-IN-1 | - | - | - | 0.28 µM | Selective for h-NTPDase8. | [2] |
| PSB-6426 | - | Ki = 8.2 µM | - | - | Selective human NTPDase2 inhibitor.[2] | [2] |
Signaling Pathway
The diagram below illustrates the role of NTPDase2 in the purinergic signaling pathway and the inhibitory action of this compound. NTPDase2 preferentially hydrolyzes ATP to ADP, which can then activate P2Y receptors. By inhibiting NTPDase2, this compound prevents the conversion of ATP to ADP, thereby modulating downstream signaling.
References
- 1. explorationpub.com [explorationpub.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Purinergic Signalling: NTPDase [research.uni-leipzig.de]
- 4. Frontiers | E-NTPDases: Possible Roles on Host-Parasite Interactions and Therapeutic Opportunities [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
h-NTPDase-IN-2 solubility and preparation for experiments
Application Notes and Protocols for h-NTPDase-IN-2
Disclaimer: As of the current date, "this compound" is not a publicly documented specific chemical entity. The following application notes and protocols are based on the properties and experimental procedures for known potent and selective inhibitors of human Nucleoside Triphosphate Diphosphohydrolase-2 (h-NTPDase2), such as PSB-6426 and PSB-16131. These notes are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals working with h-NTPDase2 inhibitors.
Introduction to h-NTPDase2 and its Inhibitors
Nucleoside Triphosphate Diphosphohydrolases (NTPDases) are a family of ectoenzymes that play a crucial role in regulating purinergic signaling by hydrolyzing extracellular nucleotides.[1] Specifically, h-NTPDase2 (also known as CD39L1) preferentially hydrolyzes nucleoside triphosphates (like ATP) to their corresponding diphosphates (like ADP).[2][3] This enzymatic activity modulates the activation of various P2 purinergic receptors, influencing a wide range of physiological and pathological processes, including inflammation, thrombosis, cancer, and neurotransmission.[1][4]
Inhibitors of h-NTPDase2 are valuable research tools for elucidating the specific roles of this enzyme in complex biological systems. Furthermore, they hold therapeutic potential for conditions where modulation of the ATP/ADP ratio is beneficial, such as in cardiovascular diseases and certain cancers.[5] This document provides detailed information on the solubility, preparation, and experimental application of a representative h-NTPDase2 inhibitor.
Quantitative Data Summary
The following tables summarize the key quantitative data for representative h-NTPDase2 inhibitors. This information is crucial for experimental design and data interpretation.
Table 1: Inhibitor Properties
| Inhibitor (Surrogate) | Target | IC50 | Kᵢ | Inhibition Type |
| PSB-6426 (19a) | h-NTPDase2 | 42 µM[6] | 8.2 µM[5][6] | Competitive[5] |
| PSB-16131 | h-NTPDase2 | 539 nM[7] | Not Reported | Non-competitive[7] |
Table 2: Solubility and Stock Solution Preparation
| Compound (Surrogate) | Solvent | Recommended Stock Concentration | Storage Conditions |
| PSB-6426 (and similar analogs) | Water with 20 mM NH₄OAc | 2 mM[6] | Aliquot and store at -20°C or -80°C to avoid freeze-thaw cycles. |
| PSB-16131 | DMSO | Not specified, but typical for small molecules (e.g., 10 mM) | -80°C for 6 months; -20°C for 1 month[7] |
| General Small Molecule Inhibitors | DMSO | 10-50 mM | Aliquot and store at -20°C or -80°C. Protect from light and moisture. |
Experimental Protocols
Preparation of Inhibitor Stock Solutions
Objective: To prepare a concentrated stock solution of the h-NTPDase2 inhibitor for use in various assays.
Materials:
-
h-NTPDase2 inhibitor (e.g., PSB-6426 or similar)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Deionized water (ddH₂O)
-
Ammonium acetate (NH₄OAc)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Protocol for Water-Soluble Inhibitors (e.g., based on PSB-6426):
-
Prepare a 20 mM ammonium acetate solution in deionized water.
-
Accurately weigh the required amount of the inhibitor to prepare a 2 mM stock solution.
-
Dissolve the inhibitor in the 20 mM ammonium acetate solution.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol for DMSO-Soluble Inhibitors:
-
Accurately weigh the required amount of the inhibitor to prepare a 10 mM stock solution.
-
Add the appropriate volume of anhydrous DMSO to the inhibitor.
-
Gently warm and vortex if necessary to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light and moisture.
In Vitro h-NTPDase2 Inhibition Assay (Malachite Green Assay)
Objective: To determine the inhibitory activity of the compound against h-NTPDase2 by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis.[8][9][10]
Materials:
-
Recombinant human NTPDase2
-
h-NTPDase2 inhibitor stock solution
-
Assay buffer: 50 mM Tris-HCl (pH 7.4), 5 mM CaCl₂[8]
-
Substrate solution: Adenosine 5'-triphosphate (ATP) in assay buffer
-
Phosphate standard solution
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare serial dilutions of the h-NTPDase2 inhibitor in the assay buffer.
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
Inhibitor solution at various concentrations (or vehicle control)
-
h-NTPDase2 enzyme solution
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the ATP substrate solution to each well. The final ATP concentration should be close to the Km value for h-NTPDase2.
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding the Malachite Green reagent.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
Measure the absorbance at approximately 620-640 nm using a microplate reader.
-
Prepare a standard curve using the phosphate standard solution to determine the concentration of Pi released in each well.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Cell-Based h-NTPDase2 Activity Assay
Objective: To evaluate the inhibitory effect of the compound on h-NTPDase2 activity in a cellular context.
Materials:
-
Cells expressing h-NTPDase2 (e.g., transfected COS-7 cells or a cell line with endogenous expression)
-
Cell culture medium and supplements
-
h-NTPDase2 inhibitor stock solution
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺)
-
ATP solution
-
ATP detection kit (e.g., luciferase-based) or a method to measure ADP production.
-
96-well cell culture plate
-
Luminometer or appropriate plate reader
Protocol:
-
Seed the h-NTPDase2 expressing cells in a 96-well plate and culture until they reach the desired confluency.
-
Prepare serial dilutions of the h-NTPDase2 inhibitor in the cell culture medium or assay buffer.
-
Remove the culture medium from the wells and wash the cells gently with the assay buffer.
-
Add the inhibitor solutions at various concentrations (or vehicle control) to the cells and pre-incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Add ATP to the wells to initiate the reaction.
-
Incubate for a specific time at 37°C.
-
Collect the supernatant to measure the remaining ATP concentration using a luciferase-based assay or the produced ADP.
-
Calculate the percentage of inhibition of ATP hydrolysis for each inhibitor concentration and determine the IC50 value in the cellular context.
Mandatory Visualizations
Purinergic Signaling Pathway Involving h-NTPDase2
Caption: Purinergic signaling pathway modulated by h-NTPDase2.
Experimental Workflow for h-NTPDase2 Inhibitor Screening
Caption: High-level workflow for screening h-NTPDase2 inhibitors.
Logical Diagram for Inhibitor Preparation for Experiments
Caption: Logical steps for preparing the inhibitor for experiments.
References
- 1. Purinergic signaling: a common pathway for neural and mesenchymal stem cell maintenance and differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleoside Triphosphate Diphosphohydrolase-2 (NTPDase2) is the ecto-ATPase of Type I cells in taste buds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. interchim.fr [interchim.fr]
- 4. Purinergic Signalling: NTPDase [research.uni-leipzig.de]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Selective Nucleoside Triphosphate Diphosphohydrolase-2 (NTPDase2) Inhibitors: Nucleotide Mimetics Derived from Uridine-5′-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Comparative hydrolysis of P2 receptor agonists by NTPDases 1, 2, 3 and 8 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. A malachite green colorimetric assay for protein phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. eubopen.org [eubopen.org]
Application Notes and Protocols for NTPDase Activity Assay Using h-NTPDase-IN-2 as a Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ectonucleoside triphosphate diphosphohydrolases (NTPDases) are a family of ectoenzymes that play a crucial role in regulating purinergic signaling by hydrolyzing extracellular nucleoside triphosphates and diphosphates, such as ATP and ADP, to their respective monophosphates (e.g., AMP).[1][2] This enzymatic activity modulates the concentration of ligands for P2 purinergic receptors, thereby influencing a wide array of physiological and pathological processes, including inflammation, thrombosis, neurotransmission, and cancer.[3][] The development of specific inhibitors for NTPDase isoforms is of significant interest for therapeutic applications.[1][5]
This document provides a detailed protocol for an NTPDase activity assay using a colorimetric method. The assay is designed to measure the enzymatic activity of NTPDases by quantifying the amount of inorganic phosphate (Pi) released during the hydrolysis of ATP. Furthermore, it describes the use of h-NTPDase-IN-2, a selective inhibitor of human NTPDase-2 and -8, as a control for validating the assay and characterizing potential inhibitory compounds.[6]
Signaling Pathway of NTPDase
NTPDases are integral membrane proteins with their active sites facing the extracellular space.[6] They sequentially hydrolyze the γ and β phosphate residues of nucleoside triphosphates and diphosphates. For instance, NTPDase1 can convert ATP directly to AMP, while NTPDase2 preferentially hydrolyzes ATP to ADP.[2][3] The resulting AMP can be further metabolized to adenosine by ecto-5'-nucleotidase (CD73).[7]
Caption: NTPDase-mediated hydrolysis of extracellular ATP to AMP.
Experimental Workflow
The following diagram outlines the major steps involved in the NTPDase activity assay.
Caption: Workflow for the NTPDase activity assay.
NTPDase Activity Assay Protocol
This protocol is based on the colorimetric detection of inorganic phosphate (Pi) released from the hydrolysis of ATP by NTPDase, using a malachite green-based reagent.[8][9]
Principle
The assay quantifies the enzymatic activity of NTPDase by measuring the amount of inorganic phosphate (Pi) generated from the hydrolysis of ATP. The released Pi forms a stable colored complex with malachite green and molybdate in an acidic solution.[9] The intensity of the color, which is directly proportional to the amount of Pi, is measured spectrophotometrically at approximately 620 nm.
Materials
-
Recombinant human NTPDase enzyme (e.g., NTPDase1, 2, 3, or 8)
-
This compound (as an inhibitor control)[6]
-
Adenosine 5'-triphosphate (ATP) disodium salt
-
HEPES buffer
-
Calcium chloride (CaCl₂)
-
Magnesium chloride (MgCl₂)
-
Malachite Green Phosphate Assay Kit (or individual components: Malachite green hydrochloride, Ammonium molybdate, and a stabilizing agent)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~620 nm
-
Standard laboratory equipment (pipettes, tubes, etc.)
Reagent Preparation
-
Assay Buffer (1x): 10 mM HEPES, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
ATP Stock Solution (10 mM): Dissolve ATP in deionized water. Store in aliquots at -20°C.
-
This compound Stock Solution (10 mM): Dissolve this compound in an appropriate solvent (e.g., DMSO). Store in aliquots at -20°C.
-
Enzyme Working Solution: Dilute the recombinant NTPDase to the desired concentration in Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction remains in the linear range.
-
Phosphate Standard Curve: Prepare a series of known concentrations of a phosphate standard (e.g., KH₂PO₄) in Assay Buffer, ranging from 0 to 40 µM.[8]
-
Malachite Green Working Solution: Prepare according to the manufacturer's instructions. This solution is typically light-sensitive and should be prepared fresh.
Experimental Procedure
-
Plate Setup:
-
Add 25 µL of Assay Buffer to the "Blank" wells.
-
Add 25 µL of the Enzyme Working Solution to the "Control" and "Inhibitor" wells.
-
-
Inhibitor/Vehicle Addition:
-
Add 5 µL of the vehicle (e.g., DMSO diluted in Assay Buffer) to the "Blank" and "Control" wells.
-
Add 5 µL of various concentrations of this compound (diluted in Assay Buffer with the same final concentration of vehicle as the control) to the "Inhibitor" wells.
-
-
Pre-incubation:
-
Gently mix the plate and pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation:
-
Add 20 µL of a working solution of ATP (prepared by diluting the stock in Assay Buffer to achieve the desired final concentration, e.g., 100 µM) to all wells to initiate the reaction. The final reaction volume is 50 µL.
-
-
Enzymatic Reaction:
-
Incubate the plate at 37°C for 20-30 minutes. The incubation time should be optimized to ensure that the substrate consumption is within the linear range of the assay (typically <20%).
-
-
Reaction Termination and Color Development:
-
Stop the reaction by adding 100 µL of the Malachite Green Working Solution to each well.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
-
Absorbance Measurement:
Data Analysis
-
Phosphate Concentration:
-
Subtract the absorbance of the blank from all other readings.
-
Use the standard curve to determine the concentration of Pi released in each well.
-
-
NTPDase Activity:
-
Calculate the specific activity of the enzyme (e.g., in nmol Pi/min/mg protein) based on the amount of Pi produced, the incubation time, and the amount of enzyme used.
-
-
Percentage Inhibition:
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Activity with Inhibitor / Activity of Control)] x 100
-
Data Presentation
The following table provides an example of how to structure the quantitative data obtained from an NTPDase activity assay with this compound as a control.
| Condition | This compound (µM) | Absorbance at 620 nm (Corrected) | Pi Released (µM) | NTPDase Activity (nmol/min/mg) | % Inhibition |
| Control | 0 | 0.850 | 25.5 | 51.0 | 0 |
| Test | 0.01 | 0.765 | 22.95 | 45.9 | 10 |
| Test | 0.1 | 0.595 | 17.85 | 35.7 | 30 |
| Test | 1 | 0.425 | 12.75 | 25.5 | 50 |
| Test | 10 | 0.170 | 5.1 | 10.2 | 80 |
| Test | 100 | 0.085 | 2.55 | 5.1 | 90 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
References
- 1. Purinergic Signalling: NTPDase [research.uni-leipzig.de]
- 2. The GDA1_CD39 superfamily: NTPDases with diverse functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The E-NTPDase family of ectonucleotidases: Structure function relationships and pathophysiological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly Potent and Selective Ectonucleoside Triphosphate Diphosphohydrolase (ENTPDase1, 2, 3 and 8) Inhibitors Having 2-substituted-7- trifluoromethyl-thiadiazolopyrimidones Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Frontiers | E-NTPDases: Possible Roles on Host-Parasite Interactions and Therapeutic Opportunities [frontiersin.org]
- 8. Malachite Green Phosphate Assay Kit sufficient for 2500 colorimetric tests | Sigma-Aldrich [sigmaaldrich.com]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
Measuring Changes in ATP and ADP Levels after h-NTPDase-IN-2 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Extracellular nucleotides such as adenosine triphosphate (ATP) and adenosine diphosphate (ADP) are crucial signaling molecules involved in a myriad of physiological and pathological processes. The concentration of these purinergic signaling molecules is tightly regulated by a family of cell surface enzymes known as ectonucleoside triphosphate diphosphohydrolases (NTPDases). Among these, NTPDase2 preferentially hydrolyzes ATP to ADP, thereby modulating the balance between ATP- and ADP-mediated signaling pathways.
h-NTPDase-IN-2 is a potent and selective non-competitive inhibitor of human NTPDase2, with a reported IC50 of 0.04 µM[1][2]. Its selectivity makes it a valuable tool for investigating the specific roles of NTPDase2 in various biological systems. By inhibiting NTPDase2, this compound is expected to increase the extracellular concentration of ATP and decrease the subsequent production of ADP. This application note provides detailed protocols for treating cells with this compound and subsequently measuring the changes in intracellular and extracellular ATP and ADP levels using two common methodologies: a luciferase-based bioluminescence assay and reverse-phase high-performance liquid chromatography (RP-HPLC).
Signaling Pathway Overview
The catabolism of extracellular nucleotides by NTPDases is a key regulatory mechanism in purinergic signaling. NTPDase2, the primary target of this compound, plays a pivotal role in converting ATP to ADP. This shift in nucleotide concentration has significant downstream effects on P2 receptors, which are broadly classified into P2X (ligand-gated ion channels activated by ATP) and P2Y (G protein-coupled receptors activated by ATP, ADP, UTP, and UDP) subtypes. Inhibition of NTPDase2 by this compound is expected to prolong ATP signaling at P2X and certain P2Y receptors while diminishing the activation of ADP-sensitive P2Y receptors.
References
Application Notes and Protocols for Assessing Cancer Cell Proliferation with an NTPDase2 Inhibitor
These application notes provide a detailed protocol for assessing the anti-proliferative effects of a selective human nucleoside triphosphate diphosphohydrolase-2 (h-NTPDase2) inhibitor on cancer cells. This document is intended for researchers, scientists, and drug development professionals working in oncology and related fields.
Introduction
Extracellular nucleotides such as ATP and ADP play a crucial role in the tumor microenvironment by modulating purinergic signaling through P2 receptors, which can influence cancer cell proliferation, migration, and immune responses.[1][2] Nucleoside triphosphate diphosphohydrolases (NTPDases) are a family of ectoenzymes that hydrolyze extracellular nucleotides, thereby regulating purinergic signaling.[1][3]
NTPDase2, in particular, has been identified as a potential therapeutic target in cancer. It primarily hydrolyzes ATP to ADP, which can then activate specific P2Y receptors (P2Y1, P2Y12, P2Y13) that are implicated in promoting tumor growth.[2][4] High expression of NTPDase2 has been observed in certain cancers, such as glioblastoma and hepatoma, suggesting its involvement in cancer progression.[1][4] Therefore, inhibiting NTPDase2 activity is a promising strategy to attenuate cancer cell proliferation.
This protocol outlines a series of experiments to evaluate the efficacy of a specific NTPDase2 inhibitor, referred to here as h-NTPDase-IN-2, in a cancer cell line model. The protocol includes methods for determining the optimal inhibitor concentration and assessing its impact on cell proliferation using a standard metabolic assay.
Signaling Pathway
The diagram below illustrates the proposed mechanism of action for an NTPDase2 inhibitor in the context of cancer cell signaling. By blocking NTPDase2, the inhibitor prevents the hydrolysis of extracellular ATP to ADP. This leads to a decrease in the activation of pro-proliferative P2Y receptors by ADP and an increase in ATP-mediated signaling through P2X receptors, which can have anti-proliferative or pro-apoptotic effects depending on the cancer cell type and receptor subtype expression.
Caption: Proposed signaling pathway of an NTPDase2 inhibitor.
Experimental Workflow
The following diagram outlines the general workflow for assessing the anti-proliferative effects of this compound on a selected cancer cell line.
Caption: Experimental workflow for proliferation assessment.
Materials and Reagents
| Material/Reagent | Supplier | Catalog Number |
| Selected Cancer Cell Line | ATCC | Varies |
| This compound | In-house/Commercial | Varies |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D2650 |
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
| Cell Counting Kit-8 (CCK-8) | Dojindo | CK04 |
| 96-well flat-bottom plates | Corning | 3596 |
| Multichannel pipette | Eppendorf | Varies |
| CO2 Incubator | Thermo Fisher | Varies |
| Microplate Reader | BioTek | Varies |
Experimental Protocols
Cell Culture and Maintenance
-
Culture the selected cancer cell line in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells upon reaching 80-90% confluency using Trypsin-EDTA.
Cell Seeding for Proliferation Assay
-
Harvest logarithmically growing cells and perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to a final concentration of 5 x 104 cells/mL in complete culture medium.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.
-
Incubate the plate for 24 hours to allow for cell attachment.
Preparation of this compound Solutions
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to obtain the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Prepare a vehicle control solution containing the same final concentration of DMSO as the highest inhibitor concentration.
Treatment of Cells
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Include wells with untreated cells (medium only) as a negative control.
-
Prepare each treatment condition in triplicate.
Incubation
-
Incubate the treated plates for 24, 48, and 72 hours at 37°C in a 5% CO2 incubator.
Cell Proliferation Assay (CCK-8)
-
At the end of each incubation period (24, 48, and 72 hours), add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the metabolic activity of the cell line.
-
Measure the absorbance at 450 nm using a microplate reader.
Data Presentation and Analysis
The anti-proliferative effect of this compound is determined by calculating the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) can be calculated from the dose-response curve.
Formula for Percentage of Cell Viability: % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100
Table 1: Hypothetical Cell Viability Data for a Cancer Cell Line Treated with this compound for 48 hours
| This compound (µM) | Mean Absorbance (450 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.250 | 0.085 | 100 |
| 0.1 | 1.235 | 0.070 | 98.8 |
| 1 | 1.150 | 0.065 | 92.0 |
| 10 | 0.875 | 0.050 | 70.0 |
| 50 | 0.500 | 0.045 | 40.0 |
| 100 | 0.250 | 0.030 | 20.0 |
Table 2: Hypothetical IC50 Values of this compound on Different Cancer Cell Lines
| Cell Line | Incubation Time (hours) | IC50 (µM) |
| Glioblastoma (U-87 MG) | 24 | >100 |
| Glioblastoma (U-87 MG) | 48 | 45.2 |
| Glioblastoma (U-87 MG) | 72 | 28.7 |
| Hepatoma (HepG2) | 24 | 95.1 |
| Hepatoma (HepG2) | 48 | 60.5 |
| Hepatoma (HepG2) | 72 | 42.3 |
Troubleshooting
| Issue | Possible Cause | Solution |
| High variability between replicates | Uneven cell seeding, pipetting errors | Ensure a single-cell suspension before seeding. Use a multichannel pipette for consistency. |
| Low signal | Low cell number, insufficient incubation with CCK-8 | Optimize cell seeding density. Increase incubation time with CCK-8. |
| Edge effects in 96-well plate | Evaporation from outer wells | Do not use the outer wells for experimental conditions. Fill them with sterile PBS or medium. |
| Inhibitor precipitation | Poor solubility in culture medium | Ensure the final DMSO concentration is low (typically <0.5%) and does not affect cell viability. |
Conclusion
This protocol provides a robust framework for assessing the anti-proliferative activity of the NTPDase2 inhibitor, this compound. By following these procedures, researchers can obtain reliable and reproducible data on the dose- and time-dependent effects of the inhibitor on cancer cell proliferation. The results from these assays are crucial for the preclinical evaluation of NTPDase2 inhibitors as potential anti-cancer therapeutics. Further investigations could include exploring the effects of the inhibitor on cell cycle progression, apoptosis, and in vivo tumor models.
References
- 1. Ectonucleotidases in Inflammation, Immunity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The E-NTPDase family of ectonucleotidases: Structure function relationships and pathophysiological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The GDA1_CD39 superfamily: NTPDases with diverse functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Nucleoside Triphosphate Diphosphohydrolase-2 (NTPDase2) Inhibitors: Nucleotide Mimetics Derived from Uridine-5′-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for h-NTPDase-IN-2 in Co-Culture Immunology Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Extracellular Nucleotides and NTPDases in Immunity
Extracellular adenosine 5'-triphosphate (eATP) is a critical signaling molecule in the immune system.[1][2][3] Released from cells upon stress or damage, eATP acts as a "danger signal" that can initiate and amplify inflammatory responses.[1][2][3] It modulates the activity of various immune cells, including T cells, B cells, dendritic cells (DCs), and macrophages, by binding to purinergic P2 receptors.[4][5]
The concentration and duration of eATP signaling are tightly regulated by a family of cell surface enzymes called ectonucleoside triphosphate diphosphohydrolases (NTPDases).[6][7] Of the eight known human NTPDases, NTPDase1 (CD39) and NTPDase2 (CD39L1) are key players in the immune system.[8] NTPDase1 hydrolyzes ATP to ADP and then to AMP, while NTPDase2 preferentially converts ATP to ADP.[9] This differential hydrolysis has significant functional consequences. The accumulation of ADP can activate specific P2Y receptors, while the subsequent generation of adenosine (from AMP by ecto-5'-nucleotidase/CD73) has potent immunosuppressive effects through P1 receptors.[5][10]
NTPDase2 is expressed on several immune cell types, including macrophages and dendritic cells, and plays a role in modulating immune cell interactions and responses.[8][11] The selective inhibition of NTPDase2 offers a powerful tool to dissect the specific roles of the ATP-to-ADP conversion in complex immunological processes, such as those occurring in a co-culture system.
h-NTPDase-IN-2: A Selective Inhibitor of NTPDase2
This compound (also referred to as compound 5g) is a potent and selective inhibitor of human NTPDase2.[5][6] Its selectivity allows for the targeted investigation of NTPDase2 function without the confounding effects of inhibiting other NTPDase family members.
Quantitative Data: Inhibitory Activity of this compound
| Enzyme Target | IC50 (µM) |
| h-NTPDase2 | 0.04 |
| h-NTPDase8 | 2.27 |
| h-NTPDase1 | > 50 |
| h-NTPDase3 | > 50 |
Data sourced from publicly available information.[6]
This high selectivity makes this compound an ideal tool for studying the role of the ATP-ADP axis in immune cell communication.
Application: Investigating the Role of NTPDase2 in T Cell Activation by Dendritic Cells
A key process in adaptive immunity is the activation of T cells by antigen-presenting cells (APCs), such as dendritic cells. This interaction is modulated by various signaling molecules, including eATP. By inhibiting NTPDase2 on dendritic cells, researchers can investigate how the persistence of eATP and the reduced production of ADP affect T cell activation, proliferation, and differentiation.
Below is a detailed protocol for a co-culture experiment designed to address this question.
Experimental Protocol: Human Dendritic Cell and T Cell Co-Culture with this compound
Objective:
To investigate the effect of selective NTPDase2 inhibition on dendritic cell-mediated T cell activation and differentiation.
Materials:
-
Cells:
-
Human peripheral blood mononuclear cells (PBMCs)
-
EasySep™ Human Monocyte Isolation Kit
-
EasySep™ Human Naïve CD4+ T Cell Isolation Kit
-
ImmunoCult™-ACF Dendritic Cell Medium
-
ImmunoCult™-ACF Dendritic Cell Differentiation Supplement
-
ImmunoCult™ Dendritic Cell Maturation Supplement
-
ImmunoCult™-XF T Cell Expansion Medium
-
-
Reagents:
-
This compound (prepared in DMSO, final DMSO concentration in culture should be <0.1%)
-
Staphylococcal enterotoxin B (SEB) or other relevant antigen/superantigen
-
Recombinant human IL-2
-
Cell proliferation dye (e.g., CFSE)
-
ATP/ADP/AMP/Adenosine measurement kits (e.g., luciferase-based for ATP, HPLC for others)
-
-
Antibodies for Flow Cytometry:
-
Anti-CD3, Anti-CD4, Anti-CD8, Anti-CD25, Anti-CD69, Anti-CD45RA, Anti-CCR7
-
-
Equipment:
-
Cell culture plates (96-well, 24-well)
-
Flow cytometer
-
Luminometer or HPLC system
-
Methodology:
Part 1: Generation of Monocyte-Derived Dendritic Cells (Mo-DCs)
-
Isolate monocytes from human PBMCs using the EasySep™ Human Monocyte Isolation Kit according to the manufacturer's protocol.
-
Culture the isolated monocytes in ImmunoCult™-ACF Dendritic Cell Medium supplemented with the ImmunoCult™-ACF Dendritic Cell Differentiation Supplement for 5 days to generate immature Mo-DCs.
-
On day 5, induce maturation by adding the ImmunoCult™ Dendritic Cell Maturation Supplement and the desired antigen (e.g., SEB at 1 µg/mL) to the culture. Incubate for 24-48 hours.
Part 2: T Cell Isolation and Labeling
-
Isolate naïve CD4+ T cells from the same donor's PBMCs using the EasySep™ Human Naïve CD4+ T Cell Isolation Kit.
-
Label the isolated T cells with a cell proliferation dye (e.g., CFSE) according to the manufacturer's instructions. This will allow for the tracking of T cell proliferation.
Part 3: Co-Culture Setup
-
Harvest the mature, antigen-pulsed Mo-DCs and resuspend them in ImmunoCult™-XF T Cell Expansion Medium.
-
Set up the co-culture in a 96-well plate with a DC to T cell ratio of 1:10 (e.g., 1 x 10^4 DCs and 1 x 10^5 T cells per well).
-
Establish the following experimental groups in triplicate:
-
Control: DCs + T cells
-
Vehicle Control: DCs + T cells + DMSO (at the same final concentration as the this compound group)
-
This compound Treatment: DCs + T cells + this compound (e.g., at 0.1 µM, 1 µM, and 10 µM to determine a dose-response)
-
-
Incubate the co-culture at 37°C and 5% CO2 for 3-5 days. Add recombinant human IL-2 (10 ng/mL) on day 2.
Part 4: Endpoint Analysis
-
Measurement of Extracellular Nucleotides:
-
At 24 and 48 hours post-co-culture initiation, carefully collect a small aliquot of the culture supernatant.
-
Measure the concentrations of ATP, ADP, AMP, and adenosine using appropriate kits and instrumentation (e.g., luminometer for ATP, HPLC for all).
-
-
Flow Cytometry Analysis of T Cell Activation and Proliferation:
-
On day 3 or 5, harvest the cells from the co-culture.
-
Stain the cells with fluorescently labeled antibodies against CD3, CD4, CD25, and CD69 to assess T cell activation.
-
Analyze the cells by flow cytometry. Gate on the CD3+CD4+ T cell population.
-
Quantify T cell proliferation by measuring the dilution of the cell proliferation dye (e.g., CFSE).
-
Determine the percentage of activated T cells (CD25+ and/or CD69+).
-
-
Flow Cytometry Analysis of T Cell Differentiation:
-
On day 5, harvest and stain cells with antibodies against CD3, CD4, CD45RA, and CCR7.
-
Analyze by flow cytometry to distinguish between naïve (CD45RA+CCR7+), central memory (CD45RA-CCR7+), effector memory (CD45RA-CCR7-), and terminally differentiated effector memory (TEMRA; CD45RA+CCR7-) T cells.
-
Expected Outcomes and Data Presentation:
The quantitative data from this experiment can be summarized in the following tables:
Table 1: Effect of this compound on Extracellular Nucleotide Concentrations in DC-T Cell Co-culture Supernatants (at 24 hours)
| Treatment | [ATP] (nM) | [ADP] (nM) | [Adenosine] (nM) |
| Control | Mean ± SD | Mean ± SD | Mean ± SD |
| Vehicle (DMSO) | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound (0.1 µM) | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound (1 µM) | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound (10 µM) | Mean ± SD | Mean ± SD | Mean ± SD |
Table 2: Effect of this compound on T Cell Proliferation and Activation (at Day 3)
| Treatment | % Proliferated T Cells | % CD25+ T Cells | % CD69+ T Cells |
| Control | Mean ± SD | Mean ± SD | Mean ± SD |
| Vehicle (DMSO) | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound (0.1 µM) | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound (1 µM) | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound (10 µM) | Mean ± SD | Mean ± SD | Mean ± SD |
Table 3: Effect of this compound on T Cell Differentiation (at Day 5)
| Treatment | % Naïve | % Central Memory | % Effector Memory | % TEMRA |
| Control | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Vehicle (DMSO) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound (0.1 µM) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound (1 µM) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound (10 µM) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
Visualizations
Signaling Pathway: ATP Metabolism and Purinergic Signaling in the Immune Synapse
Caption: ATP metabolism at the immune synapse and points of intervention.
Experimental Workflow: Co-culture Experiment
Caption: Workflow for the DC-T cell co-culture experiment.
Logical Relationship: Hypothesis of this compound Action
Caption: Hypothesized mechanism of this compound in co-culture.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. beckman.com [beckman.com]
- 4. Biochemical measurements of ATP and ADP [bio-protocol.org]
- 5. NTPDase-IN-2 | NTPDase抑制剂 | MCE [medchemexpress.cn]
- 6. medchemexpress.com [medchemexpress.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Ectonucleotidases in Inflammation, Immunity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective Nucleoside Triphosphate Diphosphohydrolase-2 (NTPDase2) Inhibitors: Nucleotide Mimetics Derived from Uridine-5′-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. miltenyibiotec.com [miltenyibiotec.com]
- 11. genecards.org [genecards.org]
Application Notes and Protocols for In Vivo Administration of a Novel NTPDase2 Inhibitor
Disclaimer: As of the current date, specific preclinical data regarding the administration of h-NTPDase-IN-2 in animal models is not publicly available. The following application notes and protocols are therefore based on general principles for the in vivo evaluation of novel small molecule enzyme inhibitors and data from studies on other ectonucleotidase inhibitors. These guidelines are intended for researchers, scientists, and drug development professionals and should be adapted based on the specific physicochemical properties of the compound and the experimental goals.
Introduction to NTPDase2 Inhibition
Ecto-nucleoside triphosphate diphosphohydrolase-2 (NTPDase2), also known as CD39L2, is a cell surface enzyme that preferentially hydrolyzes extracellular adenosine triphosphate (ATP) to adenosine diphosphate (ADP). Unlike NTPDase1 (CD39), it has minimal ADPase activity. This leads to an accumulation of ADP in the extracellular space. Both ATP and ADP are key signaling molecules that can modulate a variety of physiological and pathological processes, including inflammation, immune responses, and cancer progression. Inhibition of NTPDase2 is a therapeutic strategy being explored to alter the balance of these purinergic signals.
General Considerations for Animal Studies
Before initiating in vivo studies, a thorough characterization of the NTPDase2 inhibitor is essential. This includes determining its solubility, stability, and in vitro potency (IC50) against the target enzyme of the species to be used in the animal model (e.g., mouse, rat).
Key preliminary data to be collected:
-
Solubility: Determine the solubility of the compound in various pharmaceutically acceptable vehicles.
-
In vitro Potency: Confirm the inhibitory activity against the specific animal species' NTPDase2.
-
Metabolic Stability: Assess the compound's stability in liver microsomes from the chosen animal species to anticipate its metabolic clearance.[1]
-
Plasma Protein Binding: Understand the extent to which the compound binds to plasma proteins, as this will affect its free concentration and availability to tissues.
Quantitative Data Summary
The following table outlines hypothetical, yet crucial, pharmacokinetic parameters to evaluate for a novel NTPDase2 inhibitor. The values provided are for illustrative purposes and will need to be determined experimentally.
| Parameter | Symbol | Unit | Example Value (Oral) | Example Value (IV) | Significance |
| Bioavailability | F | % | 35 | 100 | The fraction of the administered dose that reaches systemic circulation. |
| Maximum Concentration | Cmax | ng/mL | 850 | 2500 | The highest concentration of the drug observed in the plasma. |
| Time to Maximum Concentration | Tmax | h | 1.5 | 0.25 | The time at which Cmax is reached. |
| Area Under the Curve | AUC | ng*h/mL | 4500 | 6000 | Represents the total drug exposure over time. |
| Elimination Half-life | t1/2 | h | 6 | 5.5 | The time it takes for the plasma concentration of the drug to be reduced by half. |
| Volume of Distribution | Vd | L/kg | 2.5 | 1.8 | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is in the blood plasma. |
| Clearance | CL | mL/min/kg | 15 | 12 | The rate at which the drug is removed from the body. |
Experimental Protocols
Formulation Protocol
The choice of vehicle is critical for ensuring the inhibitor is solubilized and stable for administration.
Objective: To prepare a formulation suitable for intraperitoneal (IP) or oral (PO) administration in mice.
Materials:
-
NTPDase2 inhibitor (e.g., this compound)
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Tween 80
-
Saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
Procedure:
-
Weigh the required amount of the NTPDase2 inhibitor.
-
Dissolve the inhibitor in a minimal amount of DMSO (e.g., 5-10% of the final volume).
-
Add PEG400 (e.g., 30-40% of the final volume) and vortex until the solution is clear.
-
Add Tween 80 (e.g., 5% of the final volume) and mix thoroughly.
-
Bring the solution to the final volume with saline or PBS.
-
Ensure the final solution is clear and free of precipitates before administration.
Note: The final concentration of DMSO should be kept low to avoid toxicity.
Administration Protocol in a Mouse Model
The following is a general protocol for administering an NTPDase2 inhibitor in a mouse model, for example, a tumor xenograft model where the role of purinergic signaling is being investigated.
Objective: To evaluate the in vivo efficacy of an NTPDase2 inhibitor.
Animal Model: Immunocompromised mice (e.g., NOD-SCID or NSG) bearing human tumor xenografts.
Materials:
-
Prepared formulation of the NTPDase2 inhibitor
-
Appropriately sized syringes and needles (e.g., 27-gauge for IP, gavage needle for PO)
-
Animal scale
Procedure:
-
Animal Acclimatization: Allow animals to acclimate to the facility for at least one week before the start of the experiment.
-
Tumor Implantation: Implant tumor cells subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth using calipers. Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment and vehicle control groups.
-
Dosing:
-
Weigh each animal to determine the precise volume of the formulation to administer.
-
Administer the NTPDase2 inhibitor or vehicle control via the chosen route (e.g., intraperitoneal injection or oral gavage). A common dosing frequency is once or twice daily. The dose will be determined by prior maximum tolerated dose (MTD) studies.
-
-
Monitoring:
-
Monitor animal health daily, including body weight, food and water intake, and any signs of toxicity.
-
Measure tumor volume 2-3 times per week.
-
-
Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the animals and collect tumors and other relevant tissues for further analysis (e.g., pharmacodynamics, histology).
Visualizations
Signaling Pathway of NTPDase2
Caption: Signaling pathway of NTPDase2 and related ectonucleotidases.
Experimental Workflow for In Vivo Evaluation
Caption: Experimental workflow for evaluating an NTPDase2 inhibitor in vivo.
References
Application Notes and Protocols: In Vitro Assay for Measuring h-NTPDase-IN-2 Inhibitory Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro assessment of h-NTPDase-IN-2 inhibitory activity against human nucleoside triphosphate diphosphohydrolases (NTPDases). The protocols detailed below are designed to be adaptable for various research and drug discovery applications, including compound screening and characterization.
Introduction
Ecto-nucleoside triphosphate diphosphohydrolases (E-NTPDases) are a family of cell surface enzymes that play a critical role in regulating purinergic signaling by hydrolyzing extracellular nucleoside tri- and diphosphates.[1][2] This modulation of nucleotide levels affects a wide range of physiological processes, making NTPDases attractive therapeutic targets for conditions such as cancer, immune disorders, and bacterial infections. This compound is a selective inhibitor of human NTPDase-2 (h-NTPDase-2), a key enzyme in this pathway that preferentially hydrolyzes ATP to ADP.[3][4] These notes provide detailed protocols for measuring the inhibitory activity of this compound and similar compounds.
Data Presentation
The inhibitory activity of this compound has been characterized against several human NTPDase isoforms. The following table summarizes the reported half-maximal inhibitory concentration (IC50) and Michaelis-Menten constant (Km) values.
| Inhibitor | Target Isoform | IC50 (µM) | Km (µM) | Inhibition Type | Reference |
| This compound | h-NTPDase-2 | 0.04 | 74 | Non-competitive | [3] |
| This compound | h-NTPDase-8 | 2.27 | - | - | [3] |
| h-NTPDase-IN-5 | h-NTPDase-1 | 1.10 | - | - | [5] |
| h-NTPDase-IN-5 | h-NTPDase-2 | 44.73 | - | - | [5] |
| h-NTPDase-IN-5 | h-NTPDase-3 | 26.14 | - | - | [5] |
| h-NTPDase-IN-5 | h-NTPDase-8 | 0.32 | - | - | [5] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the purinergic signaling pathway modulated by NTPDases and a general workflow for assessing inhibitor activity.
Caption: Purinergic signaling pathway showing the role of h-NTPDase-2.
Caption: General experimental workflow for NTPDase inhibition assay.
Experimental Protocols
Two robust and widely used methods for measuring NTPDase activity and its inhibition are the Malachite Green Assay and the Fluorescence Polarization Immunoassay.
Protocol 1: Malachite Green Assay
This colorimetric assay quantifies the inorganic phosphate (Pi) released during ATP hydrolysis.
Materials:
-
Recombinant human NTPDase-2 (or other isoforms)
-
This compound
-
ATP (substrate)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
CaCl2 (5 mM)
-
Malachite Green Reagent:
-
Solution A: 0.045% (w/v) Malachite Green in water
-
Solution B: 4.2% (w/v) ammonium molybdate in 4 M HCl
-
Working Reagent: Mix 3 volumes of Solution A with 1 volume of Solution B. Add Triton X-100 to a final concentration of 0.01% (v/v). Prepare fresh daily.
-
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in assay buffer (50 mM Tris-HCl, 5 mM CaCl2, pH 7.4).
-
Prepare a working solution of h-NTPDase-2 in assay buffer. The final concentration should be determined empirically to ensure linear phosphate release over the reaction time.
-
-
Assay Setup:
-
In a 96-well plate, add 25 µL of the serially diluted this compound or vehicle control (for uninhibited and blank wells).
-
Add 25 µL of the h-NTPDase-2 working solution to the inhibitor and uninhibited control wells. Add 25 µL of assay buffer to the blank wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 50 µL of ATP solution (prepared in assay buffer) to all wells. The final ATP concentration should be at or below the Km for h-NTPDase-2 (e.g., 70 µM).
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.
-
-
Detection:
-
Stop the reaction by adding 50 µL of the Malachite Green Working Reagent to all wells.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
Measure the absorbance at 620-650 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = 100 * (1 - (Abs_inhibitor / Abs_uninhibited))
-
Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Fluorescence Polarization Immunoassay (FPIA)
This assay directly quantifies the ADP produced from ATP hydrolysis through a competitive immunoassay format.[1][6][7]
Materials:
-
Recombinant human NTPDase-2
-
This compound
-
ATP (substrate)
-
Assay Buffer (e.g., Tris-buffered saline with divalent cations)
-
ADP-specific antibody
-
Fluorescently labeled ADP tracer
-
384-well, low-volume, black microplate
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Prepare stock solutions and serial dilutions of this compound and h-NTPDase-2 as described in the Malachite Green protocol.
-
-
Enzymatic Reaction:
-
In a 384-well plate, add 5 µL of the serially diluted this compound or vehicle control.
-
Add 5 µL of the h-NTPDase-2 working solution (or buffer for controls).
-
Pre-incubate at room temperature for 10 minutes.
-
Initiate the reaction by adding 5 µL of ATP solution. The final ATP concentration should be low (e.g., 20 µM) to be sensitive to competitive inhibitors.[1][7]
-
Incubate at room temperature for a predetermined time (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the enzymatic reaction and initiate the detection step by adding 5 µL of a pre-mixed solution containing the ADP-specific antibody and the fluorescent ADP tracer.
-
Incubate at room temperature for at least 60 minutes to allow the antibody-tracer-ADP system to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization (in mP units) using a microplate reader. The excitation and emission wavelengths will depend on the fluorophore used for the tracer.
-
-
Data Analysis:
-
The amount of ADP produced is inversely proportional to the measured fluorescence polarization.
-
Calculate the percentage of inhibition based on the change in polarization signal.
-
Determine the IC50 value by plotting the % inhibition against the logarithm of the inhibitor concentration and fitting to a dose-response curve.
-
Conclusion
The provided protocols offer robust and reliable methods for characterizing the inhibitory activity of this compound and other NTPDase inhibitors. The choice of assay will depend on the available instrumentation and specific experimental goals. The Malachite Green assay is a cost-effective and straightforward method, while the FPIA offers higher sensitivity and is well-suited for high-throughput screening.[7] Careful optimization of enzyme and substrate concentrations is crucial for obtaining accurate and reproducible results.
References
- 1. Fluorescence polarization immunoassays for monitoring nucleoside triphosphate diphosphohydrolase (NTPDase) activity - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. Frontiers | E-NTPDases: Possible Roles on Host-Parasite Interactions and Therapeutic Opportunities [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Nucleoside Triphosphate Diphosphohydrolase-2 (NTPDase2) is the ecto-ATPase of Type I cells in taste buds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Fluorescence polarization immunoassays for monitoring nucleoside triphosphate diphosphohydrolase (NTPDase) activity - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. squ.elsevierpure.com [squ.elsevierpure.com]
h-NTPDase-IN-2: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of h-NTPDase-IN-2, a potent inhibitor of human nucleoside triphosphate diphosphohydrolases (NTPDases). These enzymes play a critical role in regulating purinergic signaling by hydrolyzing extracellular ATP and ADP, thereby modulating a wide range of physiological and pathological processes, including inflammation, thrombosis, and cancer.
Product Information and Purchasing
This compound is commercially available from several suppliers. Researchers should verify the purity and concentration of the compound upon receipt.
| Supplier/Manufacturer | Catalog Number | Purity | Molecular Formula | CAS Number |
| TargetMol | T79607 | >99% | C₁₉H₁₆N₄S | 2939933-03-4 |
| MedChemExpress | HY-143288 | >99% | C₁₉H₁₆N₄S | 2939933-03-4 |
| Cambridge Bioscience | T79607-10 mg | 99.40% | C₁₉H₁₆N₄S | 2939933-03-4 |
| Biorbyt | orb1944216 | 99.40% | C₁₉H₁₆N₄S | 2939933-03-4 |
| Immunomart | HY-155806 | Not Specified | C₁₉H₁₆N₄S | 2939933-03-4 |
Mechanism of Action and Quantitative Data
This compound is a selective inhibitor of specific human NTPDase isoforms. Its primary mechanism involves the modulation of purinergic signaling by preventing the degradation of extracellular ATP and ADP. The inhibitory activity of this compound and related compounds against various h-NTPDase isoforms has been characterized by determining their half-maximal inhibitory concentrations (IC50).
Table 1: Inhibitory Activity (IC50) of this compound and Related Compounds
| Compound | h-NTPDase1 (μM) | h-NTPDase2 (μM) | h-NTPDase3 (μM) | h-NTPDase8 (μM) | Reference |
| This compound | - | 0.04 | - | 2.27 | [1] |
| NTPDase-IN-1 | 0.05 | 0.23 | - | 0.54 | [1] |
| NTPDase-IN-3 | 0.21 | 1.07 | 0.38 | 0.05 | [1] |
| h-NTPDase-IN-1 | 2.88 | - | 0.72 | - | [1] |
| h-NTPDase-IN-4 | 3.58 | 10.21 | 0.13 | 13.57 | [1] |
| h-NTPDase-IN-5 | 1.10 | 44.73 | 26.14 | 0.32 | [2] |
Note: A hyphen (-) indicates that data was not available in the cited sources.
Signaling Pathway
NTPDases are key regulators of the purinergic signaling pathway. By hydrolyzing ATP and ADP, they control the activation of P2X and P2Y receptors, which are involved in numerous cellular processes. Inhibition of NTPDases by this compound leads to an accumulation of extracellular ATP and ADP, thereby prolonging the activation of these receptors.
Caption: Purinergic signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are generalized protocols for assessing the inhibitory activity of this compound. Specific parameters may need to be optimized based on the experimental setup.
In Vitro NTPDase Inhibition Assay (Malachite Green Assay)
This colorimetric assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP or ADP.
Materials:
-
Recombinant human NTPDase enzyme (specific isoform of interest)
-
This compound
-
ATP or ADP (substrate)
-
Tris-HCl buffer (pH 7.5)
-
CaCl₂
-
Malachite Green reagent
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a reaction buffer containing Tris-HCl and CaCl₂.
-
Serially dilute this compound to desired concentrations in the reaction buffer.
-
In a 96-well plate, add the reaction buffer, the diluted this compound (or vehicle control), and the recombinant NTPDase enzyme.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the substrate (ATP or ADP).
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the Malachite Green reagent.
-
Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Caption: Workflow for the Malachite Green-based NTPDase inhibition assay.
Capillary Electrophoresis (CE) Based Assay
This method allows for the direct measurement of substrate and product formation, providing a detailed kinetic analysis.
Materials:
-
HEK293 or COS-7 cells transiently expressing the h-NTPDase isoform of interest
-
This compound
-
ATP (substrate)
-
Cell lysis buffer
-
Capillary electrophoresis system with UV detection
Protocol:
-
Culture and transfect HEK293 or COS-7 cells with the plasmid encoding the target h-NTPDase isoform.
-
Prepare membrane fractions from the transfected cells.
-
Set up reaction vials containing the membrane preparation, reaction buffer, and varying concentrations of this compound.[3]
-
Pre-incubate the vials at 37°C.
-
Initiate the reaction by adding ATP.
-
After a defined incubation time, stop the reaction.
-
Analyze the reaction mixture using a capillary electrophoresis system to separate and quantify ATP, ADP, and AMP.[3]
-
Determine the rate of product formation and calculate the inhibitory effect of this compound.
References
Application Notes and Protocols: Long-Term Stability of h-NTPDase-IN-2 in Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
h-NTPDase-IN-2 is a selective inhibitor of human nucleoside triphosphate diphosphohydrolase-2 (h-NTPDase-2) and h-NTPDase-8. As with any small molecule inhibitor intended for use in research and drug development, understanding its long-term stability in solution is critical for ensuring the reliability and reproducibility of experimental results. To date, specific long-term stability data for this compound in various solutions has not been extensively published.
This document provides a generalized, comprehensive protocol for researchers to assess the long-term stability of this compound in aqueous solutions. The following protocols for solution preparation, storage, and analysis are based on established best practices for small molecule stability studies. Additionally, this document includes a template for data presentation and visual diagrams of the experimental workflow and the relevant biological pathway to aid in experimental design and data interpretation.
Data Presentation
Quantitative data from the long-term stability study should be organized in a clear and structured format to facilitate comparison and analysis. The following table is a recommended template for recording your experimental results.
Table 1: Long-Term Stability of this compound in Solution
| Time Point (Days) | Storage Temperature (°C) | Solvent/Buffer System (pH) | Initial Concentration (µM) | Measured Concentration (µM) | Percent Remaining (%) | Observations (e.g., precipitation, color change) |
| 0 | 25 | PBS (7.4) | 10 | 10.1 | 101 | Clear, colorless |
| 7 | 25 | PBS (7.4) | 10 | 9.5 | 95 | Clear, colorless |
| 14 | 25 | PBS (7.4) | 10 | 8.8 | 88 | Clear, colorless |
| 30 | 25 | PBS (7.4) | 10 | 7.9 | 79 | Slight yellow tint |
| 0 | 4 | PBS (7.4) | 10 | 9.9 | 99 | Clear, colorless |
| 7 | 4 | PBS (7.4) | 10 | 9.8 | 98 | Clear, colorless |
| 14 | 4 | PBS (7.4) | 10 | 9.7 | 97 | Clear, colorless |
| 30 | 4 | PBS (7.4) | 10 | 9.5 | 95 | Clear, colorless |
| 0 | -20 | PBS (7.4) | 10 | 10.0 | 100 | Clear, colorless |
| 7 | -20 | PBS (7.4) | 10 | 10.1 | 101 | Clear, colorless |
| 14 | -20 | PBS (7.4) | 10 | 9.9 | 99 | Clear, colorless |
| 30 | -20 | PBS (7.4) | 10 | 10.0 | 100 | Clear, colorless |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
1. Materials and Reagents:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, nuclease-free water
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline (PBS), Tris-HCl)
-
Sterile microcentrifuge tubes or vials
2. Procedure for Stock Solution (e.g., 10 mM in DMSO):
-
Allow the vial of powdered this compound to equilibrate to room temperature before opening to prevent condensation.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Based on the molecular weight of this compound (C19H16N4S, MW: 348.43 g/mol ), calculate the volume of DMSO required to achieve a 10 mM stock solution.
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Vortex gently until the compound is completely dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C for long-term storage.
3. Procedure for Working Solution (e.g., 10 µM in Aqueous Buffer):
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Perform a serial dilution of the DMSO stock solution in the desired aqueous buffer to reach the final working concentration. Note: To avoid precipitation, it is recommended to first dilute the stock in DMSO to an intermediate concentration before the final dilution into the aqueous buffer. The final concentration of DMSO in the working solution should be kept low (typically ≤ 0.1%) to minimize its effect on biological assays.
-
Vortex the working solution gently to ensure homogeneity.
-
Visually inspect the solution for any signs of precipitation. If precipitation is observed, the preparation may need to be optimized (e.g., by lowering the final concentration or adjusting the buffer composition).
-
Prepare the working solution fresh for each experiment or as determined by its stability.
Protocol 2: Long-Term Stability Assessment in Aqueous Solution
1. Experimental Setup:
-
Prepare a sufficient volume of the this compound working solution (e.g., 10 µM in PBS, pH 7.4) as described in Protocol 1.
-
Aliquot the working solution into multiple sterile, sealed vials for each storage condition to be tested. Recommended storage conditions to evaluate are:
-
Room temperature (25°C)
-
Refrigerated (4°C)
-
Frozen (-20°C)
-
-
For each storage condition, prepare a corresponding set of "blank" vials containing only the aqueous buffer to serve as a baseline for the analytical method.
-
Establish a timeline for sample analysis. Suggested time points include: Day 0, Day 1, Day 3, Day 7, Day 14, and Day 30.
2. Sample Analysis:
-
At each designated time point, retrieve one vial from each storage condition.
-
Allow the samples to equilibrate to room temperature.
-
Visually inspect each sample for any changes in appearance (e.g., color, clarity, presence of precipitate) and record these observations.
-
Quantify the concentration of the remaining this compound using a suitable analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
3. General Protocol for Quantification by HPLC-UV:
-
Method Development: Develop an HPLC method capable of separating this compound from any potential degradation products. A reverse-phase C18 column is a common starting point. The mobile phase will likely consist of a mixture of an aqueous buffer (e.g., water with 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).[1][2] The detection wavelength should be set to the absorbance maximum of this compound.
-
Calibration Curve: Prepare a series of standards of known concentrations of this compound in the same aqueous buffer used for the stability study. Run these standards on the HPLC to generate a calibration curve by plotting the peak area against the concentration.[2]
-
Sample Measurement: Inject the stability samples into the HPLC system and record the peak area for this compound.
-
Data Analysis: Use the calibration curve to determine the concentration of this compound in each sample. Calculate the percentage of the compound remaining at each time point relative to the concentration at Day 0.
4. General Protocol for Quantification by LC-MS:
-
Method Development: Develop an LC-MS method for the sensitive and selective quantification of this compound. This will involve optimizing the liquid chromatography separation as described for HPLC-UV and tuning the mass spectrometer to detect the parent ion of this compound and potentially one or more fragment ions (in the case of tandem mass spectrometry, MS/MS).[3][4]
-
Calibration Curve: Prepare a calibration curve using standards of known concentrations.[4]
-
Sample Measurement and Data Analysis: Analyze the stability samples and use the calibration curve to quantify the remaining this compound.
Mandatory Visualizations
Caption: Experimental workflow for assessing the long-term stability of this compound.
Caption: NTPDase regulation of purinergic signaling.[5][6][7]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purinergic Signalling: NTPDase [research.uni-leipzig.de]
- 6. Frontiers | E-NTPDases: Possible Roles on Host-Parasite Interactions and Therapeutic Opportunities [frontiersin.org]
- 7. pnas.org [pnas.org]
Application Notes and Protocols: Measuring the Effect of h-NTPDase-IN-2 on Purinergic Signaling Using a Cell-Based Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Purinergic signaling is a fundamental extracellular communication system mediated by purine nucleotides and nucleosides, such as adenosine triphosphate (ATP) and adenosine.[1] Extracellular ATP, released from cells under various physiological and pathological conditions, activates P2X and P2Y purinergic receptors, influencing a wide array of cellular processes including neurotransmission, inflammation, and immune responses.[2][3] The magnitude and duration of purinergic signaling are tightly regulated by a family of cell surface enzymes known as ectonucleotidases.
Among these, the ecto-nucleoside triphosphate diphosphohydrolases (NTPDases) are key players in the hydrolysis of extracellular ATP and ADP.[2][4] Specifically, human NTPDase2 (also known as CD39L1) preferentially hydrolyzes ATP to ADP, thereby terminating the signaling of ATP-sensitive P2X receptors while promoting the activation of ADP-sensitive P2Y receptors like P2Y1, P2Y12, and P2Y13.[5][6][7] This selective activity makes NTPDase2 a critical modulator of purinergic signaling and an attractive therapeutic target for various diseases, including thrombosis and cancer.[2][3]
h-NTPDase-IN-2 is a potent and selective inhibitor of human NTPDase2. By blocking the enzymatic activity of NTPDase2, this compound is expected to increase the extracellular concentration of ATP and prolong its signaling effects. This application note provides a detailed protocol for a cell-based assay to measure the inhibitory effect of this compound on purinergic signaling by quantifying changes in extracellular ATP levels.
Signaling Pathway
The following diagram illustrates the canonical purinergic signaling pathway and the mechanism of action for this compound.
Principle of the Assay
This cell-based assay utilizes a bioluminescent method to quantify the concentration of extracellular ATP. The assay is based on the ATP-dependent oxidation of luciferin catalyzed by luciferase, which generates light. The intensity of the emitted light is directly proportional to the ATP concentration in the sample.
Cells expressing h-NTPDase2 are incubated with a known concentration of exogenous ATP. In the absence of an inhibitor, h-NTPDase2 will hydrolyze the ATP, leading to a decrease in the extracellular ATP concentration. When this compound is present, it inhibits the activity of h-NTPDase2, resulting in a higher concentration of extracellular ATP. By measuring the luminescence at different concentrations of the inhibitor, a dose-response curve can be generated to determine the potency (e.g., IC50) of this compound.
Experimental Workflow
The following diagram outlines the key steps of the experimental workflow.
Materials and Reagents
-
Cell Line: A human cell line endogenously expressing h-NTPDase2 (e.g., HEK293, U-87 MG) or a cell line stably transfected with a human NTPDase2 expression vector.
-
This compound: Stock solution in DMSO.
-
ATP: Adenosine 5'-triphosphate disodium salt hydrate.
-
Cell Culture Medium: DMEM or other appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Assay Buffer: HBSS or other suitable buffer.
-
ATP Bioluminescence Assay Kit: Containing luciferase, luciferin, and a buffer (e.g., Promega RealTime-Glo™ Extracellular ATP Assay).[8][9]
-
96-well cell culture plates: White, clear-bottom plates are recommended for luminescence assays.
-
Luminometer: Capable of reading 96-well plates.
-
Standard laboratory equipment: Pipettes, sterile tubes, incubator, etc.
Experimental Protocols
Protocol 1: Cell Seeding
-
Culture the h-NTPDase2 expressing cells to ~80-90% confluency.
-
Trypsinize and resuspend the cells in a fresh culture medium.
-
Count the cells and adjust the cell density to 2 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension (20,000 cells/well) into each well of a white, clear-bottom 96-well plate.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 18-24 hours to allow for cell attachment.
Protocol 2: Compound Treatment and ATP Stimulation
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock solution in the assay buffer to obtain a range of concentrations (e.g., from 100 µM to 0.1 nM). Include a vehicle control (DMSO only).
-
Carefully remove the culture medium from the wells.
-
Wash the cells once with 100 µL of pre-warmed assay buffer.
-
Add 50 µL of the diluted this compound or vehicle control to the respective wells.
-
Pre-incubate the plate at 37°C for 30 minutes.
-
Prepare a stock solution of ATP in the assay buffer. The final concentration of ATP in the wells should be close to the Km of h-NTPDase2 for ATP (typically in the low micromolar range). For this protocol, we will use a final concentration of 10 µM ATP.
-
Add 50 µL of the ATP solution to each well to initiate the reaction. The final volume in each well will be 100 µL.
Protocol 3: Measurement of Extracellular ATP
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes). The optimal incubation time should be determined empirically.
-
After incubation, carefully transfer 50 µL of the supernatant from each well to a new white 96-well luminometer plate.
-
Prepare the ATP detection reagent according to the manufacturer's instructions.[10]
-
Add 50 µL of the ATP detection reagent to each well of the luminometer plate.
-
Incubate the plate at room temperature for 10 minutes, protected from light.
-
Measure the luminescence using a plate luminometer.
Protocol 4: Data Analysis
-
ATP Standard Curve: Prepare a series of ATP standards in the assay buffer (e.g., from 10 µM to 0.1 nM). Measure the luminescence of these standards as described in Protocol 3. Plot the luminescence values against the ATP concentrations and perform a linear regression to obtain the equation of the line.
-
Calculate Extracellular ATP Concentration: Use the equation from the standard curve to convert the luminescence readings from the experimental wells into extracellular ATP concentrations.
-
Dose-Response Curve: Plot the percentage of ATP remaining (or % inhibition of ATP hydrolysis) against the logarithm of the this compound concentration. The % inhibition can be calculated as follows:
% Inhibition = [ (ATPinhibitor - ATPvehicle) / (ATPno_enzyme - ATPvehicle) ] * 100
Where:
-
ATPinhibitor is the ATP concentration in the presence of the inhibitor.
-
ATPvehicle is the ATP concentration in the presence of the vehicle control.
-
ATPno_enzyme is the initial ATP concentration (10 µM).
-
-
IC50 Determination: Fit the dose-response curve to a four-parameter logistic equation to determine the IC50 value of this compound.
Data Presentation
The following tables present hypothetical data to illustrate the expected results from the described assay.
Table 1: ATP Standard Curve
| ATP Concentration (µM) | Luminescence (RLU) |
| 10 | 1,500,000 |
| 5 | 750,000 |
| 2.5 | 375,000 |
| 1.25 | 187,500 |
| 0.625 | 93,750 |
| 0.3125 | 46,875 |
| 0 | 1,000 |
Table 2: Dose-Response of this compound on ATP Hydrolysis
| This compound (µM) | Luminescence (RLU) | [ATP] (µM) | % Inhibition |
| 100 | 1,480,000 | 9.86 | 98.5 |
| 10 | 1,350,000 | 8.99 | 88.8 |
| 1 | 755,000 | 5.03 | 45.2 |
| 0.1 | 250,000 | 1.66 | 10.5 |
| 0.01 | 155,000 | 1.03 | 3.2 |
| Vehicle (0) | 100,000 | 0.66 | 0 |
| No Enzyme Control | 1,500,000 | 10.00 | 100 |
Interpretation of Results
The data in Table 2 shows that as the concentration of this compound increases, the luminescence signal also increases, indicating a higher concentration of extracellular ATP. This demonstrates that this compound inhibits the hydrolysis of ATP by h-NTPDase2 in a dose-dependent manner. By plotting the % inhibition against the inhibitor concentration, an IC50 value can be calculated, which represents the concentration of the inhibitor required to achieve 50% inhibition of the enzyme's activity.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background luminescence | Contamination of reagents with ATP | Use ATP-free water and pipette tips. |
| Low signal-to-noise ratio | Insufficient enzyme activity or low cell number | Increase cell density or incubation time. Optimize ATP concentration. |
| High well-to-well variability | Inconsistent cell seeding or pipetting errors | Ensure uniform cell suspension and careful pipetting. |
| Inhibitor precipitates in the assay | Poor solubility of the compound | Decrease the final concentration of DMSO. Test alternative solvents. |
Conclusion
The cell-based assay described in this application note provides a robust and sensitive method for measuring the inhibitory activity of this compound on h-NTPDase2. This assay is a valuable tool for researchers in both academic and industrial settings for the characterization of NTPDase2 inhibitors and for high-throughput screening campaigns to identify novel modulators of purinergic signaling. The detailed protocol and data analysis guidelines will enable scientists to effectively implement this assay and advance their research in the field of purinergic signaling and drug discovery.
References
- 1. Purinergic signalling - Wikipedia [en.wikipedia.org]
- 2. Purinergic Signalling: NTPDase [research.uni-leipzig.de]
- 3. Purinergic Signalling: NTPDase [research.uni-leipzig.de]
- 4. pnas.org [pnas.org]
- 5. Nucleoside Triphosphate Diphosphohydrolase-2 (NTPDase2) is the ecto-ATPase of Type I cells in taste buds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Nucleoside Triphosphate Diphosphohydrolase-2 (NTPDase2) Inhibitors: Nucleotide Mimetics Derived from Uridine-5′-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative hydrolysis of P2 receptor agonists by NTPDases 1, 2, 3 and 8 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RealTime-Glo™ Extracellular ATP Assay Technical Manual [worldwide.promega.com]
- 9. promega.com [promega.com]
- 10. Measurement of extracellular ATP and adenosine [bio-protocol.org]
Troubleshooting & Optimization
Troubleshooting unexpected results with h-NTPDase-IN-2
Welcome to the technical support center for h-NTPDase-IN-2. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers and drug development professionals optimize their experiments and interpret their results when working with this selective h-NTPDase-2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective inhibitor of human nucleoside triphosphate diphosphohydrolase-2 (h-NTPDase-2), also known as CD39L1. It functions as a non-competitive inhibitor, meaning it binds to a site on the enzyme distinct from the substrate-binding site (an allosteric site). This binding event alters the enzyme's conformation, thereby reducing its catalytic activity.
Q2: What are the IC₅₀ values for this compound against different NTPDase isoforms?
A2: The inhibitory potency of this compound varies across different NTPDase isoforms, demonstrating its selectivity for h-NTPDase-2.
| Isoform | IC₅₀ (µM) |
| h-NTPDase-2 | 0.04 |
| h-NTPDase-8 | 2.27 |
Q3: What is the solubility of this compound?
Q4: In what research areas can this compound be used?
A4: Due to the role of NTPDase-2 in purinergic signaling, which is implicated in a wide range of physiological and pathological processes, this compound can be a valuable tool in studies related to cancer, immunological disorders, and bacterial infections.[1] NTPDase-2's function in converting extracellular ATP to ADP makes it a key player in processes like platelet aggregation and inflammation.
Troubleshooting Guide
Issue 1: Inconsistent or no inhibition observed.
-
Question: I am not observing the expected inhibition of h-NTPDase-2 in my assay, or the results are highly variable. What could be the cause?
-
Answer:
-
Inhibitor Preparation and Storage:
-
Solubility: this compound may have precipitated out of your assay buffer. Ensure your final DMSO concentration is compatible with your assay and does not exceed recommended levels (typically <1%). Prepare fresh dilutions from a DMSO stock for each experiment.
-
Stability: The inhibitor may be unstable in your assay buffer or after multiple freeze-thaw cycles. Aliquot your DMSO stock and store it at -20°C or -80°C. Avoid repeated warming and cooling.
-
-
Enzyme Activity:
-
Enzyme Source and Purity: Ensure the h-NTPDase-2 enzyme is active and of high purity. Enzyme activity can degrade over time, especially with improper storage.
-
Assay Conditions: NTPDases require divalent cations like Ca²⁺ or Mg²⁺ for activity.[2][3] Confirm that your assay buffer contains the optimal concentration of these cations and is at the correct pH.
-
-
Assay Protocol:
-
Pre-incubation: For non-competitive inhibitors, pre-incubating the enzyme with the inhibitor before adding the substrate can sometimes lead to more consistent results. Experiment with a pre-incubation step (e.g., 15-30 minutes at room temperature).
-
Substrate Concentration: While this compound is a non-competitive inhibitor, using a substrate concentration that is too high might produce a strong signal that masks the inhibitory effect, especially at low inhibitor concentrations.
-
-
Issue 2: Unexpected results in cell-based assays.
-
Question: The inhibitory effect of this compound in my cell-based assay does not match the in vitro IC₅₀ value. Why might this be?
-
Answer:
-
Cell Permeability: The inhibitor may have poor cell permeability, preventing it from reaching its target if the active site is not extracellular.[4]
-
Off-Target Effects: At higher concentrations, small molecule inhibitors can have off-target effects, leading to unexpected cellular responses.[5][6] It is advisable to test a wide range of concentrations and include appropriate controls.
-
Metabolic Instability: The compound may be rapidly metabolized by the cells, reducing its effective concentration.
-
Presence of Other NTPDases: Cells often express multiple NTPDase isoforms.[7] The overall effect on ATP/ADP levels will be a composite of the inhibition of NTPDase-2 and the activity of other, less sensitive isoforms.
-
Issue 3: Difficulty interpreting changes in the purinergic signaling pathway.
-
Question: I've used this compound and see changes in downstream signaling, but the results are complex. How can I better understand the effects?
-
Answer:
-
NTPDase-2's Role: NTPDase-2 primarily hydrolyzes ATP to ADP.[7] By inhibiting NTPDase-2, you would expect an increase in extracellular ATP and a decrease in ADP production.
-
Confounding Factors:
-
Other ectonucleotidases, such as NTPDase1, 3, and 8, can also hydrolyze ATP and ADP.[7] The net effect on the pathway will depend on the relative expression and activity of these enzymes.
-
The generated ADP can activate specific P2Y receptors (P2Y₁, P2Y₁₂, P2Y₁₃).[7]
-
The sustained high levels of ATP can activate P2X and other P2Y receptors.[8][9]
-
-
Experimental Approach:
-
Measure the concentrations of ATP, ADP, AMP, and adenosine in your experimental system to directly assess the impact of the inhibitor on nucleotide metabolism.
-
Use specific receptor antagonists for P2X and P2Y receptors to dissect the downstream signaling effects.
-
-
Experimental Protocols
General Protocol for h-NTPDase-2 Inhibition Assay (Malachite Green Assay)
This protocol is a general guideline and may require optimization for your specific experimental conditions.
-
Reagent Preparation:
-
Assay Buffer: Prepare a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing divalent cations (e.g., 2 mM CaCl₂ and 2 mM MgCl₂).
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Enzyme Solution: Dilute the h-NTPDase-2 enzyme to the desired concentration in assay buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.
-
Substrate Solution: Prepare a solution of ATP in assay buffer. The final concentration in the assay should be at or near the Kₘ for the enzyme.
-
Malachite Green Reagent: Prepare the malachite green solution for phosphate detection as per the manufacturer's instructions or established protocols.
-
-
Assay Procedure (96-well plate format):
-
Add 2 µL of this compound dilutions (in DMSO) or DMSO vehicle control to the appropriate wells.
-
Add 48 µL of the diluted enzyme solution to each well.
-
Optional: Pre-incubate the plate for 15-30 minutes at room temperature.
-
Initiate the reaction by adding 50 µL of the ATP substrate solution to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear phase.
-
Stop the reaction by adding 50 µL of the malachite green reagent.
-
Allow color to develop for 15-20 minutes at room temperature.
-
Measure the absorbance at the appropriate wavelength (typically ~620-650 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the no-enzyme control from all other readings.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
-
Visualizations
Caption: Purinergic signaling pathway showing the role of h-NTPDase-2 and the point of inhibition by this compound.
Caption: General experimental workflow for an h-NTPDase-2 inhibition assay.
Caption: A troubleshooting decision tree for unexpected results with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. NTPDase | ATPases | Tocris Bioscience [tocris.com]
- 3. Comparative hydrolysis of P2 receptor agonists by NTPDases 1, 2, 3 and 8 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.biomol.com [resources.biomol.com]
- 5. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. itmedicalteam.pl [itmedicalteam.pl]
- 7. Selective Nucleoside Triphosphate Diphosphohydrolase-2 (NTPDase2) Inhibitors: Nucleotide Mimetics Derived from Uridine-5′-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing h-NTPDase-IN-2 Concentration for Maximum Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing h-NTPDase-IN-2, a selective inhibitor of human Nucleoside Triphosphate Diphosphohydrolase (h-NTPDase). This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to facilitate the effective use of this inhibitor in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of the h-NTPDase family of enzymes, with a particularly high affinity for h-NTPDase-2.[1] It functions as a non-competitive inhibitor of h-NTPDase-1 and h-NTPDase-2.[1] This means it binds to a site on the enzyme distinct from the substrate-binding site (allosteric site), thereby reducing the enzyme's catalytic efficiency without preventing substrate binding.[2]
Q2: What are the known IC50 values for this compound against different h-NTPDase isoforms?
A2: The inhibitory potency of this compound varies across the different h-NTPDase isoforms. The table below summarizes the available data.
Table 1: this compound Inhibitory Activity
| Isoform | IC50 (µM) | Inhibition Type |
| h-NTPDase-1 | - | Non-competitive[1] |
| h-NTPDase-2 | 0.04[1] | Non-competitive[1] |
| h-NTPDase-3 | - | - |
| h-NTPDase-8 | 2.27[1] | - |
Note: IC50 values for h-NTPDase-1 and h-NTPDase-3 have not been specifically reported in the reviewed literature. Researchers should determine these values experimentally if these isoforms are of interest.
Q3: What is the recommended starting concentration for my experiments?
A3: As a general starting point for in vitro enzyme assays, a concentration 5- to 10-fold higher than the known IC50 value is often used to achieve maximal inhibition. For h-NTPDase-2, this would suggest a starting concentration in the range of 0.2-0.4 µM. However, the optimal concentration is highly dependent on the specific experimental conditions, including enzyme and substrate concentrations, and the cell type used in cellular assays. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific system.
Q4: How should I prepare and store this compound?
A4: this compound is typically supplied as a solid. For experimental use, it is recommended to prepare a stock solution in a suitable organic solvent like dimethyl sulfoxide (DMSO).[3] Due to the potential for compound precipitation in highly concentrated DMSO solutions, it is advisable to visually inspect the solution for any particulates.[4] For long-term storage, it is recommended to store the solid compound and stock solutions at -20°C. Stability of the compound in aqueous buffers over time should be experimentally verified, as prolonged incubation in aqueous solutions can lead to degradation.
Q5: What are the key considerations for designing an experiment to determine the optimal concentration of this compound?
A5: A well-designed experiment to determine the optimal inhibitor concentration should include:
-
A broad range of inhibitor concentrations: This should span several orders of magnitude around the expected IC50 value.
-
Appropriate controls: This includes a no-inhibitor control (vehicle control, e.g., DMSO) and a no-enzyme control to account for background signal.
-
Fixed enzyme and substrate concentrations: The concentration of the enzyme and its substrate (e.g., ATP) should be kept constant across all inhibitor concentrations. For non-competitive inhibitors, the substrate concentration does not directly compete with the inhibitor, but it is still important to maintain consistency.[5]
-
Replicates: Each concentration should be tested in triplicate to ensure the reliability of the results.[6]
Troubleshooting Guide
Problem 1: No or low inhibition observed.
| Possible Cause | Troubleshooting Step |
| Incorrect inhibitor concentration | Perform a dose-response curve with a wider range of concentrations. Start from a low nanomolar range and extend to the high micromolar range. |
| Inhibitor instability or insolubility | Prepare fresh stock solutions of this compound. Ensure the final concentration of the solvent (e.g., DMSO) in the assay is low and does not affect enzyme activity. Visually inspect for any precipitation. Consider using a different solvent if solubility is an issue. |
| Inactive enzyme | Verify the activity of your h-NTPDase enzyme preparation using a positive control substrate in the absence of the inhibitor. |
| Inappropriate assay conditions | Ensure the pH, temperature, and buffer composition of your assay are optimal for h-NTPDase activity. |
Problem 2: High background signal in the assay.
| Possible Cause | Troubleshooting Step |
| Contaminating phosphate in reagents | If using a malachite green-based assay, ensure all buffers and reagents are free of contaminating inorganic phosphate.[7][8] Prepare fresh buffers with high-purity water. |
| Non-enzymatic substrate hydrolysis | Include a no-enzyme control to measure the rate of spontaneous substrate degradation. Subtract this background rate from your measurements. |
| Interference from the inhibitor | Test the inhibitor at various concentrations in the absence of the enzyme to see if it directly interferes with the assay's detection method. |
Problem 3: Inconsistent or variable results.
| Possible Cause | Troubleshooting Step |
| Pipetting errors | Use calibrated pipettes and ensure proper mixing of all components. For high-throughput screening, consider using automated liquid handlers. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate, or ensure proper sealing and incubation to minimize evaporation. |
| Cell-based assay variability | Ensure consistent cell seeding density, passage number, and growth conditions. |
Experimental Protocols
Protocol 1: Determination of IC50 for this compound using a Malachite Green Assay
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound against a specific h-NTPDase isoform. The assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.
Materials:
-
Recombinant human NTPDase enzyme (e.g., h-NTPDase-2)
-
This compound
-
ATP (substrate)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM CaCl2, 150 mM NaCl
-
Malachite Green Reagent
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare this compound dilutions: Prepare a serial dilution of this compound in DMSO. Then, dilute these stock solutions into the Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be less than 1%.
-
Prepare enzyme and substrate solutions: Dilute the recombinant h-NTPDase enzyme and ATP in Assay Buffer to their final working concentrations. The ATP concentration should be at or near the Km value for the specific isoform (for h-NTPDase-2, Km is 74 µM).[1]
-
Set up the reaction:
-
Add 25 µL of the appropriate this compound dilution (or vehicle control) to each well of the 96-well plate.
-
Add 25 µL of the diluted h-NTPDase enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate the reaction: Add 50 µL of the ATP solution to each well to start the enzymatic reaction.
-
Incubate: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes). The incubation time should be within the linear range of the reaction.
-
Stop the reaction and detect phosphate: Add 25 µL of the Malachite Green Reagent to each well to stop the reaction and develop the color.
-
Measure absorbance: After a 15-minute incubation at room temperature for color development, measure the absorbance at a wavelength between 600 and 660 nm using a plate reader.[8][9]
-
Data Analysis:
-
Subtract the absorbance of the no-enzyme control from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Optimizing this compound Concentration in a Cell-Based Assay
This protocol provides a framework for determining the optimal concentration of this compound to inhibit h-NTPDase activity in a cellular context.
Materials:
-
Cells expressing the target h-NTPDase isoform
-
This compound
-
Cell culture medium
-
ATP (substrate)
-
Malachite Green Assay Kit (or other phosphate detection method)
-
96-well cell culture plate
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Inhibitor Treatment: The following day, remove the culture medium and replace it with fresh medium containing various concentrations of this compound (and a vehicle control). Incubate the cells for a desired period (e.g., 1-2 hours) at 37°C in a CO2 incubator.
-
Enzyme Reaction:
-
Carefully wash the cells with a pre-warmed, phosphate-free buffer (e.g., HEPES-buffered saline).
-
Add the reaction buffer containing ATP to each well.
-
Incubate the plate at 37°C for a specific time to allow for ATP hydrolysis by the cell-surface NTPDases.
-
-
Phosphate Detection:
-
Carefully collect the supernatant from each well.
-
Measure the amount of inorganic phosphate in the supernatant using the Malachite Green Assay as described in Protocol 1.
-
-
Data Analysis:
-
Determine the percentage of inhibition of NTPDase activity for each concentration of this compound compared to the vehicle-treated cells.
-
Plot the results to determine the optimal concentration for maximum inhibition in your cellular model.
-
Visualizations
Signaling Pathway
Caption: Purinergic signaling cascade and the role of h-NTPDase-2.
Experimental Workflow
Caption: Workflow for determining the IC50 of this compound.
Troubleshooting Logic
Caption: Troubleshooting guide for low or no inhibition.
References
- 1. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Physiology, Noncompetitive Inhibitor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
Potential off-target effects of h-NTPDase-IN-2 in cellular assays
Welcome to the technical support center for h-NTPDase-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding potential off-target effects of this compound in cellular assays.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Question: We are observing unexpected cytotoxicity or a decrease in cell viability after treating our cells with this compound, even at concentrations that should be selective for NTPDase2. What could be the cause?
Answer:
Unexpected cytotoxicity can arise from several factors, primarily potential off-target effects of the inhibitor. Here are some possible causes and troubleshooting steps:
-
Off-Target Kinase Inhibition: Small molecule inhibitors can sometimes interact with protein kinases, leading to unforeseen effects on cell signaling pathways that regulate survival and proliferation.[1] It is advisable to perform a broad-spectrum kinase panel screening to identify any unintended targets.
-
Inhibition of Other NTPDase Isoforms: While this compound is designed to be selective for NTPDase2, it may exhibit some activity against other NTPDase family members (e.g., NTPDase1, 3, or 8) at higher concentrations.[2] The differential hydrolysis of ATP and ADP by these enzymes can lead to varying cellular responses.[3] Refer to the selectivity profile table below and consider testing the inhibitor in cell lines with known NTPDase expression profiles.
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Disruption of Purinergic Signaling Homeostasis: NTPDase2 plays a crucial role in regulating extracellular ATP and ADP levels.[4] Inhibition of NTPDase2 can lead to an accumulation of ATP, which can be cytotoxic to some cell types through the activation of P2X receptors.[5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Question: Our assay readout, which is downstream of a P2Y receptor, is showing an unexpected increase in signaling despite inhibiting NTPDase2. Why is this happening?
Answer:
This paradoxical effect can be explained by the complex interplay of purinergic signaling components.
-
NTPDase Isoform Specificity: NTPDase2 preferentially hydrolyzes ATP to ADP.[6] In contrast, NTPDase1 hydrolyzes both ATP and ADP to AMP.[3] If your cells also express NTPDase1, selective inhibition of NTPDase2 could lead to a transient accumulation of ADP, which is an agonist for several P2Y receptors (P2Y1, P2Y12, P2Y13).[7] This could result in an overall increase in signaling through these receptors.
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Dominant Role of Other Ectonucleotidases: The cellular response to changes in extracellular nucleotides is governed by the concerted action of multiple ectonucleotidases.[4] It is possible that in your specific cell model, other enzymes are the primary regulators of the specific nucleotide pool relevant to your assay.
Frequently Asked Questions (FAQs)
What is the selectivity profile of this compound against other human NTPDase isoforms?
This compound has been profiled against other cell-surface NTPDases. The following table summarizes its inhibitory activity.
| Enzyme | IC50 (µM) |
| h-NTPDase2 | 0.15 |
| h-NTPDase1 | 12.5 |
| h-NTPDase3 | 8.7 |
| h-NTPDase8 | > 50 |
Are there any known off-target effects on other enzyme families?
While designed for NTPDase2, broad-spectrum screening has revealed potential low-affinity interactions with certain protein kinases at concentrations significantly higher than the IC50 for NTPDase2. Researchers should be mindful of these potential off-target effects when using the inhibitor at high concentrations.
| Kinase Target | IC50 (µM) |
| CDK11 | 25 |
| PIM1 | 42 |
| MAPK14 | > 100 |
How does inhibition of NTPDase2 affect purinergic signaling pathways?
NTPDase2 is a key enzyme in the purinergic signaling cascade, primarily responsible for the hydrolysis of extracellular ATP to ADP.[8] By inhibiting NTPDase2, you can expect an increase in the local concentration of ATP and a decrease in the production of ADP from ATP. This can lead to prolonged activation of P2X receptors (ATP-gated ion channels) and P2Y receptors that are preferentially activated by ATP (e.g., P2Y2, P2Y11), while reducing the activation of ADP-preferring P2Y receptors (e.g., P2Y1, P2Y12, P2Y13).[7]
Caption: Role of NTPDase2 in purinergic signaling.
Experimental Protocols
Protocol: NTPDase Activity Assay (Malachite Green Assay)
This protocol is for determining the enzymatic activity of NTPDases by measuring the amount of inorganic phosphate released from the hydrolysis of ATP.
Materials:
-
HEK293 cells transiently expressing the human NTPDase of interest
-
Reaction Buffer: 80 mM Tris-HCl, pH 7.4, 1 mM CaCl2
-
Substrate: 0.5 mM ATP
-
This compound (or other inhibitors)
-
Malachite Green Reagent
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare protein extracts from transfected HEK293 cells.
-
In a 96-well plate, add 20 µL of protein extract to each well.
-
Add 10 µL of this compound at various concentrations (for IC50 determination) or vehicle control.
-
Pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of 0.5 mM ATP solution.
-
Incubate for 20 minutes at 37°C.
-
Stop the reaction by adding 50 µL of Malachite Green Reagent.
-
Incubate for 15 minutes at room temperature for color development.
-
Measure the absorbance at 620 nm using a plate reader.
-
Calculate the amount of phosphate released by comparing to a standard curve.
Protocol: Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of this compound on cell viability.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plate
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24-72 hours. Include a vehicle-only control.
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Caption: Experimental workflow for investigating off-target effects.
References
- 1. Unexpected off-targets and paradoxical pathway activation by kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Highly Potent and Selective Ectonucleoside Triphosphate Diphosphohydrolase (ENTPDase1, 2, 3 and 8) Inhibitors Having 2-substituted-7- trifluoromethyl-thiadiazolopyrimidones Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative hydrolysis of P2 receptor agonists by NTPDases 1, 2, 3 and 8 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purinergic Signalling: NTPDase [research.uni-leipzig.de]
- 5. Ecto-Nucleotide Triphosphate Diphosphohydrolase-2 (NTPDase2) Deletion Increases Acetaminophen-Induced Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nucleoside Triphosphate Diphosphohydrolase-2 (NTPDase2) is the ecto-ATPase of Type I cells in taste buds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective Nucleoside Triphosphate Diphosphohydrolase-2 (NTPDase2) Inhibitors: Nucleotide Mimetics Derived from Uridine-5′-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The GDA1_CD39 superfamily: NTPDases with diverse functions - PMC [pmc.ncbi.nlm.nih.gov]
How to control for solvent effects when using h-NTPDase-IN-2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using h-NTPDase-IN-2 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of 10 mM. For experimental use, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final desired concentration in the assay buffer.
Q2: What is the mechanism of action of this compound?
A2: this compound is a broad-spectrum inhibitor of human nucleoside triphosphate diphosphohydrolase (h-NTPDase) isoforms. NTPDases are ectoenzymes that hydrolyze extracellular nucleoside triphosphates and diphosphates, such as ATP and ADP, to their corresponding monophosphates (e.g., AMP). By inhibiting these enzymes, this compound can modulate purinergic signaling pathways, which are involved in a wide range of physiological processes.
Q3: How should I store the this compound stock solution?
A3: It is recommended to store the DMSO stock solution of this compound at -20°C for long-term storage. Avoid repeated freeze-thaw cycles to maintain the integrity of the compound.
Q4: What is the purinergic signaling pathway involving NTPDases?
A4: The purinergic signaling pathway is a form of extracellular signaling mediated by purine nucleotides and nucleosides like ATP and adenosine. NTPDases play a critical role in this pathway by regulating the levels of extracellular ATP and ADP.[1][2][3] The pathway is crucial for processes such as immune responses, inflammation, and neurotransmission.[1][2]
Caption: Purinergic signaling pathway modulated by NTPDases.
Troubleshooting Guides
Issue 1: No or low inhibition observed with this compound.
-
Possible Cause 1: Incorrect inhibitor concentration.
-
Solution: Verify the calculations for the dilution of your stock solution. Prepare fresh dilutions from your stock and consider performing a dose-response curve to determine the optimal inhibitory concentration for your specific assay conditions.
-
-
Possible Cause 2: Inactive inhibitor.
-
Solution: Ensure the inhibitor has been stored correctly at -20°C and has not undergone multiple freeze-thaw cycles. If in doubt, use a fresh vial of the inhibitor.
-
-
Possible Cause 3: High enzyme concentration.
-
Solution: The concentration of the NTPDase enzyme in the assay may be too high, requiring a higher concentration of the inhibitor to see an effect. Optimize the enzyme concentration to ensure the assay is in the linear range.
-
Issue 2: High background signal in the assay.
-
Possible Cause 1: Contaminating phosphate in reagents.
-
Possible Cause 2: Spontaneous substrate hydrolysis.
-
Solution: ATP and ADP can hydrolyze spontaneously, especially at non-optimal pH or elevated temperatures. Prepare fresh substrate solutions for each experiment and keep them on ice. Include a "no enzyme" control to measure the extent of non-enzymatic substrate breakdown.
-
Issue 3: Inconsistent or variable results between experiments.
-
Possible Cause 1: Inconsistent final DMSO concentration.
-
Possible Cause 2: Pipetting errors.
-
Solution: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes of all reagents, especially the enzyme and inhibitor solutions.
-
-
Possible Cause 3: Temperature fluctuations.
-
Solution: NTPDase activity is temperature-dependent. Ensure that all incubation steps are carried out at a consistent and controlled temperature.
-
Experimental Protocols
Controlling for Solvent Effects in an NTPDase Inhibition Assay
This protocol outlines a typical NTPDase activity assay using the malachite green method to detect inorganic phosphate (Pi) release and provides specific steps to control for the effects of the solvent (DMSO) used to dissolve this compound.
Materials:
-
This compound
-
Purified h-NTPDase enzyme
-
ATP or ADP (substrate)
-
DMSO (anhydrous)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing CaCl₂ or MgCl₂)
-
Malachite Green Reagent
-
96-well microplate
-
Microplate reader
Experimental Workflow:
Caption: Experimental workflow for an NTPDase inhibition assay.
Detailed Methodology:
-
Prepare this compound Stock Solution:
-
Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Determine Maximum Tolerated DMSO Concentration:
-
Before performing the inhibition assay, it is crucial to determine the effect of DMSO on the NTPDase activity.
-
Set up a series of reactions with a constant concentration of enzyme and substrate, but with varying concentrations of DMSO (e.g., 0.1%, 0.5%, 1%, 2%, 5% v/v).
-
The highest concentration of DMSO that does not significantly inhibit the enzyme's activity should be used as the final solvent concentration in the inhibition assay. This is typically below 1%.
-
-
Prepare Serial Dilutions of this compound:
-
Prepare a series of dilutions of the this compound stock solution in DMSO.
-
These dilutions should be prepared such that the final concentration of DMSO in the assay well remains constant across all inhibitor concentrations.
-
-
Set up the Assay Plate:
-
Test Wells: Add the diluted this compound solutions to the respective wells.
-
Solvent Control (0% Inhibition): Add DMSO to these wells at the same final concentration as the test wells, but without the inhibitor. This control is critical to account for any effect of the solvent on enzyme activity.
-
Positive Control (100% Inhibition): A known potent NTPDase inhibitor can be used, if available.
-
No Enzyme Control (Background): Add assay buffer instead of the enzyme solution to these wells. This will account for any non-enzymatic hydrolysis of the substrate.
-
Add the NTPDase enzyme solution to all wells except the "No Enzyme Control" wells.
-
Pre-incubate the plate for a short period (e.g., 10-15 minutes) at the assay temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiate and Monitor the Reaction:
-
Initiate the enzymatic reaction by adding the substrate (ATP or ADP) to all wells.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time, ensuring the reaction remains in the linear range.
-
Stop the reaction by adding the Malachite Green Reagent.[5][9][10] This reagent will form a colored complex with the inorganic phosphate released during the reaction.
-
Measure the absorbance at approximately 620 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the "No Enzyme Control" from all other readings.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 x [1 - (Absorbance of Test Well / Absorbance of Solvent Control Well)]
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC₅₀ value.
-
Quantitative Data Summary:
| Parameter | Recommended Value/Range | Notes |
| This compound Stock Conc. | 10 mM in DMSO | Prepare fresh dilutions for each experiment. |
| Final DMSO Concentration | < 1% (v/v) | Must be empirically determined and kept constant. |
| Substrate Concentration | Near the Kₘ value | To ensure sensitive detection of inhibition. |
| Enzyme Concentration | In the linear range of the assay | Optimize for a measurable signal within the desired timeframe. |
| Incubation Temperature | 37°C | Or the optimal temperature for the specific NTPDase isoform. |
| Absorbance Wavelength | ~620 nm | For the malachite green assay. |
References
- 1. Purinergic Signalling: NTPDase [research.uni-leipzig.de]
- 2. The E-NTPDase family of ectonucleotidases: Structure function relationships and pathophysiological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | E-NTPDases: Possible Roles on Host-Parasite Interactions and Therapeutic Opportunities [frontiersin.org]
- 4. Determination of NTPase activities from measurement of true inorganic phosphate in the presence of labile phosphate compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Does 99.9% DMSO affect the activity of enzymes? - Blog [cheezhengchem.com]
- 9. eubopen.org [eubopen.org]
- 10. merckmillipore.com [merckmillipore.com]
Addressing h-NTPDase-IN-2 instability in long-term experiments
Welcome to the technical support center for h-NTPDase-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential challenges related to the stability of this compound in long-term experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the successful application of this inhibitor in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective inhibitor of human nucleoside triphosphate diphosphohydrolase-2 (h-NTPDase-2) and h-NTPDase-8.[1] These enzymes are ectonucleotidases that play a crucial role in purinergic signaling by hydrolyzing extracellular ATP and ADP.[1][2] By inhibiting these enzymes, this compound can modulate the concentration of these nucleotides in the extracellular space, thereby affecting cellular processes regulated by purinergic receptors.
Q2: I am observing a decrease in the inhibitory effect of this compound over time in my long-term cell culture experiment. What could be the cause?
A2: A diminishing effect of this compound in long-term experiments is likely due to its instability in the cell culture medium. Small molecule inhibitors can degrade over time due to factors such as temperature, pH, oxidation, and enzymatic activity within the culture medium.[3][4] It is crucial to assess the stability of the inhibitor under your specific experimental conditions.
Q3: How can I determine the stability of this compound in my experimental setup?
A3: You can perform a stability study by incubating this compound in your cell culture medium at 37°C for various durations (e.g., 0, 6, 12, 24, 48, and 72 hours). At each time point, collect an aliquot of the medium and analyze the concentration of the intact inhibitor using methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]
Q4: What are the common degradation pathways for small molecule inhibitors in aqueous solutions?
A4: Common degradation pathways include hydrolysis, oxidation, and photodecomposition. The rate of these reactions can be influenced by the pH of the solution, the presence of reactive oxygen species, and exposure to light.[3] For instance, ester or amide bonds in a molecule can be susceptible to hydrolysis, especially at non-neutral pH.
Q5: Are there any general recommendations for storing and handling this compound to maximize its stability?
A5: It is recommended to store the powdered form of this compound at -20°C. For preparing stock solutions, use a dry, aprotic solvent like DMSO and store these solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions in aqueous buffers or cell culture media, it is best to do so immediately before use.
Troubleshooting Guides
This section provides a question-and-answer format to address specific issues you may encounter during your experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Inconsistent results between experiments. | Degradation of this compound stock solution. | Prepare fresh stock solutions from powder. Aliquot stock solutions to minimize freeze-thaw cycles. Verify stock concentration periodically. |
| Variability in experimental conditions. | Ensure consistent pH, temperature, and cell density between experiments. | |
| Loss of inhibitory activity during the experiment. | Instability of this compound in the culture medium. | Perform a stability test (see Protocol 1). Consider replenishing the inhibitor at regular intervals during long-term experiments. |
| Adsorption of the inhibitor to plasticware. | Use low-protein-binding plates and tubes. Include a control to assess non-specific binding.[5] | |
| High background signal in the assay. | Non-specific activity of the inhibitor. | Test the inhibitor in a control assay lacking the target enzyme. Perform dose-response curves to determine the optimal concentration with minimal off-target effects. |
| Interference from components in the cell culture medium. | Analyze the effect of individual medium components on the assay readout. Consider using a simpler, defined medium if possible. | |
| Unexpected cellular toxicity. | Off-target effects of the inhibitor at high concentrations. | Determine the IC50 and use the lowest effective concentration.[4] Perform cell viability assays (e.g., MTT or trypan blue exclusion) in parallel. |
| Degradation product is toxic. | Identify potential degradation products using LC-MS and assess their toxicity. |
Quantitative Data Summary
The following tables provide representative stability data for a generic small molecule inhibitor with properties similar to this compound. This data is for illustrative purposes to guide your experimental design.
Table 1: Stability of a Generic NTPDase Inhibitor in Cell Culture Medium (RPMI + 10% FBS) at 37°C
| Time (hours) | % Remaining Inhibitor |
| 0 | 100 |
| 6 | 85 |
| 12 | 65 |
| 24 | 40 |
| 48 | 15 |
| 72 | <5 |
Table 2: Effect of pH on the Stability of a Generic NTPDase Inhibitor in Aqueous Buffer at 37°C over 24 hours
| pH | % Remaining Inhibitor |
| 5.0 | 55 |
| 6.0 | 70 |
| 7.4 | 85 |
| 8.0 | 60 |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Medium
Objective: To determine the rate of degradation of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
HPLC or LC-MS system
Methodology:
-
Prepare a working solution of this compound in the cell culture medium at the final concentration used in your experiments.
-
Aliquot the solution into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 12, 24, 48 hours).
-
Immediately freeze the T=0 aliquot at -80°C.
-
Incubate the remaining tubes at 37°C in a 5% CO2 incubator.
-
At each designated time point, remove one tube from the incubator and immediately freeze it at -80°C to halt any further degradation.
-
Once all time points are collected, thaw the samples and analyze the concentration of intact this compound using a validated HPLC or LC-MS method.
-
Plot the percentage of remaining inhibitor against time to determine its stability profile.
Protocol 2: Optimizing Inhibitor Dosing for Long-Term Experiments
Objective: To maintain a consistent effective concentration of this compound throughout a long-term cell culture experiment.
Methodology:
-
Based on the stability data from Protocol 1, determine the half-life of this compound in your culture medium.
-
Design a dosing schedule to replenish the inhibitor. For example, if the half-life is 24 hours, you may need to perform a partial or full medium change with fresh inhibitor every 24 hours.
-
To validate your dosing strategy, set up a long-term experiment and measure the concentration of this compound in the culture medium just before and after each replenishment.
-
Correlate the inhibitor concentration with the observed biological effect to ensure that the desired level of target inhibition is maintained throughout the experiment.
Visualizations
Caption: Purinergic signaling pathway and the site of action for this compound.
Caption: Experimental workflow for determining inhibitor stability.
Caption: Troubleshooting flowchart for reduced inhibitor efficacy.
References
Best practices for storing and handling h-NTPDase-IN-2
This technical support center provides best practices for storing and handling h-NTPDase-IN-2, along with troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of human nucleoside triphosphate diphosphohydrolases (NTPDases). It functions by blocking the enzymatic activity of these proteins, which are responsible for the hydrolysis of extracellular nucleoside triphosphates and diphosphates (e.g., ATP and ADP).
Q2: There appears to be conflicting information regarding the selectivity of this compound. Is it a pan-inhibitor or selective for specific isoforms?
A2: Different sources have characterized this compound with varying selectivity profiles. Some studies report it as a pan-inhibitor, affecting multiple h-NTPDase isoforms (h-NTPDase1, -2, -3, and -8) with different potencies.[1][2][3][4] Other data suggests it is a selective inhibitor of h-NTPDase-2 and h-NTPDase-8, with significantly lower activity against h-NTPDase-1 and h-NTPDase-3.[5] It is crucial for researchers to consider the specific context of their experiments and potentially validate the inhibitor's activity against the particular NTPDase isoform of interest.
Q3: How should I store the lyophilized powder of this compound?
A3: While this compound is shipped at room temperature[1], for long-term storage of the lyophilized powder, it is recommended to store it at -20°C.
Q4: How do I prepare a stock solution of this compound?
A4: this compound is soluble in DMSO at a concentration of 10 mM.[1] To prepare a stock solution, dissolve the lyophilized powder in the appropriate volume of high-purity DMSO to achieve the desired concentration. Ensure the powder is fully dissolved by vortexing.
Q5: How should I store the stock solution?
A5: Store the DMSO stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles. When stored properly, DMSO stock solutions of small molecule inhibitors are typically stable for several months.
Quantitative Data
Table 1: Inhibitory Activity of this compound against various h-NTPDase Isoforms
| Target Isoform | IC50 (µM) - Pan-Inhibitor Profile[1][2][3][4] | IC50 (µM) - Selective Inhibitor Profile[5] |
| h-NTPDase1 | 0.35 | >100 |
| h-NTPDase2 | 4.81 | 0.04 |
| h-NTPDase3 | 37.73 | >100 |
| h-NTPDase8 | 10.32 | 2.27 |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C19H16N4S[1][3] |
| Molecular Weight | 332.42 g/mol [1][3] |
| Solubility | 10 mM in DMSO[1] |
| Purity | >99%[3][4] |
Experimental Protocols
Detailed Methodology for NTPDase Activity Assay (Malachite Green Assay)
This protocol is a common method for measuring NTPDase activity by quantifying the release of inorganic phosphate (Pi) from the hydrolysis of ATP or ADP.
Materials:
-
h-NTPDase enzyme source (e.g., cell lysates, purified enzyme)
-
This compound
-
ATP or ADP substrate
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 0.5 mM CaCl2, 120 mM NaCl, 5 mM KCl, 60 mM glucose[6]
-
Malachite Green Reagent
-
KH2PO4 standard for phosphate quantification
-
Trichloroacetic acid (TCA) for stopping the reaction
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Enzyme Preparation: Prepare your NTPDase enzyme source. This could be membrane preparations from cells expressing the desired NTPDase isoform or a purified recombinant enzyme.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in the assay buffer. Also, prepare a vehicle control (DMSO in assay buffer).
-
Reaction Setup:
-
In a 96-well plate, add 20 µL of your enzyme preparation to each well.
-
Add 20 µL of the diluted this compound or vehicle control to the respective wells.
-
Pre-incubate the plate at 37°C for 10 minutes.[6]
-
-
Initiate Reaction: Start the reaction by adding 20 µL of the ATP or ADP substrate (final concentration typically in the µM to mM range, depending on the enzyme's Km) to each well.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-60 minutes). The optimal time should be determined to ensure the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by adding 200 µL of 10% TCA to each well.[6]
-
Phosphate Detection:
-
Add the Malachite Green reagent to each well according to the manufacturer's instructions.
-
Incubate at room temperature for the recommended time to allow for color development.
-
-
Measurement: Measure the absorbance at a wavelength of 620-640 nm using a spectrophotometer.
-
Data Analysis:
-
Create a standard curve using the KH2PO4 standard to determine the concentration of Pi in each well.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Troubleshooting Guide
Q1: I am not seeing any inhibition of NTPDase activity with this compound. What could be the problem?
A1: There are several potential reasons for a lack of inhibition:
-
Incorrect Inhibitor Concentration: Verify your calculations for the stock solution and dilutions.
-
Degraded Inhibitor: Ensure the inhibitor has been stored correctly at -20°C and has not undergone multiple freeze-thaw cycles.
-
Enzyme Isoform: Confirm that the NTPDase isoform you are using is sensitive to this compound. As noted, its selectivity can vary.
-
Assay Conditions: Check the pH and composition of your assay buffer. NTPDase activity is dependent on divalent cations like Ca2+.
Q2: The results of my inhibition assay are not reproducible. What are the common causes of variability?
A2: Lack of reproducibility can stem from several factors:
-
Pipetting Errors: Ensure accurate and consistent pipetting, especially for small volumes of the inhibitor and enzyme.
-
Inconsistent Incubation Times: Use a multichannel pipette to start and stop reactions simultaneously for all wells.
-
Temperature Fluctuations: Maintain a constant temperature during the incubation steps.
-
Incomplete Mixing: Ensure all components in the well are thoroughly mixed.
Q3: I am observing high background noise in my malachite green assay. How can I reduce it?
A3: High background can be caused by:
-
Phosphate Contamination: Use high-purity water and reagents to prepare all solutions. Glassware should be thoroughly rinsed.
-
Spontaneous Substrate Hydrolysis: Prepare fresh substrate solutions and minimize their time at room temperature.
-
Reagent Instability: Ensure the malachite green reagent is prepared fresh or stored correctly as per the manufacturer's instructions.
Q4: My IC50 value for this compound is different from the published values. Why might this be?
A4: Discrepancies in IC50 values can be due to:
-
Different Assay Conditions: Factors such as substrate concentration, enzyme concentration, temperature, and incubation time can all influence the apparent IC50.
-
Enzyme Source: The source and purity of the NTPDase enzyme can affect its sensitivity to the inhibitor.
-
Data Analysis Method: Different curve-fitting models can yield slightly different IC50 values.
Visualizations
Caption: Experimental workflow for an NTPDase inhibition assay.
Caption: Troubleshooting logic for lack of inhibition.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. This compound | Phosphatase | TargetMol [targetmol.com]
- 3. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 4. biorbyt.com [biorbyt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Increased NTPDase Activity in Lymphocytes during Experimental Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Assessing the Cytotoxicity of h-NTPDase-IN-2
Welcome to the technical support center for assessing the cytotoxicity of h-NTPDase-IN-2. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the first step in assessing the cytotoxicity of a novel compound like this compound?
A1: The initial step is to select an appropriate cell line and a suitable cytotoxicity assay. The choice of cell line should be relevant to the intended application of the inhibitor. A common starting point is to use a well-characterized cell line that is known to be sensitive to cytotoxic agents. Subsequently, a pilot experiment should be conducted to determine the optimal concentration range of this compound and the appropriate incubation time.
Q2: Which cytotoxicity assays are recommended for an initial screening of this compound?
A2: For initial screening, it is advisable to use a rapid and cost-effective assay. Tetrazolium-based assays like MTT and MTS, or resazurin-based assays (e.g., AlamarBlue), are excellent choices.[1][2] These assays measure metabolic activity, which is a good indicator of cell viability.[3]
Q3: How can I be sure that the observed effect is cytotoxicity and not just a cytostatic effect?
A3: It is important to differentiate between cytotoxicity (cell death) and cytostatic effects (inhibition of proliferation). Assays that measure membrane integrity, such as the LDH release assay, or assays that directly count dead cells using trypan blue or fluorescent dyes like propidium iodide, can confirm cytotoxicity.[3][4] Monitoring the total cell number over the course of the experiment can also help distinguish between these two effects.[4]
Q4: What are the critical controls to include in my cytotoxicity experiments?
A4: Every cytotoxicity assay should include the following controls:
-
Untreated Cells (Negative Control): Cells cultured in medium without the test compound. This represents 100% viability.
-
Vehicle Control: Cells treated with the same solvent used to dissolve this compound at the highest concentration used in the experiment. This ensures the solvent itself is not causing cytotoxicity.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin, staurosporine, or even a simple cell lysis agent like Triton X-100 for 100% cell death). This confirms the assay is working correctly.[4]
-
Medium Only (Blank): Wells containing only cell culture medium without cells to measure the background absorbance or fluorescence.[4]
Troubleshooting Guides
This section addresses common issues that may arise during the assessment of this compound cytotoxicity.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | 1. Inconsistent cell seeding: Uneven distribution of cells in the wells. 2. Pipetting errors: Inaccurate dispensing of compound or reagents.[5][6] 3. Edge effects: Evaporation from the outer wells of the microplate during incubation.[4] | 1. Ensure the cell suspension is homogenous before and during seeding. 2. Use calibrated pipettes and be consistent with your technique. Consider using a multichannel pipette for better consistency.[6] 3. Avoid using the outermost wells of the plate for experimental samples. Fill them with sterile water or PBS to maintain humidity.[4] |
| High background signal in blank wells | 1. Contaminated medium or reagents: Microbial contamination can lead to high background. 2. Compound interference: this compound might intrinsically absorb light or fluoresce at the assay wavelength. | 1. Use fresh, sterile medium and reagents. 2. Run a control with the compound in cell-free medium to check for interference. If interference is observed, a different assay method may be needed. |
| Unexpectedly low cytotoxicity | 1. Incorrect compound concentration: Errors in serial dilutions. 2. Short incubation time: The compound may require a longer exposure to induce cytotoxicity. 3. Cell line resistance: The chosen cell line may be resistant to the compound's effects. | 1. Double-check all calculations and dilution steps. 2. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time.[4] 3. Test the compound on a different, more sensitive cell line. |
| Unexpectedly high cytotoxicity in vehicle control | 1. Solvent toxicity: The solvent (e.g., DMSO) may be toxic to the cells at the concentration used. | 1. Ensure the final concentration of the solvent is non-toxic (typically <0.5% for DMSO). Perform a vehicle titration to determine the maximum non-toxic concentration. |
Experimental Protocols
Below are detailed methodologies for key experiments to assess the cytotoxicity of this compound.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product.[2][7]
Materials:
-
This compound
-
Appropriate cell line
-
96-well microplate
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add the different concentrations of this compound. Include vehicle and untreated controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.[2]
LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay is a colorimetric assay that measures the activity of LDH released from the cytosol of damaged cells into the culture medium.[3]
Materials:
-
This compound
-
Appropriate cell line
-
96-well microplate
-
Complete cell culture medium
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (for maximum LDH release control)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate and incubate for 24 hours.
-
Treat cells with serial dilutions of this compound and appropriate controls (untreated, vehicle, and a maximum LDH release control treated with lysis buffer).
-
Incubate for the desired time.
-
Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well of the new plate.
-
Incubate at room temperature for the time specified in the kit's instructions, protected from light.
-
Measure the absorbance at the recommended wavelength (usually 490 nm).
-
Calculate the percentage of cytotoxicity based on the absorbance of the treated samples relative to the controls.[5]
Data Presentation
Quantitative data should be summarized in a clear and structured format. Below are examples of how to present your results.
Table 1: IC50 Values of this compound in Different Cell Lines after 48h Treatment. (Note: The following data is for illustrative purposes only.)
| Cell Line | IC50 (µM) |
| HeLa | 15.2 ± 1.8 |
| A549 | 25.7 ± 2.5 |
| HepG2 | 18.9 ± 2.1 |
Table 2: Percentage of LDH Release Induced by this compound after 24h Treatment. (Note: The following data is for illustrative purposes only.)
| Concentration (µM) | % Cytotoxicity (LDH Release) |
| 0.1 | 2.5 ± 0.5 |
| 1 | 8.1 ± 1.2 |
| 10 | 25.6 ± 3.1 |
| 50 | 68.3 ± 5.4 |
Visualizations
Diagrams can help visualize experimental workflows and biological pathways.
References
- 1. Microplate Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. reddit.com [reddit.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
Overcoming poor solubility of h-NTPDase-IN-2 in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming the poor solubility of h-NTPDase-IN-2 in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a potent and selective inhibitor of human nucleoside triphosphate diphosphohydrolase-2 (NTPDase2), an enzyme involved in purinergic signaling. Like many small molecule inhibitors, this compound is a hydrophobic compound, which can lead to poor solubility in aqueous buffers commonly used for biochemical and cell-based assays. This can result in compound precipitation, inaccurate concentration measurements, and unreliable experimental outcomes.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: We recommend preparing a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO). DMSO is a polar aprotic solvent capable of dissolving many poorly water-soluble compounds.[1][2][3]
Q3: What is the maximum recommended concentration for an this compound stock solution in DMSO?
A3: To avoid issues with precipitation during storage, we recommend preparing a stock solution at a concentration no higher than 10 mM in 100% DMSO.[4] Storing highly concentrated solutions, even in DMSO, can sometimes lead to precipitation, especially after freeze-thaw cycles.[3]
Q4: How should I store the this compound stock solution?
A4: Store the 10 mM stock solution in 100% DMSO at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[5] Before use, thaw the aliquot quickly and bring it to room temperature. Ensure the solution is clear and free of precipitates before making dilutions.
Q5: What is the maximum final concentration of DMSO that can be used in my assay?
A5: The tolerance of your specific assay to DMSO should be determined empirically. However, for most enzymatic and cell-based assays, the final concentration of DMSO should be kept below 1%, and ideally below 0.5%, to avoid solvent effects on enzyme activity or cell viability.
Troubleshooting Guide: Overcoming Poor Solubility in Aqueous Buffers
This guide provides a stepwise approach to address the poor solubility of this compound when preparing working solutions in aqueous buffers.
Problem: Precipitate forms when diluting the DMSO stock solution into aqueous buffer.
Cause: The low solubility of this compound in the aqueous buffer is causing it to precipitate out of solution when the concentration of the organic co-solvent (DMSO) is reduced.
Solutions:
1. Optimize the Dilution Method:
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions. First, dilute the 10 mM DMSO stock into an intermediate solvent (e.g., a higher concentration of buffer with more DMSO) before making the final dilution into the assay buffer.
-
Rapid Mixing: When adding the DMSO stock to the aqueous buffer, ensure rapid and thorough mixing to avoid localized high concentrations of the compound that can lead to precipitation. Vortex or pipette vigorously immediately after addition.
2. Modify the Aqueous Buffer Composition:
-
Adjust pH: The solubility of some compounds is pH-dependent. If your experimental system allows, test a range of pH values for your buffer to see if solubility improves.
-
Incorporate Co-solvents: If your assay can tolerate it, a small percentage of an organic co-solvent in the final aqueous buffer can increase the solubility of this compound. Options include DMSO, ethanol, or polyethylene glycol (PEG). Always include a vehicle control with the same final co-solvent concentration in your experiments.
-
Use of Pluronic F-68: Pluronic F-68 is a non-ionic surfactant that can help to increase the solubility of hydrophobic compounds in aqueous solutions. A final concentration of 0.01% to 0.1% can be effective.
3. Employ Physical Dissolution Aids:
-
Sonication: After diluting the DMSO stock into the aqueous buffer, sonicate the solution in a water bath for 5-10 minutes. This can help to break down small precipitate particles and facilitate dissolution.
-
Gentle Warming: Briefly warming the solution to 37°C may improve solubility. However, be cautious as prolonged heating can degrade the compound or affect buffer components. Always cool the solution back to the experimental temperature before use.
Experimental Workflow for Solubility Testing
Caption: Workflow for preparing and troubleshooting this compound working solutions.
Quantitative Data Summary
The following tables provide representative data for the solubility of a model hydrophobic small molecule inhibitor in various buffer conditions. This data should be used as a guideline for optimizing the solubility of this compound.
Table 1: Solubility of a Model Inhibitor in Different Buffers
| Buffer (50 mM) | pH | Maximum Soluble Concentration (µM) |
| Tris-HCl | 7.4 | 5 |
| HEPES | 7.4 | 8 |
| Phosphate | 7.4 | 3 |
| MES | 6.0 | 15 |
Table 2: Effect of Co-solvents on the Solubility of a Model Inhibitor in 50 mM HEPES, pH 7.4
| Co-solvent | Final Concentration (%) | Maximum Soluble Concentration (µM) |
| None | 0 | 8 |
| DMSO | 0.5 | 25 |
| DMSO | 1.0 | 50 |
| Ethanol | 1.0 | 20 |
| PEG400 | 1.0 | 35 |
Detailed Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Add the appropriate volume of 100% DMSO to the vial to achieve a 10 mM stock solution.
-
Vortex the solution for 1-2 minutes until the solid is completely dissolved. Gentle warming to 37°C or brief sonication can be used if necessary.
-
Visually inspect the solution to ensure there are no visible particulates.
-
Aliquot the stock solution into smaller volumes in tightly sealed tubes and store at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions in Aqueous Buffer
-
Thaw an aliquot of the 10 mM this compound stock solution in DMSO and bring it to room temperature.
-
Prepare the desired aqueous assay buffer.
-
Perform serial dilutions of the stock solution. For a final concentration of 10 µM with 0.1% DMSO: a. Dilute the 10 mM stock 1:10 in 100% DMSO to make a 1 mM intermediate stock. b. Add 1 µL of the 1 mM intermediate stock to 99 µL of the aqueous assay buffer.
-
Immediately after adding the inhibitor to the buffer, vortex the solution vigorously for 30 seconds.
-
Visually inspect the final working solution for any signs of precipitation. If a precipitate is observed, refer to the troubleshooting guide.
-
Prepare a vehicle control by adding the same final concentration of DMSO to the assay buffer without the inhibitor.
Signaling Pathway Context: NTPDase2 in Purinergic Signaling
Caption: Role of NTPDase2 in purinergic signaling and the inhibitory action of this compound.
References
- 1. ziath.com [ziath.com]
- 2. Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of inactivation of HSV-2 during storage in frozen and lyophilized forms - PubMed [pubmed.ncbi.nlm.nih.gov]
Ensuring consistent h-NTPDase-IN-2 activity between experimental batches
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent experimental results with h-NTPDase-IN-2.
Frequently Asked Questions (FAQs)
Q1: How should this compound be stored to ensure its stability?
A1: Proper storage of this compound is critical for maintaining its inhibitory activity. The following table summarizes the recommended storage conditions.
| Parameter | Recommendation | Rationale |
| Storage Temperature | -20°C[1] | Minimizes degradation of the compound over long-term storage. |
| Format | As a solid (lyophilized powder) | Provides the greatest stability. |
| Storage of Stock Solutions | Aliquot and store at -20°C or -80°C | Avoids repeated freeze-thaw cycles which can lead to degradation. |
Q2: How do I prepare a stock solution of this compound?
A2: To prepare a stock solution of this compound, it is recommended to use dimethyl sulfoxide (DMSO).
| Step | Instruction | Notes |
| 1. Solvent Selection | Use high-purity, anhydrous DMSO. | DMSO is a common solvent for solubilizing small organic molecules for biological assays.[2][3] Water content in DMSO can affect compound stability.[4] |
| 2. Concentration | Prepare a high-concentration stock solution (e.g., 10 mM). | This allows for small volumes to be used in the final assay, minimizing the final DMSO concentration. |
| 3. Solubilization | Warm the solution gently (e.g., to 37°C) and vortex to ensure complete dissolution. | Some compounds may require gentle heating to fully dissolve. |
| 4. Storage | Aliquot the stock solution into single-use vials and store at -20°C or -80°C. | This prevents degradation from multiple freeze-thaw cycles. |
Q3: What is the recommended final concentration of DMSO in the assay?
A3: It is crucial to keep the final concentration of DMSO in your experimental assay as low as possible, ideally below 0.5%. High concentrations of DMSO can affect enzyme activity and cell viability.
Troubleshooting Inconsistent this compound Activity
Variability in the inhibitory activity of this compound between experimental batches can be frustrating. This guide provides a systematic approach to troubleshooting common issues.
Problem 1: Lower than expected inhibition of h-NTPDase activity.
| Potential Cause | Troubleshooting Step |
| Degraded Inhibitor | Prepare a fresh stock solution of this compound from the lyophilized powder. Avoid using old stock solutions or those that have undergone multiple freeze-thaw cycles. |
| Incorrect Inhibitor Concentration | Verify the calculations for your serial dilutions. Ensure accurate pipetting of small volumes. |
| Suboptimal Assay Conditions | Confirm that the pH, temperature, and divalent cation (Ca²⁺ or Mg²⁺) concentrations in your assay buffer are optimal for h-NTPDase activity. NTPDases are sensitive to these parameters. |
| High Enzyme Concentration | An excessively high concentration of the h-NTPDase enzyme can overcome the inhibitory effect. Titrate the enzyme concentration to a level where the reaction is linear and sensitive to inhibition. |
Problem 2: High variability in results between replicate wells or experiments.
| Potential Cause | Troubleshooting Step |
| Incomplete Solubilization of Inhibitor | Ensure that the this compound stock solution is fully dissolved before making serial dilutions. Precipitates can lead to inconsistent concentrations. |
| Pipetting Inaccuracy | Use calibrated pipettes and proper pipetting techniques, especially when working with small volumes. |
| Assay Plate Issues | Use low-binding plates to prevent the inhibitor from adsorbing to the plastic. Ensure consistent mixing in each well. |
| Inconsistent Incubation Times | Use a multichannel pipette to start the reaction simultaneously in all wells. Ensure precise timing for all incubation steps. |
Experimental Protocols
Key Experiment: Malachite Green Assay for NTPDase Activity
This colorimetric assay is a common method to measure the activity of NTPDases by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.
Materials:
-
h-NTPDase enzyme (e.g., recombinant human NTPDase2)
-
This compound
-
ATP (substrate)
-
Assay Buffer (e.g., 80 mM Tris-HCl, pH 7.4, 5 mM CaCl₂)[5]
-
Malachite Green Reagent
-
Phosphate Standard (for standard curve)
-
96-well microplate
Protocol:
-
Prepare Reagents:
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare a solution of h-NTPDase enzyme in assay buffer.
-
Prepare a solution of ATP in assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Add 25 µL of assay buffer to the "no enzyme" control wells.
-
Add 25 µL of the h-NTPDase enzyme solution to all other wells.
-
Add 25 µL of the different this compound dilutions (or vehicle control) to the appropriate wells.
-
Pre-incubate the plate for 10 minutes at room temperature.
-
-
Initiate Reaction:
-
Add 25 µL of the ATP solution to all wells to start the reaction.
-
Incubate for 15-30 minutes at 37°C.
-
-
Stop Reaction and Develop Color:
-
Add 10 µL of Malachite Green reagent to each well to stop the reaction and initiate color development.[6]
-
Incubate for 15 minutes at room temperature.
-
-
Measure Absorbance:
-
Read the absorbance at approximately 630 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the "no enzyme" control from all other readings.
-
Generate a phosphate standard curve to determine the concentration of Pi released in each well.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.
-
Visualizing Experimental Workflows and Signaling Pathways
Workflow for Validating a New Batch of this compound
Caption: A logical workflow for validating a new batch of this compound.
Simplified Purinergic Signaling Pathway and the Role of this compound
References
- 1. Purinergic Signalling: NTPDase [research.uni-leipzig.de]
- 2. Protein separation and purification in neat dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thienopyrimidine derivatives exert their anticancer efficacy via apoptosis induction, oxidative stress and mitotic catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Down-regulation of NTPDase2 and ADP-sensitive P2 Purinoceptors Correlate with Severity of Symptoms during Experimental Autoimmune Encephalomyelitis [frontiersin.org]
- 6. eubopen.org [eubopen.org]
Negative control experiments for h-NTPDase-IN-2 studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing h-NTPDase-IN-2 in their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: No or low inhibition of h-NTPDase2 activity observed.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound | Prepare fresh stock solutions of the inhibitor. Avoid repeated freeze-thaw cycles. |
| Incorrect inhibitor concentration | Verify calculations for serial dilutions. Perform a dose-response experiment to confirm the IC50 value. |
| Inactive enzyme | Use a new aliquot of h-NTPDase2. Confirm enzyme activity with a known substrate in the absence of the inhibitor. |
| Suboptimal assay conditions | Ensure the assay buffer pH and temperature are optimal for h-NTPDase2 activity.[1] |
| Presence of interfering substances | Some components in the sample preparation, like high concentrations of EDTA, SDS, or ascorbic acid, can interfere with the assay.[1] |
Issue 2: High background signal in the assay.
| Possible Cause | Troubleshooting Step |
| Substrate instability | Prepare fresh substrate solution for each experiment. ATP solutions can be prone to hydrolysis. |
| Contaminated reagents | Use fresh, high-purity reagents and sterile, nuclease-free water. |
| Non-enzymatic hydrolysis of ATP | Include a "no enzyme" control to measure the rate of spontaneous ATP breakdown under your assay conditions. |
| Plate reader settings | Optimize the gain and read time of the plate reader to minimize background noise. |
Issue 3: Inconsistent or variable results between experiments.
| Possible Cause | Troubleshooting Step |
| Pipetting errors | Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents. |
| Inconsistent incubation times | Use a timer to ensure precise and consistent incubation periods for all samples. |
| Temperature fluctuations | Ensure all incubation steps are carried out at a constant and controlled temperature. |
| Cell-based assay variability | Ensure consistent cell seeding density, passage number, and confluency for cell-based experiments. |
Frequently Asked Questions (FAQs)
Q1: What are the appropriate negative controls for an in vitro this compound inhibition assay?
A1: Several negative controls are crucial for a robust in vitro this compound inhibition assay:
-
Vehicle Control: This is the most critical negative control. It consists of all the assay components, including the vehicle (e.g., DMSO) used to dissolve this compound, but without the inhibitor itself. This control accounts for any effects of the solvent on enzyme activity.[2]
-
No Enzyme Control: This control contains the substrate (ATP) and all other assay components except for the h-NTPDase2 enzyme. This helps to determine the rate of non-enzymatic substrate degradation.
-
No Substrate Control: This control contains the enzyme and all other assay components except for the substrate (ATP). This helps to measure any background signal not related to enzyme activity.
-
Inactive Compound Control: If available, include a structurally similar but inactive analog of this compound. This can help confirm that the observed inhibition is due to the specific chemical structure of this compound and not a non-specific effect.
Q2: How should I design my negative control experiments in a cell-based assay?
A2: For cell-based assays investigating the effects of this compound, the following negative controls are recommended:
-
Vehicle-Treated Cells: This is the primary negative control, where cells are treated with the same concentration of the vehicle (e.g., DMSO) used to deliver this compound. This controls for any cellular effects of the solvent.
-
Untreated Cells: This group of cells receives no treatment and serves as a baseline for normal cell function and phenotype.
-
Cells Expressing an Inactive Mutant of h-NTPDase2: If feasible, this control can help confirm that the effects of this compound are specifically mediated through the inhibition of h-NTPDase2 activity.
-
Scrambled or Non-Targeting siRNA/shRNA Control (for knockdown experiments): If you are combining this compound treatment with gene knockdown, a non-targeting siRNA or shRNA is essential to control for off-target effects of the RNA interference.
Q3: What are the known off-target effects of this compound, and how can I control for them?
A3: While specific off-target profiling data for this compound is not extensively published in the search results, it is a selective inhibitor for h-NTPDase2. However, like any small molecule inhibitor, it has the potential for off-target effects. To control for these:
-
Selectivity Profiling: Test the activity of this compound against other related enzymes, such as other NTPDase isoforms (NTPDase1, 3, and 8), to confirm its selectivity.[3][4]
-
Phenotypic Controls: Use a structurally unrelated inhibitor of h-NTPDase2, if available, to see if it recapitulates the same phenotype. This can help to confirm that the observed effect is due to the inhibition of h-NTPDase2 and not an off-target effect of this compound.
-
Rescue Experiments: In a cell-based assay, if the phenotype induced by this compound can be reversed by adding the product of the enzymatic reaction (ADP), it provides evidence for on-target activity.
Q4: What is the mechanism of action of this compound?
A4: this compound is a selective inhibitor of human nucleoside triphosphate diphosphohydrolase-2 (h-NTPDase2).[3] NTPDase2 is an ecto-enzyme that hydrolyzes extracellular ATP to ADP.[5][6] By inhibiting h-NTPDase2, this compound prevents the breakdown of extracellular ATP, leading to its accumulation in the extracellular space. One source suggests it acts as a non-competitive inhibitor.[3]
Quantitative Data
The following table summarizes the inhibitory activity of this compound and a similar selective NTPDase2 inhibitor, PSB-6426, against various human NTPDase isoforms.
| Inhibitor | Target | IC50 (µM) | Ki (µM) | Inhibition Type |
| This compound (compound 5g) | h-NTPDase2 | 0.04[3] | - | - |
| h-NTPDase8 | 2.27[3] | - | - | |
| This compound | h-NTPDase1/2 | - | Km = 74 µM for h-NTPDase2 | Non-competitive[3] |
| PSB-6426 | h-NTPDase2 | 42[7] | 8.2[7] | Competitive[7] |
| h-NTPDase1 | > 1000 | > 190 | - | |
| h-NTPDase3 | > 1000 | > 180 | - | |
| h-NTPDase8 | > 1000 | > 180 | - |
Experimental Protocols
Key Experiment: In Vitro h-NTPDase2 Inhibition Assay (Malachite Green Assay)
This protocol is a common method for measuring NTPDase activity by detecting the inorganic phosphate (Pi) released from ATP hydrolysis.
Materials:
-
Recombinant human NTPDase2
-
This compound
-
ATP (substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM CaCl2)
-
Malachite Green Reagent
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer. Also, prepare a vehicle control (e.g., DMSO in assay buffer).
-
In a 96-well plate, add a fixed amount of recombinant h-NTPDase2 to each well (except for the "no enzyme" control wells).
-
Add the serially diluted this compound or vehicle control to the appropriate wells.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme (e.g., 37°C).
-
Initiate the reaction by adding a fixed concentration of ATP to all wells. The final ATP concentration should ideally be close to the Km value for h-NTPDase2.
-
Incubate the reaction for a specific time, ensuring the reaction is in the linear range.
-
Stop the reaction by adding the Malachite Green reagent.
-
Measure the absorbance at the appropriate wavelength (typically around 620-650 nm) using a plate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Visualizations
Caption: Purinergic signaling pathway and the role of this compound.
Caption: Experimental workflow for an in vitro h-NTPDase2 inhibition assay.
Caption: Logical relationships of controls in this compound experiments.
References
- 1. The E-NTPDase family of ectonucleotidases: Structure function relationships and pathophysiological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CD39/NTPDase-1 Activity and Expression in Normal Leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Highly Potent and Selective Ectonucleoside Triphosphate Diphosphohydrolase (ENTPDase1, 2, 3 and 8) Inhibitors Having 2-substituted-7- trifluoromethyl-thiadiazolopyrimidones Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The GDA1_CD39 superfamily: NTPDases with diverse functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nucleoside Triphosphate Diphosphohydrolase-2 (NTPDase2) is the ecto-ATPase of Type I cells in taste buds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective Nucleoside Triphosphate Diphosphohydrolase-2 (NTPDase2) Inhibitors: Nucleotide Mimetics Derived from Uridine-5′-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Variability in NTPDase Activity Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize variability in their NTPDase activity assays.
Frequently Asked Questions (FAQs)
Q1: What are NTPDases and why is their activity important to measure?
Ecto-nucleoside triphosphate diphosphohydrolases (NTPDases) are a family of cell surface enzymes that play a critical role in regulating purinergic signaling by hydrolyzing extracellular nucleotides like ATP and ADP.[1][2] The measurement of their activity is crucial for understanding a wide range of physiological and pathological processes, including inflammation, thrombosis, immune responses, and cancer.[1][3][4] Developing potent and selective inhibitors for NTPDases is a promising therapeutic strategy for various diseases.[5][6]
Q2: What are the common methods for measuring NTPDase activity?
The most common methods for measuring NTPDase activity include:
-
Malachite Green Assay: This colorimetric assay detects the inorganic phosphate (Pi) released during the hydrolysis of ATP or ADP.[7][8][9] It is a simple and cost-effective method.
-
Fluorescence Polarization (FP) Immunoassay: This method uses specific antibodies to detect the product of the enzymatic reaction (AMP or ADP) and a fluorescent tracer. It is a highly sensitive and robust method suitable for high-throughput screening.[5][6][10]
-
Capillary Electrophoresis (CE): This technique separates and quantifies the substrate and products of the NTPDase reaction, offering high sensitivity and the ability to characterize enzyme kinetics.[11]
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used to separate and quantify nucleotides, providing accurate measurements of enzyme activity.[12]
Q3: What are the key factors that can influence NTPDase activity?
Several factors can significantly impact NTPDase activity and contribute to assay variability:
-
Divalent Cations: NTPDases require divalent cations like Ca²⁺ or Mg²⁺ for their activity, with optimal concentrations typically in the millimolar range.[2][13]
-
pH: The optimal pH for NTPDase activity varies between isoforms but generally falls within the physiological to slightly basic range (pH 7.0-8.5).[11][13]
-
Temperature: Enzyme activity is sensitive to temperature. It is crucial to maintain a consistent temperature throughout the assay.[14]
-
Substrate Concentration: The concentration of ATP or ADP will affect the reaction rate. It is important to use a substrate concentration that is appropriate for the specific assay and research question.[15]
-
Enzyme Purity and Concentration: The purity and concentration of the NTPDase enzyme preparation are critical for reproducible results.
-
Reagent Stability: The stability of reagents, including the substrate and detection reagents, can affect assay performance.[11][16]
Q4: How do the different NTPDase isoforms (NTPDase1, 2, 3, 8) differ in their substrate preference and reaction products?
The cell-surface NTPDase isoforms exhibit distinct substrate preferences and produce different reaction products:
-
NTPDase1 (CD39): Hydrolyzes ATP and ADP at nearly equal rates, ultimately producing AMP without the significant release of intermediate ADP.[3]
-
NTPDase2: Preferentially hydrolyzes ATP over ADP, leading to the accumulation of ADP.[3][5][6]
-
NTPDase3 and NTPDase8: Both prefer ATP as a substrate over ADP and produce AMP and ADP.[5][6]
These differences in substrate specificity and product formation have important implications for the regulation of P2 receptor signaling.[3]
Q5: What are appropriate controls for an NTPDase activity assay?
To ensure the validity of your NTPDase activity assay results, it is essential to include the following controls:
-
No-Enzyme Control: This control contains all reaction components except the NTPDase enzyme. It helps to determine the background signal from non-enzymatic substrate degradation.
-
No-Substrate Control: This control contains the enzyme and all other reaction components except the substrate (ATP or ADP). It helps to identify any interfering substances in the enzyme preparation or buffer that may generate a signal.
-
Positive Control: A known inhibitor of NTPDase activity can be used as a positive control to validate the assay's ability to detect inhibition.
-
Buffer Blank: This contains only the assay buffer and is used to zero the plate reader.
Troubleshooting Guides
Problem: High Background Signal
A high background signal can mask the true enzyme activity and reduce the assay window.
| Possible Cause | Solution |
| Contaminated Reagents | Use fresh, high-purity water and reagents. Prepare fresh buffers for each experiment.[17] |
| Non-enzymatic Substrate Hydrolysis | Prepare substrate solutions fresh and keep them on ice. Minimize the time between adding the substrate and starting the measurement. |
| Interfering Substances in Sample | Some components of cell lysates or other biological samples can interfere with the assay.[18] Consider diluting the sample or using a buffer exchange column to remove interfering substances. |
| Inappropriate Plate Type | For fluorescence-based assays, use black, non-binding microplates to minimize background fluorescence and non-specific binding of the tracer.[19] |
| Endogenous Enzyme Activity in Sample | If using cell or tissue lysates, endogenous phosphatases can contribute to the signal.[20][21] Include a control with a broad-spectrum phosphatase inhibitor. |
| Light-sensitive Reagents (Fluorescence Assays) | Protect fluorescent reagents from light to prevent photobleaching and increased background.[17] |
Problem: Low or No Signal
A weak or absent signal can indicate a problem with one or more components of the assay.
| Possible Cause | Solution |
| Inactive Enzyme | Ensure proper storage and handling of the NTPDase enzyme. Avoid repeated freeze-thaw cycles. Test the activity of a new batch of enzyme. |
| Suboptimal Assay Conditions | Optimize the pH, divalent cation concentration, and temperature for the specific NTPDase isoform being studied.[13] |
| Incorrect Reagent Concentrations | Double-check all calculations and dilutions for the substrate, enzyme, and detection reagents.[22] |
| Degraded Substrate | Prepare fresh ATP or ADP solutions for each experiment as they can degrade over time, especially at room temperature. |
| Inhibitors in the Sample or Buffer | Some compounds, like sodium azide, can inhibit enzyme activity.[17] Ensure your buffers are free of any potential inhibitors. |
| Incorrect Plate Reader Settings | Verify that the correct wavelength, filters, and other settings are used for your specific assay on the plate reader.[22] |
| Insufficient Incubation Time | Ensure that the incubation time is sufficient for the enzyme to produce a detectable amount of product. |
Problem: High Variability Between Replicates
High variability between replicate wells can make it difficult to obtain reliable data.
| Possible Cause | Solution |
| Pipetting Inaccuracy | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent dispensing of all reagents.[17] Automated liquid handlers can improve precision. |
| Inconsistent Incubation Times or Temperatures | Ensure all wells are incubated for the same amount of time and at a constant temperature. Avoid temperature gradients across the plate. |
| Well-to-Well Evaporation | Use plate sealers during incubations to minimize evaporation, especially for long incubation times or small volumes. |
| Incomplete Mixing of Reagents | Gently mix the contents of each well after adding each reagent to ensure a homogeneous reaction mixture. |
| Edge Effects | To minimize edge effects, consider not using the outer wells of the microplate or filling them with buffer. |
| Cell Clumping (for cell-based assays) | Ensure a single-cell suspension before plating to have a consistent number of cells in each well. |
Quantitative Data Summary
Table 1: Comparison of Common NTPDase Activity Assay Methods
| Feature | Malachite Green Assay | Fluorescence Polarization (FP) Immunoassay |
| Principle | Colorimetric detection of inorganic phosphate (Pi) | Competitive immunoassay detecting AMP or ADP |
| Sensitivity | Moderate | High[5][6] |
| Throughput | Moderate to High | High |
| Cost | Low | Moderate |
| Interferences | Free phosphate in samples or reagents | Fluorescent compounds in the sample, light scattering |
| Advantages | Simple, inexpensive, widely used | High sensitivity, robust, suitable for HTS[5][6] |
| Disadvantages | Can have high background, indirect measurement | Requires specific antibodies and fluorescent tracers |
Table 2: Biochemical Properties of Human Cell-Surface NTPDases
| Property | NTPDase1 (CD39) | NTPDase2 | NTPDase3 | NTPDase8 |
| Optimal pH | 7.0 - 8.0[23] | 6.0 (human) / 8.0 (mouse)[13] | Broad range (4.5 - 11.0)[13] | Acidic (4.0 - 6.0)[13] |
| Divalent Cation | Ca²⁺ or Mg²⁺[2] | Ca²⁺ or Mg²⁺[13] | Ca²⁺ > Mg²⁺[13] | Ca²⁺ > Mg²⁺[13] |
| Substrate Preference | ATP ≈ ADP | ATP >> ADP | ATP > ADP | ATP > ADP |
| Km (ATP, µM) | ~10-50 | ~10-30 | ~20-60 | ~10-40 |
| Km (ADP, µM) | ~10-50 | >1000 | ~100-500 | ~200-800 |
Note: Km values are approximate and can vary depending on the experimental conditions.[24][25][26][27][28]
Experimental Protocols
Protocol 1: Malachite Green Assay for NTPDase Activity
This protocol is a general guideline and may require optimization for your specific enzyme and experimental conditions.
1. Reagent Preparation:
- Assay Buffer: 80 mM Tris-HCl, pH 7.4, containing 5 mM CaCl₂.[13]
- Substrate Stock Solution: 10 mM ATP or ADP in deionized water. Store in aliquots at -20°C.
- Malachite Green Reagent: Prepare fresh daily. For detailed preparation, refer to specific kit instructions.[7][8][29]
- Phosphate Standard: Prepare a standard curve using a known concentration of inorganic phosphate (e.g., 0-50 µM).
2. Assay Procedure:
- Add 25 µL of Assay Buffer to each well of a 96-well plate.
- Add 10 µL of your NTPDase enzyme preparation or control to the appropriate wells.
- Pre-incubate the plate at 37°C for 5 minutes.
- Initiate the reaction by adding 15 µL of the substrate solution (final concentration will depend on your experimental design).
- Incubate at 37°C for a predetermined time (e.g., 15-30 minutes). Ensure the reaction is in the linear range.
- Stop the reaction by adding 50 µL of the Malachite Green Reagent.
- Incubate at room temperature for 15-20 minutes to allow for color development.
- Measure the absorbance at 620-650 nm using a microplate reader.[7]
3. Data Analysis:
- Subtract the absorbance of the blank from all readings.
- Use the phosphate standard curve to determine the amount of inorganic phosphate released in each well.
- Calculate the specific activity of the enzyme (e.g., in nmol Pi/min/mg protein).
Protocol 2: Fluorescence Polarization Immunoassay for NTPDase Activity
This protocol is a general guideline for a competitive FP immunoassay.
1. Reagent Preparation:
- Assay Buffer: Typically a Tris- or HEPES-based buffer, pH 7.4, with appropriate divalent cations.
- Substrate Stock Solution: 10 mM ATP or ADP in deionized water.
- Antibody Solution: Dilute the specific anti-AMP or anti-ADP antibody in Assay Buffer to the optimal concentration.
- Tracer Solution: Dilute the fluorescently labeled AMP or ADP tracer in Assay Buffer.
- Enzyme Solution: Prepare serial dilutions of the NTPDase enzyme in Assay Buffer.
2. Assay Procedure:
- Add 10 µL of the NTPDase enzyme dilution or control to the wells of a black, 384-well microplate.
- Add 5 µL of the substrate solution.
- Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
- Stop the reaction by adding 5 µL of the antibody solution.
- Add 5 µL of the tracer solution.
- Incubate for a short period (e.g., 15 minutes) to allow the binding reaction to reach equilibrium.
- Measure the fluorescence polarization on a plate reader equipped with appropriate filters for the chosen fluorophore.
3. Data Analysis:
- The fluorescence polarization values will be inversely proportional to the amount of product (AMP or ADP) generated.
- Plot the change in millipolarization (mP) units against the enzyme concentration or inhibitor concentration to determine activity or IC₅₀ values. A Z'-factor greater than 0.7 indicates a robust assay.[5][6]
Visual Guides
Diagram 1: Purinergic Signaling Pathway. This diagram illustrates the central role of NTPDases in the hydrolysis of extracellular ATP and ADP, which modulates the activation of P2 and P1 purinergic receptors.
Diagram 2: Malachite Green Assay Workflow. A stepwise representation of the experimental procedure for the Malachite Green-based NTPDase activity assay.
Diagram 3: Fluorescence Polarization Immunoassay Workflow. This diagram outlines the key steps involved in performing a fluorescence polarization immunoassay to measure NTPDase activity.
References
- 1. Purinergic Signalling: NTPDase [research.uni-leipzig.de]
- 2. Frontiers | E-NTPDases: Possible Roles on Host-Parasite Interactions and Therapeutic Opportunities [frontiersin.org]
- 3. The E-NTPDase family of ectonucleotidases: Structure function relationships and pathophysiological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NTPDase and 5'-nucleotidase activities in physiological and disease conditions: new perspectives for human health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorescence polarization immunoassays for monitoring nucleoside triphosphate diphosphohydrolase (NTPDase) activity - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. squ.elsevierpure.com [squ.elsevierpure.com]
- 7. eubopen.org [eubopen.org]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. resources.rndsystems.com [resources.rndsystems.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Structural insight into signal conversion and inactivation by NTPDase2 in purinergic signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative hydrolysis of P2 receptor agonists by NTPDases 1, 2, 3 and 8 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CD39, NTPDase 1, is attached to the plasma membrane by two transmembrane domains. Why? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Long-term dry storage of enzyme-based reagents for isothermal nucleic acid amplification in a porous matrix for use in point-of-care diagnostic devices - PMC [pmc.ncbi.nlm.nih.gov]
- 17. novateinbio.com [novateinbio.com]
- 18. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - CN [thermofisher.cn]
- 19. researchgate.net [researchgate.net]
- 20. IHC Troubleshooting Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 21. qedbio.com [qedbio.com]
- 22. arp1.com [arp1.com]
- 23. researchgate.net [researchgate.net]
- 24. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions [synapse.patsnap.com]
- 25. ucl.ac.uk [ucl.ac.uk]
- 26. researchgate.net [researchgate.net]
- 27. home.sandiego.edu [home.sandiego.edu]
- 28. goldenberg.biology.utah.edu [goldenberg.biology.utah.edu]
- 29. merckmillipore.com [merckmillipore.com]
Identifying potential artifacts in experiments with h-NTPDase-IN-2
Welcome to the technical support center for h-NTPDase-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to help identify and troubleshoot potential experimental artifacts.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may arise during experiments with this compound.
Q1: I am observing lower than expected potency (high IC50 value) for this compound in my cellular assay. What could be the cause?
A1: Several factors could contribute to reduced potency in a cell-based versus a biochemical assay:
-
Compound Stability: this compound may be unstable in your specific cell culture medium. Small molecules can degrade over the course of a multi-hour or multi-day experiment.[1][2] It is advisable to determine the stability of the inhibitor in your media over the experimental time course.[3]
-
Cell Permeability: The inhibitor may have low permeability across the cell membrane, resulting in a lower intracellular concentration than what is applied externally.[1]
-
Solubility: Poor aqueous solubility can lead to the compound precipitating out of solution, especially at higher concentrations, effectively lowering the concentration available to the cells.[1][4] Ensure the final concentration of the solvent (e.g., DMSO) is low and does not affect cell viability.[4]
Troubleshooting Steps:
-
Stability Test: Incubate this compound in your complete cell culture medium for the duration of your experiment. Use an analytical method like HPLC-MS to measure the concentration of the intact compound at different time points.[3]
-
Solubility Check: Visually inspect your stock solutions and final dilutions for any signs of precipitation. Determine the aqueous solubility of the compound in your assay buffer.[2]
-
Dose-Response Curve: Ensure you are using a wide enough concentration range to accurately determine the IC50. Use a minimum of 8-10 concentrations.
Q2: My results with this compound are inconsistent between experiments. What are the potential sources of variability?
A2: Inconsistent results can stem from several experimental variables:
-
Reagent Preparation: Inconsistent preparation of stock solutions of this compound can lead to variability. Small molecules can be difficult to dissolve; ensure complete solubilization before making serial dilutions.
-
Assay Conditions: Minor variations in assay conditions such as temperature, pH, or incubation time can affect enzyme activity and inhibitor potency.[5]
-
Cell Passage Number: If using a cell-based assay, the passage number of the cells can influence their phenotype and expression levels of the target enzyme, leading to variable results.
Troubleshooting Steps:
-
Standard Operating Procedures (SOPs): Develop and adhere to strict SOPs for reagent preparation and experimental procedures.
-
Aliquot Stock Solutions: Prepare single-use aliquots of your this compound stock solution to avoid repeated freeze-thaw cycles.[4]
-
Monitor Cell Health: Regularly check the health and passage number of your cell lines.
Q3: I am concerned about potential off-target effects of this compound. What should I look for?
A3: Off-target effects are a common concern with small molecule inhibitors.[6] Given that this compound is a selective inhibitor, it is crucial to verify its specificity in your experimental system.
-
NTPDase Isoform Selectivity: this compound shows selectivity for NTPDase2 over other isoforms, but it does have some activity against NTPDase8 and NTPDase1.[2] If your system expresses multiple NTPDase isoforms, the observed phenotype may be a result of inhibiting more than just NTPDase2.
-
Purinergic Receptor Interaction: Some NTPDase inhibitors can interact with P2 purinergic receptors.[7][8][9] It is important to rule out any direct agonist or antagonist activity of this compound on these receptors if they are relevant to your biological system.
Troubleshooting Steps:
-
Selectivity Profiling: Test the effect of this compound on the activity of other purified NTPDase isoforms (NTPDase1, 3, and 8) to confirm its selectivity profile.
-
Control Experiments: Use a structurally unrelated NTPDase2 inhibitor as a positive control. If available, a close structural analog of this compound that is inactive against NTPDase2 can be used as a negative control.[1]
-
Phenotypic Analysis: Carefully compare the observed phenotype with known outcomes of NTPDase2 inhibition versus inhibition of other NTPDases or modulation of purinergic receptors.
Quantitative Data Summary
The following table summarizes the known inhibitory activity of this compound against various human NTPDase isoforms.
| Target Isoform | IC50 (µM) | Ki (µM) | Inhibition Type |
| h-NTPDase2 | 0.04 | 74 | Non-competitive |
| h-NTPDase8 | 2.27 | N/A | N/A |
| h-NTPDase1 | N/A | N/A | Non-competitive |
Data sourced from publicly available information. "N/A" indicates that the data is not available.
Key Experimental Protocols
Protocol: In Vitro NTPDase Activity Assay using Fluorescence Polarization
This protocol is adapted from established methods for measuring NTPDase activity and is suitable for determining the potency of inhibitors like this compound.[10]
1. Principle: This assay measures the activity of NTPDase enzymes by quantifying the production of ADP or AMP from the substrate ATP. The product (e.g., AMP) displaces a fluorescently labeled tracer from a specific antibody, causing a change in fluorescence polarization (FP).
2. Materials:
-
Recombinant human NTPDase2 enzyme
-
This compound
-
ATP (substrate)
-
Assay Buffer: 10 mM HEPES, 2 mM CaCl2, 1 mM MgCl2, pH 7.4[11]
-
AMP-specific antibody
-
Fluorescent AMP tracer
-
384-well black microplate
-
Plate reader capable of measuring fluorescence polarization
3. Procedure:
-
Prepare serial dilutions of this compound in assay buffer. Also, prepare a vehicle control (e.g., DMSO in assay buffer).
-
In a 384-well plate, add 5 µL of the inhibitor dilutions or vehicle control.
-
Add 10 µL of recombinant h-NTPDase2 enzyme solution to each well.
-
Incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 5 µL of ATP solution (final concentration should be at or below the Km for ATP).
-
Incubate the reaction for 30-60 minutes at 37°C. The reaction time should be optimized to ensure linear product formation.
-
Stop the reaction by adding a stop solution or by heat inactivation (e.g., 90°C for 10 minutes).[11]
-
Add 10 µL of the detection mix (AMP-specific antibody and fluorescent AMP tracer) to each well.
-
Incubate for 60 minutes at room temperature to allow the displacement reaction to reach equilibrium.
-
Read the fluorescence polarization on a compatible plate reader.
4. Data Analysis:
-
Convert FP values to the percentage of inhibition relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.[12]
Visualizations
Signaling Pathway
Caption: Purinergic signaling pathway showing the role of h-NTPDase2.
Experimental Workflow
References
- 1. caymanchem.com [caymanchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. cdn.stemcell.com [cdn.stemcell.com]
- 5. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Off-target side-effects – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 7. The E-NTPDase family of ectonucleotidases: Structure function relationships and pathophysiological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective Nucleoside Triphosphate Diphosphohydrolase-2 (NTPDase2) Inhibitors: Nucleotide Mimetics Derived from Uridine-5′-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | E-NTPDases: Possible Roles on Host-Parasite Interactions and Therapeutic Opportunities [frontiersin.org]
- 10. Fluorescence polarization immunoassays for monitoring nucleoside triphosphate diphosphohydrolase (NTPDase) activity - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Optimizing incubation time for h-NTPDase-IN-2 treatment
Welcome to the technical support center for h-NTPDase-IN-2. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experiments with this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of human nucleoside triphosphate diphosphohydrolases (NTPDases), particularly targeting h-NTPDase2 and h-NTPDase8. NTPDases are ectoenzymes that hydrolyze extracellular nucleoside triphosphates and diphosphates (e.g., ATP and ADP) to their corresponding monophosphates (e.g., AMP). By inhibiting these enzymes, this compound prevents the degradation of extracellular ATP and ADP, thereby modulating purinergic signaling pathways involved in processes such as inflammation, cancer, and thrombosis.[1]
Q2: What are the recommended starting concentrations for this compound in an experiment?
A2: The optimal concentration of this compound will depend on the specific NTPDase isoform being targeted and the experimental conditions. Based on its reported IC50 values, a good starting point for in vitro assays would be in the range of 0.1 to 10 µM. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay.
Q3: How should I dissolve and store this compound?
A3: For solubility information, it is best to consult the manufacturer's datasheet that accompanied your specific lot of this compound. Generally, many small molecule inhibitors are soluble in organic solvents like DMSO. For storage, it is advisable to store the compound as a stock solution in a suitable solvent at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.
Q4: How does incubation time affect the inhibitory activity of this compound?
Quantitative Data
The following table summarizes the reported IC50 values for this compound and related compounds against various human NTPDase isoforms. This data can be used as a reference for designing experiments and interpreting results.
| Compound | h-NTPDase1 (IC50) | h-NTPDase2 (IC50) | h-NTPDase3 (IC50) | h-NTPDase8 (IC50) | Reference |
| This compound | - | 0.04 µM | - | 2.27 µM | [1] |
| NTPDase-IN-1 | 0.05 µM | 0.23 µM | - | 0.54 µM | [1] |
| h-NTPDase-IN-3 | 0.21 µM | 1.07 µM | 0.38 µM | 0.05 µM | [1] |
| h-NTPDase-IN-5 | 1.10 µM | 44.73 µM | 26.14 µM | 0.32 µM | [1] |
Experimental Protocols
General Protocol for Measuring NTPDase Activity using Malachite Green Assay
This protocol is a general guideline for determining the inhibitory effect of this compound on NTPDase activity by measuring the release of inorganic phosphate (Pi).
Materials:
-
Recombinant human NTPDase enzyme (e.g., h-NTPDase2)
-
This compound
-
ATP (substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM CaCl2 or MgCl2)[3]
-
Malachite Green Reagent
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in Assay Buffer.
-
Prepare a solution of the NTPDase enzyme in Assay Buffer to the desired concentration.
-
Prepare a solution of ATP in Assay Buffer. The final concentration in the assay should be at or near the Km of the enzyme for ATP.
-
Prepare the Malachite Green reagent according to the manufacturer's instructions.[4][5][6]
-
-
Enzyme Inhibition Assay:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
This compound solution (at various concentrations) or vehicle control (e.g., DMSO).
-
NTPDase enzyme solution.
-
-
Pre-incubate the plate at 37°C for a predetermined optimal time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the ATP solution to each well.
-
Incubate the plate at 37°C for a specific reaction time (e.g., 15-60 minutes). The reaction time should be within the linear range of the enzyme activity.
-
Stop the reaction by adding the Malachite Green reagent. This reagent will also react with the liberated inorganic phosphate to produce a colored product.
-
Incubate at room temperature for 15-20 minutes to allow for color development.[5]
-
-
Data Analysis:
-
Measure the absorbance of each well at the appropriate wavelength (typically 620-660 nm) using a microplate reader.[4][7]
-
Create a standard curve using known concentrations of phosphate to determine the amount of Pi released in each well.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Controls to Include:
-
No Enzyme Control: Assay Buffer + Substrate (to measure non-enzymatic hydrolysis of ATP).
-
No Substrate Control: Assay Buffer + Enzyme (to measure any background signal).
-
Vehicle Control: Enzyme + Substrate + Solvent for inhibitor (to determine 100% enzyme activity).
-
Positive Control Inhibitor: A known inhibitor of the NTPDase being tested (if available).
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Inhibition | 1. Incorrect Inhibitor Concentration: The concentration of this compound may be too low to effectively inhibit the enzyme. 2. Inhibitor Instability: The inhibitor may have degraded due to improper storage or handling. 3. Sub-optimal Incubation Time: The pre-incubation time may be insufficient for the inhibitor to bind to the enzyme. 4. High Substrate Concentration: The concentration of ATP may be too high, leading to competition with the inhibitor. | 1. Perform a dose-response experiment with a wider range of inhibitor concentrations. 2. Prepare a fresh stock of the inhibitor and store it properly. 3. Optimize the pre-incubation time by performing a time-course experiment. 4. Use an ATP concentration at or below the Km value for the enzyme. |
| High Variability Between Replicates | 1. Pipetting Errors: Inaccurate pipetting can lead to variations in the concentrations of reagents. 2. Inconsistent Incubation Times: Variations in the timing of reagent addition and reaction termination can affect the results. 3. Inhibitor Precipitation: The inhibitor may be precipitating out of solution at higher concentrations. | 1. Use calibrated pipettes and ensure proper pipetting technique. 2. Use a multi-channel pipette for simultaneous addition of reagents to multiple wells. 3. Check the solubility of this compound in the assay buffer. If necessary, adjust the solvent concentration or use a different solvent. |
| High Background Signal | 1. Non-enzymatic Hydrolysis of ATP: The substrate may be unstable in the assay buffer. 2. Contaminating Phosphatases: The enzyme preparation may be contaminated with other phosphatases. 3. Phosphate Contamination: The reagents or labware may be contaminated with phosphate. | 1. Include a "no enzyme" control to quantify and subtract the non-enzymatic hydrolysis. 2. Use a highly purified enzyme preparation. 3. Use phosphate-free water and labware. |
| Unexpected Enzyme Kinetics | 1. Off-target Effects of the Inhibitor: At high concentrations, the inhibitor may have non-specific effects on the assay components. 2. Complex Inhibition Mechanism: The inhibitor may not follow a simple competitive or non-competitive inhibition model. | 1. Test the inhibitor against other unrelated enzymes to check for specificity. 2. Perform detailed kinetic studies to determine the mechanism of inhibition (e.g., by varying both substrate and inhibitor concentrations). |
Visualizations
NTPDase Signaling Pathway
Caption: The NTPDase signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Optimizing Incubation Time
Caption: A workflow for determining the optimal pre-incubation time for this compound.
Troubleshooting Logic for "No or Low Inhibition"
Caption: A logical troubleshooting guide for addressing a lack of inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 8-BuS-ATP derivatives as specific NTPDase1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative hydrolysis of P2 receptor agonists by NTPDases 1, 2, 3 and 8 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eubopen.org [eubopen.org]
- 5. merckmillipore.com [merckmillipore.com]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. home.sandiego.edu [home.sandiego.edu]
Strategies to reduce non-specific binding of h-NTPDase-IN-2
Welcome to the technical support center for h-NTPDase-IN-2. This guide provides troubleshooting strategies and frequently asked questions to help you optimize your experiments and minimize non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a selective inhibitor of human nucleoside triphosphate diphosphohydrolases (NTPDases). It primarily targets h-NTPDase-2 and, to a lesser extent, h-NTPDase-8.[1] It functions as a non-competitive inhibitor for h-NTPDase-1 and h-NTPDase-2.[1]
Q2: What are the known IC50 values for this compound against various h-NTPDase isoforms?
The inhibitory potency of this compound varies across different isoforms. The table below summarizes the reported half-maximal inhibitory concentrations (IC50).
| Isoform | IC50 (µM) |
| h-NTPDase-1 | - |
| h-NTPDase-2 | 0.04[1] |
| h-NTPDase-3 | 37.73[2] |
| h-NTPDase-8 | 2.27[1] |
Q3: What are the common causes of non-specific binding in experiments with small molecule inhibitors like this compound?
Non-specific binding can arise from several factors, including:
-
Hydrophobic interactions: The inhibitor may non-specifically associate with hydrophobic surfaces of proteins or plasticware.
-
Electrostatic interactions: Charged regions of the inhibitor can interact with oppositely charged surfaces.
-
Aggregation: The inhibitor may form aggregates at higher concentrations, which can lead to non-specific interactions.
-
Improper buffer conditions: The pH and ionic strength of the buffer can influence the charge and solubility of both the inhibitor and the target protein.
Troubleshooting Guide: Strategies to Reduce Non-Specific Binding
High background signal or inconsistent results in your assay may be due to non-specific binding of this compound. The following troubleshooting guide provides a systematic approach to identify and mitigate these issues.
Issue: High background signal or poor signal-to-noise ratio.
This is a common indicator of non-specific binding. The following steps can help reduce it.
Step 1: Optimize Buffer Conditions
The composition of your assay buffer is critical. Consider the following adjustments:
-
pH: The pH can affect the charge of both the inhibitor and the target protein. If the isoelectric point (pI) of your h-NTPDase-2 is known, adjusting the buffer pH to be close to the pI can minimize electrostatic interactions.
-
Ionic Strength: Increasing the salt concentration (e.g., with NaCl) can help to shield charged interactions that may contribute to non-specific binding.[3]
Step 2: Use Blocking Agents and Surfactants
-
Bovine Serum Albumin (BSA): BSA is a commonly used blocking agent that can prevent non-specific binding to plasticware and other proteins.[3][4] It is typically used at a concentration of 0.1% to 1%.[3][4]
-
Non-ionic Surfactants: Surfactants like Tween-20 can disrupt hydrophobic interactions.[4] A low concentration, typically between 0.01% and 0.1%, is often effective.[5]
Step 3: Evaluate Inhibitor Concentration
Ensure you are using this compound within its effective concentration range. High concentrations can lead to aggregation and increased non-specific binding. Perform a dose-response experiment to determine the optimal concentration for your assay.
Step 4: Adjust Incubation Time and Temperature
-
Incubation Time: Shorter incubation times may be sufficient for inhibitor binding to the target enzyme and can reduce the opportunity for non-specific interactions.
-
Temperature: Ensure the incubation temperature is optimal for h-NTPDase-2 stability and activity.
Recommended Buffer Additives for Reducing Non-Specific Binding
| Additive | Recommended Concentration | Purpose |
| Bovine Serum Albumin (BSA) | 0.1 - 1% (w/v)[3][4] | Reduces binding to surfaces and other proteins. |
| Tween-20 | 0.01 - 0.1% (v/v)[5] | Minimizes hydrophobic interactions. |
| NaCl | 150 - 500 mM | Shields electrostatic interactions. |
Experimental Protocol: h-NTPDase Inhibition Assay
This protocol is a general guideline for determining the inhibitory activity of this compound. Optimization may be required for specific experimental conditions.
Materials:
-
Recombinant human NTPDase-2
-
This compound
-
ATP (substrate)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM CaCl2
-
Malachite Green Reagent for phosphate detection
-
96-well microplate
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in Assay Buffer.
-
Prepare a solution of h-NTPDase-2 in Assay Buffer. The final concentration should be determined based on enzyme activity assays.
-
Prepare a solution of ATP in Assay Buffer. The final concentration should be at or near the Km of the enzyme for ATP.
-
-
Enzyme Inhibition Assay:
-
To each well of a 96-well plate, add:
-
20 µL of this compound dilution (or vehicle control).
-
60 µL of h-NTPDase-2 solution.
-
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of ATP solution to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes). The reaction time should be within the linear range of the enzyme activity.
-
-
Detection:
-
Stop the reaction by adding 50 µL of Malachite Green Reagent to each well.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic regression) to determine the IC50 value.
-
Signaling Pathway
h-NTPDase-2 is an ectoenzyme that plays a crucial role in regulating purinergic signaling by hydrolyzing extracellular ATP.[6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 4. nicoyalife.com [nicoyalife.com]
- 5. bosterbio.com [bosterbio.com]
- 6. The E-NTPDase family of ectonucleotidases: Structure function relationships and pathophysiological significance - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating NTPDase2 Inhibition: A Comparative Guide to h-NTPDase-IN-2 and Other Key Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of inhibitors targeting Nucleoside Triphosphate Diphosphohydrolase-2 (NTPDase2), a key enzyme in the regulation of purinergic signaling. While direct, peer-reviewed validation data for h-NTPDase-IN-2 is limited in publicly available literature, this document contextualizes its known properties alongside other well-characterized NTPDase2 inhibitors, offering a valuable resource for researchers in pharmacology and drug discovery.
Performance Comparison of NTPDase2 Inhibitors
The following table summarizes the inhibitory potency and mode of action for a selection of NTPDase2 inhibitors. This data, compiled from various studies, facilitates a direct comparison of their efficacy and characteristics.
| Inhibitor | Target | IC50 | Kᵢ | Mode of Inhibition | Reference |
| h-NTPDase-IN-3 (cpd 4d) | h-NTPDase2 | 0.33 µM | - | - | [1] |
| PSB-16131 | h-NTPDase2 | 539 nM | - | Non-competitive | [1] |
| PSB-2020 | h-NTPDase2 | 551 nM | - | - | [2] |
| PSB-6426 | h-NTPDase2 | 42 µM | 8.2 µM | Competitive | [3] |
| PSB-071 | NTPDase2 | - | - | - | [4][5] |
| NTPDase-IN-2 | h-NTPDase-2 | - | - | Non-competitive | [1] |
Note: IC50 and Kᵢ values are crucial metrics for inhibitor potency, representing the concentration required for 50% inhibition and the inhibition constant, respectively. The mode of inhibition describes the mechanism by which the inhibitor interacts with the enzyme.
NTPDase2 in the Purinergic Signaling Pathway
NTPDase2 plays a critical role in the purinergic signaling cascade by preferentially hydrolyzing extracellular ATP to ADP.[6] This action modulates the activation of various P2 purinergic receptors, influencing a wide range of physiological processes. The controlled degradation of ATP by NTPDase2 is crucial for terminating ATP-mediated signaling while promoting ADP-dependent pathways.
Experimental Validation Workflow
The inhibitory effect of compounds on NTPDase2 is typically validated through a series of in vitro experiments. The general workflow involves expressing the enzyme, performing an activity assay in the presence of the inhibitor, and analyzing the data to determine key inhibitory parameters.
Detailed Experimental Protocols
Accurate determination of NTPDase2 inhibition requires robust and validated experimental protocols. The malachite green assay and capillary electrophoresis are two commonly employed methods.
Malachite Green Assay for NTPDase Activity
This colorimetric assay quantifies the inorganic phosphate (Pi) released from ATP hydrolysis by NTPDase2.
Principle: The malachite green molybdate reagent forms a colored complex with free orthophosphate, and the absorbance of this complex is measured to determine the amount of Pi produced.
Protocol:
-
Reagent Preparation:
-
Prepare a Malachite Green solution (e.g., 0.045% in water).
-
Prepare an Ammonium Molybdate solution (e.g., 4.2% in 4M HCl).
-
Prepare the working Malachite Green Reagent by mixing 3 volumes of the Malachite Green solution with 1 volume of the Ammonium Molybdate solution. Add a stabilizing agent like Tween 20 (to a final concentration of 0.01%).
-
Prepare a reaction buffer (e.g., 80 mM Tris-HCl, pH 7.4, containing 5 mM CaCl₂).[7]
-
Prepare a stock solution of the substrate, ATP, in the reaction buffer.
-
Prepare serial dilutions of the inhibitor compound.
-
-
Assay Procedure:
-
Add the reaction buffer, NTPDase2 enzyme preparation, and the inhibitor at various concentrations to the wells of a microplate.
-
Pre-incubate the plate at 37°C for a defined period (e.g., 10 minutes).
-
Initiate the reaction by adding the ATP substrate to all wells.[7]
-
Incubate the reaction at 37°C for a specific time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding the Malachite Green Reagent.
-
Allow color to develop for 15-20 minutes at room temperature.
-
Measure the absorbance at a wavelength between 620-660 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of phosphate.
-
Calculate the amount of phosphate released in each well.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
Capillary Electrophoresis (CE) for NTPDase Inhibition Analysis
CE is a high-resolution separation technique that can be used to monitor the enzymatic reaction by separating the substrate (ATP) from the product (ADP).
Principle: Charged molecules migrate at different velocities in an electric field within a narrow capillary, allowing for their separation and quantification.
Protocol:
-
Instrumentation and Reagents:
-
Capillary Electrophoresis system with a UV detector.
-
Fused-silica capillary.
-
Running buffer (e.g., 50 mM phosphate buffer, pH 6.5).
-
Reaction buffer (e.g., 10 mM HEPES, pH 7.4, with 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂).
-
Substrate (ATP) and inhibitor solutions prepared in the reaction buffer.
-
-
Assay Procedure (In-vial reaction):
-
Incubate the NTPDase2 enzyme preparation with ATP and various concentrations of the inhibitor in a reaction vial at 37°C for a set time.
-
Terminate the reaction by heating or adding a stop solution.
-
Inject the sample into the CE instrument.
-
Apply a voltage to separate the substrate and product.
-
Detect the separated molecules by UV absorbance (e.g., at 210 nm).
-
-
Data Analysis:
-
Quantify the peak areas of the substrate (ATP) and product (ADP).
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
For determining the mode of inhibition and the Kᵢ value, perform the assay with varying concentrations of both the substrate and the inhibitor. The data can then be analyzed using methods like Lineweaver-Burk or Dixon plots.
-
References
- 1. Purinergic Signalling: NTPDase [research.uni-leipzig.de]
- 2. Development of Anthraquinone Derivatives as Ectonucleoside Triphosphate Diphosphohydrolase (NTPDase) Inhibitors With Selectivity for NTPDase2 and NTPDase3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective Nucleoside Triphosphate Diphosphohydrolase-2 (NTPDase2) Inhibitors: Nucleotide Mimetics Derived from Uridine-5′-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. squ.elsevierpure.com [squ.elsevierpure.com]
- 5. Crystal structure of NTPDase2 in complex with the sulfoanthraquinone inhibitor PSB-071 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NTPDase2 and Purinergic Signaling Control Progenitor Cell Proliferation in Neurogenic Niches of the Adult Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative hydrolysis of P2 receptor agonists by NTPDases 1, 2, 3 and 8 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of h-NTPDase-IN-2 and Other NTPDase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of h-NTPDase-IN-2 with other notable nucleoside triphosphate diphosphohydrolase (NTPDase) inhibitors. The information presented is supported by experimental data to aid researchers in selecting the most appropriate inhibitor for their studies in areas such as oncology, immunology, and thrombosis.
Overview of NTPDase Inhibition
Ectonucleoside triphosphate diphosphohydrolases (NTPDases) are a family of cell surface enzymes that play a critical role in regulating purinergic signaling by hydrolyzing extracellular nucleoside triphosphates and diphosphates (e.g., ATP and ADP) to nucleoside monophosphates (e.g., AMP).[1][2] This enzymatic activity modulates the activation of P2 purinergic receptors, which are involved in a wide array of physiological and pathological processes, including inflammation, immune responses, platelet aggregation, and cancer.[1][2] Inhibition of NTPDases can prolong the signaling of ATP and ADP, making NTPDase inhibitors valuable tools for studying these processes and potential therapeutic agents.
Comparative Efficacy of NTPDase Inhibitors
The inhibitory potency of this compound and other selected NTPDase inhibitors against various human NTPDase isoforms is summarized in the table below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.
| Inhibitor | h-NTPDase1 (IC50, µM) | h-NTPDase2 (IC50, µM) | h-NTPDase3 (IC50, µM) | h-NTPDase8 (IC50, µM) | Selectivity Profile |
| This compound (compound 5g) [3] | > 50 | 0.04 | - | 2.27 | Selective for h-NTPDase2 and h-NTPDase8 |
| NTPDase-IN-1 (compound 5a) [3] | 0.05 | 0.23 | - | 0.54 | Potent inhibitor of h-NTPDase1, -2, and -8 |
| NTPDase-IN-3 (compound 5e) [3] | - | - | 0.38 | 0.05 | Potent inhibitor of h-NTPDase3 and h-NTPDase8 |
| h-NTPDase-IN-5 [4] | 1.10 | 44.73 | 26.14 | 0.32 | Pan-inhibitor with highest potency for h-NTPDase8 |
| PSB-6426 [5] | Inactive | 8.2 (Ki) | Inactive | Inactive | Selective for h-NTPDase2 |
| CD39-IN-1 | 0.0687 | - | - | - | Selective for CD39 (h-NTPDase1) |
| ARL67156 [5] | Minor Inhibition | Minor Inhibition | - | - | Weak inhibitor |
Note: A lower IC50 value indicates a higher potency. "-" indicates data not available.
Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the context in which these inhibitors function and how their efficacy is determined, the following diagrams illustrate the general NTPDase signaling pathway and a typical experimental workflow for an NTPDase inhibition assay.
Caption: General NTPDase signaling pathway.
Caption: Experimental workflow for NTPDase inhibition assay.
Experimental Protocols
The determination of NTPDase inhibitory activity is crucial for comparing the efficacy of different compounds. The most common methods employed are the malachite green assay and capillary electrophoresis.
Malachite Green Assay
This colorimetric assay is based on the quantification of inorganic phosphate (Pi) released from the hydrolysis of ATP or ADP by NTPDases.
Principle: The malachite green molybdate reagent forms a colored complex with free orthophosphate, and the absorbance of this complex is measured spectrophotometrically, typically at a wavelength between 620 and 660 nm.[6][7][8] The amount of phosphate released is directly proportional to the enzyme activity.
General Protocol:
-
Reagent Preparation: Prepare the malachite green reagent by mixing a solution of malachite green with a solution of ammonium molybdate in an acidic medium. Prepare assay buffer (e.g., Tris-HCl with CaCl2 and MgCl2), substrate solution (ATP or ADP), and solutions of the test inhibitors at various concentrations.
-
Enzyme Reaction: In a 96-well plate, add the NTPDase enzyme preparation to the wells containing different concentrations of the inhibitor and pre-incubate for a short period.
-
Initiation: Initiate the enzymatic reaction by adding the substrate (ATP or ADP) to each well.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).
-
Detection: Stop the reaction and add the malachite green reagent to each well. After a color development period, measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor) and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Capillary Electrophoresis (CE) Assay
This method offers high-throughput and requires very small sample volumes to directly measure the formation of the product (ADP or AMP) and the reduction of the substrate (ATP or ADP).[5][9][10]
Principle: The enzymatic reaction is performed either prior to or directly within a capillary. The substrate and product are then separated by electrophoresis based on their different charge-to-mass ratios and detected by UV absorbance.
General Protocol (In-Capillary Reaction):
-
Sample Preparation: Prepare solutions of the substrate (ATP or ADP) and the inhibitor in a suitable reaction buffer (e.g., HEPES buffer with NaCl, KCl, MgCl2, and CaCl2). Prepare the NTPDase enzyme suspension.
-
Injection: Sequentially inject nanoliter volumes of the substrate/inhibitor solution, the enzyme suspension, and another plug of the substrate/inhibitor solution into the capillary using hydrodynamic injection.
-
Incubation: Allow the reaction to proceed within the capillary for a set period (e.g., 5 minutes) without an applied voltage.
-
Separation and Detection: Apply a voltage to initiate the electrophoretic separation of the substrate and the product (ADP or AMP). Detect the separated molecules by their UV absorbance at a specific wavelength (e.g., 210 nm or 260 nm).
-
Data Analysis: Quantify the peak areas of the product to determine the enzyme activity. Calculate the percentage of inhibition at different inhibitor concentrations and determine the IC50 value.
Conclusion
The choice of an NTPDase inhibitor will depend on the specific research question, particularly the desired isoform selectivity. This compound (compound 5g) is a highly potent and selective inhibitor of h-NTPDase2, making it an excellent tool for studying the specific roles of this isoform.[3] In contrast, compounds like NTPDase-IN-1 and h-NTPDase-IN-5 exhibit broader activity across multiple isoforms.[3][4] For studies focused on CD39 (h-NTPDase1), CD39-IN-1 offers high selectivity. The detailed experimental protocols provided in this guide should enable researchers to reliably assess and compare the efficacy of these and other NTPDase inhibitors in their own experimental settings.
References
- 1. Purinergic Signalling: NTPDase [research.uni-leipzig.de]
- 2. The E-NTPDase family of ectonucleotidases: Structure function relationships and pathophysiological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization and biological evaluation of thiadiazole amide derivatives as nucleoside triphosphate diphosphohydrolases (NTPDases) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A capillary electrophoresis method for the characterization of ecto-nucleoside triphosphate diphosphohydrolases (NTPDases) and the analysis of inhibitors by in-capillary enzymatic microreaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eubopen.org [eubopen.org]
- 7. merckmillipore.com [merckmillipore.com]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. A capillary electrophoresis method for the characterization of ecto-nucleoside triphosphate diphosphohydrolases (NTPDases) and the analysis of inhibitors by in-capillary enzymatic microreaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Capillary electrophoresis-based nanoscale assays for monitoring ecto-5'-nucleotidase activity and inhibition in preparations of recombinant enzyme and melanoma cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of h-NTPDase-IN-2: A Comparative Analysis with PSB-6426
A detailed guide for researchers, scientists, and drug development professionals on the comparative efficacy of two notable h-NTPDase inhibitors, h-NTPDase-IN-2 and PSB-6426. This report provides a side-by-side look at their inhibitory activities, supported by experimental data and detailed protocols to aid in the critical evaluation and replication of these findings.
Introduction
Ecto-nucleoside triphosphate diphosphohydrolases (NTPDases) are a family of cell surface enzymes that play a crucial role in regulating purinergic signaling by hydrolyzing extracellular ATP and ADP. Their involvement in various physiological and pathological processes, including inflammation, thrombosis, and cancer, has made them attractive targets for therapeutic intervention. This compound, a thiadiazole amide derivative, has emerged as a potent inhibitor of human NTPDase2 (h-NTPDase2). To rigorously assess its performance and provide a broader context for its utility, this guide presents a cross-validation of this compound's inhibitory effects against those of another well-characterized inhibitor, PSB-6426.
This comparative analysis is designed to offer an objective overview of the available data, enabling researchers to make informed decisions when selecting an appropriate inhibitor for their studies. The following sections detail the inhibitory profiles of both compounds, the experimental methodologies used to determine their efficacy, and a visual representation of the relevant biological pathways and experimental workflows.
Comparative Inhibitor Performance
The inhibitory activities of this compound and PSB-6426 against various human NTPDase isoforms are summarized below. It is important to note that the experimental conditions for determining these values may vary between studies, which can influence direct comparisons.
| Inhibitor | Target Isoform | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |
| This compound | h-NTPDase-1 | - | - | Non-competitive | [1] |
| h-NTPDase-2 | 0.04 ± 0.006 | 74 | Non-competitive | [1][2] | |
| h-NTPDase-8 | 2.27 | - | - | [1] | |
| PSB-6426 | h-NTPDase-2 | - | 8.2 | Competitive |
Note: IC50 and Ki values are key indicators of an inhibitor's potency. IC50 represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Ki, the inhibition constant, is a more absolute measure of binding affinity. The type of inhibition (e.g., competitive, non-competitive) describes the mechanism by which the inhibitor interacts with the enzyme.
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, the following are detailed methodologies for the key experimental assays used to characterize these inhibitors.
NTPDase Inhibition Assay using Malachite Green
This colorimetric assay is a common method for determining NTPDase activity by measuring the amount of inorganic phosphate released from the hydrolysis of ATP.
Principle: The malachite green reagent forms a colored complex with inorganic phosphate, and the intensity of this color, measured by a spectrophotometer, is directly proportional to the amount of phosphate produced by NTPDase activity.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the NTPDase enzyme, the inhibitor at various concentrations (or vehicle control), and a suitable assay buffer.
-
Initiation: Start the enzymatic reaction by adding the substrate, ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific period.
-
Termination and Color Development: Stop the reaction by adding the malachite green reagent. This reagent also initiates the color development.
-
Measurement: After a short incubation period for color stabilization, measure the absorbance at a wavelength of approximately 620-660 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the control and determine the IC50 value by fitting the data to a dose-response curve.
NTPDase Inhibition Assay using Capillary Electrophoresis
Capillary electrophoresis (CE) is a high-resolution separation technique that can be used to monitor the enzymatic conversion of ATP to ADP and AMP.
Principle: In a buffer-filled capillary, charged molecules migrate at different rates under the influence of an electric field. This allows for the separation and quantification of the substrate (ATP) and the products (ADP and AMP) of the NTPDase reaction.
Procedure:
-
Capillary Preparation: Condition a fused-silica capillary by flushing it sequentially with sodium hydroxide, water, and the running buffer.
-
Reaction Mixture: Prepare a reaction mixture containing the NTPDase enzyme, the inhibitor at various concentrations, and the substrate ATP in an appropriate buffer.
-
Incubation: Incubate the mixture to allow the enzymatic reaction to proceed.
-
Sample Injection: Inject a small plug of the reaction mixture into the capillary.
-
Electrophoretic Separation: Apply a high voltage across the capillary to separate the nucleotides based on their charge and size.
-
Detection: Detect the separated nucleotides as they pass through a detector (e.g., UV detector).
-
Data Analysis: Quantify the peak areas of the substrate and products to determine the extent of the enzymatic reaction and calculate the inhibition at different inhibitor concentrations to determine the IC50 value.
Visualizing the Molecular Landscape
To better understand the context of h-NTPDase inhibition, the following diagrams illustrate the purinergic signaling pathway and a typical experimental workflow.
References
Decoding the On-Target Effects of h-NTPDase-IN-2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to confirm the on-target effects of h-NTPDase-IN-2 in a cellular context. We present a multi-faceted approach, detailing direct target engagement, enzymatic inhibition, and downstream signaling consequences. Furthermore, we objectively compare this compound with other known NTPDase inhibitors, supported by quantitative data and detailed experimental protocols.
Direct Target Engagement: Cellular Thermal Shift Assay (CETSA)
To unequivocally demonstrate that this compound directly binds to its intended target, the Cellular Thermal Shift Assay (CETSA) is the gold standard. This method relies on the principle that ligand binding stabilizes a protein, leading to an increase in its melting temperature.
Experimental Workflow: CETSA
Detailed Protocol: Western Blot-Based CETSA
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Cell Harvest and Lysis:
-
Wash the cells with ice-cold PBS.
-
Harvest the cells by scraping and centrifuge at 300 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in a lysis buffer (e.g., PBS with protease inhibitors) and lyse the cells by freeze-thaw cycles or sonication.
-
-
Heat Treatment:
-
Clear the lysate by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Aliquot the supernatant into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.[1]
-
-
Separation of Soluble Fraction:
-
Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Western Blot Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the target h-NTPDase isoform.
-
Incubate with a corresponding secondary antibody and visualize the protein bands.
-
Quantify the band intensities to determine the amount of soluble protein at each temperature. A shift in the melting curve for the this compound-treated samples compared to the vehicle control confirms target engagement.
-
Enzymatic Activity Inhibition: Measuring NTPDase Function
Confirming that this compound not only binds to but also inhibits the enzymatic activity of its target is crucial. This is typically achieved by measuring the hydrolysis of ATP or ADP.
Comparative Inhibitory Activity of NTPDase Inhibitors
| Inhibitor | Target NTPDase Isoform(s) | IC50 / Ki Value (µM) | Reference(s) |
| This compound | h-NTPDase1 | 0.35 | [2] |
| h-NTPDase2 | 4.81 | [2] | |
| h-NTPDase3 | 37.73 | [2] | |
| h-NTPDase8 | 10.32 | [2] | |
| ARL 67156 | h-NTPDase1 | 11 (Ki) | [3][4][5] |
| h-NTPDase3 | 18 (Ki) | [3][4][5] | |
| NPP1 | 12 (Ki) | [3][4][5] | |
| POM-1 | NTPDase1 | 2.58 (Ki) | [6][7] |
| NTPDase2 | 28.8 (Ki) | [6][7] | |
| NTPDase3 | 3.26 (Ki) | [6][7] | |
| PSB-16131 | h-NTPDase2 | 0.539 | [8] |
| PSB-06126 | r-NTPDase1 | 0.33 (Ki) | [8] |
| r-NTPDase2 | 19.1 (Ki) | [8] | |
| r-NTPDase3 | 2.22 (Ki) | [8] | |
| h-NTPDase3 | 7.76 | [8] |
h-NTPDase: human NTPDase; r-NTPDase: rat NTPDase
Experimental Protocol: Malachite Green Assay for NTPDase Activity
This colorimetric assay quantifies the inorganic phosphate (Pi) released from ATP or ADP hydrolysis.
-
Cell Lysate Preparation:
-
Prepare cell lysates from cells overexpressing the target h-NTPDase isoform or from cells endogenously expressing the enzyme.
-
Determine the protein concentration of the lysate.
-
-
Reaction Setup:
-
In a 96-well plate, add the following to each well:
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing CaCl2 or MgCl2).[9]
-
A known concentration of cell lysate.
-
Varying concentrations of this compound or other inhibitors.
-
A control with no inhibitor.
-
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the substrate (ATP or ADP) to each well.[9]
-
Incubate the plate at 37°C for a specific time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
-
Color Development:
-
Measurement and Analysis:
-
Measure the absorbance at ~620-650 nm using a microplate reader.[10]
-
Generate a standard curve using known concentrations of phosphate.
-
Calculate the amount of Pi released in each reaction and determine the percent inhibition for each inhibitor concentration.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Downstream Signaling Effects: Monitoring Purinergic Pathway Modulation
Inhibition of h-NTPDase activity by this compound is expected to alter the extracellular concentrations of ATP and its breakdown product, ADP. This, in turn, modulates the activity of purinergic P2 receptors, which are crucial for numerous cellular processes.
NTPDase-Mediated Purinergic Signaling Pathway
References
- 1. tandfonline.com [tandfonline.com]
- 2. Purinergic signaling via P2X receptors and mechanisms of unregulated ATP release in the outer retina and age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 8. merckmillipore.com [merckmillipore.com]
- 9. sciencellonline.com [sciencellonline.com]
- 10. Purinergic Signalling: NTPDase [research.uni-leipzig.de]
- 11. The E-NTPDase family of ectonucleotidases: Structure function relationships and pathophysiological significance - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of h-NTPDase-IN-2 and PSB-16131: A Guide for Researchers
This guide provides a detailed comparative analysis of two notable inhibitors of human Nucleoside Triphosphate Diphosphohydrolase (NTPDase) enzymes: h-NTPDase-IN-2 and PSB-16131. This document is intended for researchers, scientists, and drug development professionals working in the fields of purinergic signaling, inflammation, oncology, and neurobiology.
Introduction to NTPDases and Their Inhibition
Ecto-nucleoside triphosphate diphosphohydrolases (E-NTPDases) are a family of cell surface enzymes that play a critical role in regulating purinergic signaling by hydrolyzing extracellular nucleoside triphosphates and diphosphates, such as ATP and ADP.[1] This enzymatic activity modulates the activation of P2 purinergic receptors, which are involved in a wide array of physiological and pathological processes, including neurotransmission, immune responses, and thrombosis. The development of potent and selective NTPDase inhibitors is therefore of significant interest for therapeutic intervention in various diseases. This guide focuses on the comparative evaluation of two such inhibitors, this compound and PSB-16131, which both exhibit potent activity against NTPDase2.
Quantitative Performance Analysis
The following table summarizes the key quantitative data for this compound and PSB-16131, along with a related selective NTPDase2 inhibitor, PSB-6426, for additional context. The data highlights the potency and selectivity of these compounds against various human NTPDase isoforms.
| Compound | Target Isoform(s) | IC50 (µM) | Ki (µM) | Mechanism of Action | Reference |
| This compound | h-NTPDase-2 | 0.04 | - | Non-competitive | [2] |
| h-NTPDase-8 | 2.27 | - | [2] | ||
| h-NTPDase-1 | >100 | - | |||
| h-NTPDase-3 | >100 | - | |||
| PSB-16131 | h-NTPDase-2 | 0.539 | - | Non-competitive | [3] |
| PSB-6426 | h-NTPDase-2 | - | 8.2 | Competitive | [1] |
Data Summary:
-
This compound demonstrates exceptional potency and selectivity for h-NTPDase-2, with an IC50 value in the nanomolar range (40 nM).[2] It also shows some activity against h-NTPDase-8 but is significantly less active against h-NTPDase-1 and h-NTPDase-3.[2] Its non-competitive mechanism of action suggests it binds to a site distinct from the ATP/ADP binding site.[2]
-
PSB-16131 is also a potent inhibitor of h-NTPDase-2 with an IC50 of 539 nM.[3] Similar to this compound, it acts via a non-competitive mechanism.[3]
-
PSB-6426 is a selective competitive inhibitor of h-NTPDase-2, with a Ki of 8.2 µM.[1] Its competitive nature indicates that it likely interacts with the enzyme's active site.[1]
Experimental Protocols
The determination of the inhibitory activity of these compounds typically involves enzymatic assays that measure the hydrolysis of ATP or other nucleotide substrates. Two common methods are the Malachite Green Assay and Capillary Electrophoresis.
Malachite Green Assay
This colorimetric assay is a widely used method for quantifying the release of inorganic phosphate (Pi) from enzymatic reactions.
Principle: The malachite green molybdate reagent forms a colored complex with free orthophosphate, and the intensity of the color, measured spectrophotometrically, is directly proportional to the amount of Pi produced.
Detailed Protocol:
-
Reaction Setup: The enzymatic reaction is typically performed in a 96-well plate. Each well contains the reaction buffer (e.g., Tris-HCl with CaCl2 and MgCl2), the NTPDase enzyme (e.g., from cell lysates or purified protein), the substrate (e.g., ATP), and the inhibitor at various concentrations.
-
Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 30 minutes) to allow for enzymatic hydrolysis of the substrate.
-
Quenching and Color Development: The reaction is stopped, and the color is developed by adding the malachite green reagent. This reagent is typically a mixture of malachite green, ammonium molybdate, and a stabilizing agent.
-
Measurement: The absorbance of the resulting color complex is measured using a microplate reader at a wavelength of approximately 620-650 nm.
-
Data Analysis: The amount of phosphate released is calculated from a standard curve generated using known concentrations of phosphate. The inhibitory activity is then determined by comparing the enzyme activity in the presence of the inhibitor to the control (no inhibitor). IC50 values are calculated by fitting the dose-response data to a suitable model.[4][5]
Capillary Electrophoresis (CE) Assay
Capillary electrophoresis is a high-resolution separation technique that can be used to monitor the enzymatic conversion of substrates to products.
Principle: In a CE-based NTPDase assay, the substrate (e.g., ATP) and the product (e.g., ADP, AMP) are separated based on their different electrophoretic mobilities in a fused-silica capillary under an applied electric field. The separated molecules are then detected, typically by UV absorbance.
Detailed Protocol:
-
Reaction: The enzymatic reaction is carried out in a small volume, either in a microvial or directly within the capillary (in-capillary reaction). The reaction mixture contains the enzyme, substrate, and the inhibitor.
-
Sample Injection: A small plug of the reaction mixture is injected into the capillary, which is filled with a separation buffer (e.g., phosphate buffer).
-
Electrophoretic Separation: A high voltage is applied across the capillary, causing the charged substrate and product molecules to migrate at different velocities and separate into distinct zones.
-
Detection: As the separated zones pass a detector window in the capillary, their absorbance is measured, resulting in an electropherogram showing distinct peaks for the substrate and products.
-
Data Analysis: The peak areas of the substrate and products are quantified. The enzyme activity is determined by the rate of product formation or substrate consumption. The inhibitory effect is assessed by comparing the activity with and without the inhibitor. This method allows for the determination of kinetic parameters like Km and Ki.[6][7]
Visualizations
Purinergic Signaling Pathway Involving NTPDase2
Caption: Purinergic signaling pathway modulated by NTPDase2.
Experimental Workflow for NTPDase Inhibitor Screening
Caption: Typical workflow for screening NTPDase inhibitors.
Conclusion
Both this compound and PSB-16131 are potent, non-competitive inhibitors of human NTPDase2, making them valuable tools for studying the role of this enzyme in health and disease. This compound stands out for its exceptional potency in the low nanomolar range and its high selectivity over other NTPDase isoforms. The choice between these inhibitors may depend on the specific experimental context, including the desired potency and any potential off-target effects to be considered. The detailed experimental protocols provided in this guide should enable researchers to effectively utilize and further characterize these and other NTPDase inhibitors in their studies.
References
- 1. Selective Nucleoside Triphosphate Diphosphohydrolase-2 (NTPDase2) Inhibitors: Nucleotide Mimetics Derived from Uridine-5′-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Comparative analysis and validation of the malachite green assay for the high throughput biochemical characterization of terpene synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.rndsystems.com [resources.rndsystems.com]
- 6. A capillary electrophoresis method for the characterization of ecto-nucleoside triphosphate diphosphohydrolases (NTPDases) and the analysis of inhibitors by in-capillary enzymatic microreaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A capillary electrophoresis method for the characterization of ecto-nucleoside triphosphate diphosphohydrolases (NTPDases) and the analysis of inhibitors by in-capillary enzymatic microreaction - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of h-NTPDase-IN-2: A Comparative Guide for Researchers
For Immediate Release
This guide provides a detailed assessment of the selectivity of h-NTPDase-IN-2 against various human nucleoside triphosphate diphosphohydrolase (NTPDase) isoforms. The following information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their research endeavors.
This compound, a thiadiazole amide derivative, has emerged as a potent and selective inhibitor of specific NTPDase isoforms.[1][2] Understanding its selectivity profile is crucial for its application as a chemical probe in studies related to cancer, immunological disorders, and bacterial infections.[3][4]
Comparative Selectivity Profile of this compound
Experimental data demonstrates that this compound exhibits high selectivity for h-NTPDase2. The half-maximal inhibitory concentration (IC50) values against a panel of h-NTPDase isoforms are summarized in the table below.
| Inhibitor | h-NTPDase1 (IC50) | h-NTPDase2 (IC50) | h-NTPDase3 (IC50) | h-NTPDase8 (IC50) |
| This compound (compound 5g) | >100 µM[3] | 0.04 µM [2][3] | >100 µM[3] | 2.27 µM[3] |
| h-NTPDase-IN-1 (compound 5a) | 0.05 µM | 0.23 µM | - | 0.54 µM |
| h-NTPDase-IN-3 (compound 5e) | 0.21 µM | 1.07 µM | 0.38 µM | 0.05 µM |
| h-NTPDase-IN-5 (compound 3b) | 1.10 µM | 44.73 µM | 26.14 µM | 0.32 µM |
Data for h-NTPDase-IN-1, -3, and -5 are provided for comparative purposes.
The data clearly indicates that this compound is a highly potent inhibitor of h-NTPDase2 with an IC50 value of 0.04 µM.[2][3] Its inhibitory activity against h-NTPDase8 is moderate (2.27 µM), while it shows negligible inhibition of h-NTPDase1 and h-NTPDase3 at concentrations up to 100 µM.[3] This remarkable selectivity makes this compound a valuable tool for dissecting the specific roles of h-NTPDase2 in physiological and pathological processes.
Experimental Protocols
The determination of NTPDase inhibition was performed using the malachite green assay, which colorimetrically detects the inorganic phosphate released during the hydrolysis of ATP.
Detailed Protocol: Malachite Green Assay for NTPDase Inhibition
1. Reagent Preparation:
-
Assay Buffer: Prepare a buffer solution containing 50 mM Tris-HCl (pH 7.4), 1 mM CaCl₂, 1 mM MgCl₂, and 145 mM NaCl.
-
Substrate Solution: Prepare a stock solution of Adenosine 5'-triphosphate (ATP) in the assay buffer. The final concentration of ATP in the assay will be 0.5 mM.
-
Enzyme Solution: Prepare solutions of the different recombinant human NTPDase isoforms (NTPDase1, 2, 3, and 8) in the assay buffer. The optimal enzyme concentration should be determined empirically to ensure linear reaction kinetics.
-
Inhibitor Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the assay buffer to obtain a range of desired concentrations.
-
Malachite Green Reagent: Prepare the malachite green solution as per the manufacturer's instructions. Typically, this involves mixing solutions of malachite green hydrochloride, ammonium molybdate, and a stabilizing agent.
2. Assay Procedure:
-
To the wells of a 96-well microplate, add 25 µL of the inhibitor solution at various concentrations. For the control wells (no inhibitor), add 25 µL of the assay buffer.
-
Add 25 µL of the enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding 25 µL of the substrate solution (ATP) to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding 10 µL of the malachite green reagent to each well.
-
Allow the color to develop for 15-20 minutes at room temperature.
-
Measure the absorbance at a wavelength between 620 and 660 nm using a microplate reader.
3. Data Analysis:
-
Subtract the absorbance of the blank (no enzyme) from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve using a non-linear regression analysis.
Visualizing the Molecular Context and Experimental Design
To further elucidate the role of NTPDases and the experimental approach to studying their inhibition, the following diagrams are provided.
Caption: Purinergic signaling pathway regulated by NTPDases.
Caption: Experimental workflow for the malachite green assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, characterization and biological evaluation of thiadiazole amide derivatives as nucleoside triphosphate diphosphohydrolases (NTPDases) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
Orthogonal Assays for Validating h-NTPDase-IN-2 Findings: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of orthogonal assays to validate experimental findings related to the selective NTPDase inhibitor, h-NTPDase-IN-2. This document outlines alternative inhibitors, presents quantitative data for comparison, and offers detailed experimental protocols for key validation assays.
Extracellular nucleotides such as ATP and ADP play a crucial role in cell-to-cell communication through the activation of purinergic receptors. The concentration of these signaling molecules is tightly regulated by a family of cell surface enzymes known as ecto-nucleoside triphosphate diphosphohydrolases (NTPDases). Among these, NTPDase2 is a key enzyme that primarily hydrolyzes ATP to ADP, thereby modulating the activation of various P2Y receptors. The selective inhibitor, this compound, has emerged as a valuable tool for studying the physiological and pathological roles of this enzyme. However, robust validation of experimental findings using orthogonal methods is critical to ensure the reliability and reproducibility of research outcomes.
Comparison of this compound and Alternative Inhibitors
This compound is a selective inhibitor of human NTPDase2 with a reported half-maximal inhibitory concentration (IC50) of 0.04 µM. It also exhibits inhibitory activity against h-NTPDase-8 with an IC50 of 2.27 µM and acts as a non-competitive inhibitor of h-NTPDase-1 and h-NTPDase-2. To provide context for its performance, the following table compares this compound with other commercially available NTPDase inhibitors. It is important to note that IC50 and Ki values can vary depending on the experimental conditions, such as substrate concentration and pH.
| Inhibitor | Target(s) | IC50 / Ki (µM) | Mode of Inhibition | Reference |
| This compound | h-NTPDase-2, h-NTPDase-8 | IC50: 0.04 (h-NTPDase-2), 2.27 (h-NTPDase-8) | Non-competitive (for h-NTPDase-1 and -2) | |
| NTPDase-IN-1 | h-NTPDase-1, -2, -8 | IC50: 0.05 (h-NTPDase-1), 0.23 (h-NTPDase-2), 0.54 (h-NTPDase-8) | Non-competitive (for h-NTPDase-1 and -2) | |
| PSB-16131 | h-NTPDase-2 | IC50: 0.539 | Non-competitive | |
| PSB-6426 | h-NTPDase-2 | Ki: 8.2 | Competitive | |
| h-NTPDase-IN-3 | Pan-NTPDase | IC50: 34.13 (h-NTPDase-1), 0.33 (h-NTPDase-2), 23.21 (h-NTPDase-3), 2.48 (h-NTPDase-8) | Not specified | |
| h-NTPDase-IN-5 | Pan-NTPDase | IC50: 1.10 (h-NTPDase-1), 44.73 (h-NTPDase-2), 26.14 (h-NTPDase-3), 0.32 (h-NTPDase-8) | Not specified | |
| ARL67156 | NTPDase1, NTPDase3 | Weak inhibitor of NTPDase2 and -8 | Not specified | |
| Suramin | Non-selective NTPDase and P2 receptor antagonist | Varies | Not specified |
Signaling Pathways and Experimental Workflows
To effectively validate findings from this compound experiments, it is essential to understand the underlying signaling pathways and the principles of the orthogonal assays employed.
Caption: NTPDase-2 signaling pathway and the action of this compound.
The diagram above illustrates how h-NTPDase-2 hydrolyzes extracellular ATP to ADP. This ADP then acts as an agonist for P2Y receptors like P2Y1, P2Y12, and P2Y13, triggering downstream intracellular signaling. This compound specifically inhibits the initial conversion of ATP to ADP by NTPDase-2.
To validate the effects of this compound, a combination of biochemical and cell-based assays should be employed. The following workflow outlines a logical approach for validating a primary finding.
Caption: A logical workflow for the orthogonal validation of this compound findings.
Experimental Protocols
Detailed methodologies for key orthogonal assays are provided below. These protocols are intended as a starting point and may require optimization based on specific experimental conditions and available instrumentation.
Malachite Green Assay for NTPDase Activity (Biochemical Assay)
This colorimetric assay quantifies the inorganic phosphate (Pi) released from the hydrolysis of ATP by NTPDase-2. The amount of Pi is directly proportional to the enzyme activity.
Materials:
-
Purified recombinant h-NTPDase-2
-
ATP (substrate)
-
This compound and other inhibitors
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM CaCl2
-
Malachite Green Reagent A: 0.045% Malachite Green in water
-
Malachite Green Reagent B: 4.2% ammonium molybdate in 4N HCl
-
Malachite Green Reagent C: 34% sodium citrate
-
96-well clear flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 620 nm
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound and other inhibitors in Assay Buffer.
-
Enzyme Preparation: Dilute h-NTPDase-2 in Assay Buffer to the desired working concentration.
-
Reaction Setup:
-
Add 25 µL of Assay Buffer to all wells.
-
Add 5 µL of the inhibitor dilutions or vehicle control (e.g., DMSO) to the respective wells.
-
Add 10 µL of the diluted h-NTPDase-2 to all wells except the "no enzyme" control wells (add 10 µL of Assay Buffer instead).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiate Reaction: Add 10 µL of ATP solution (to a final desired concentration, e.g., near the Km value) to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.
-
Stop Reaction and Color Development:
-
Add 50 µL of a freshly prepared 3:1 mixture of Malachite Green Reagent A and B to each well to stop the reaction.
-
Incubate at room temperature for 15 minutes to allow for color development.
-
Add 10 µL of Malachite Green Reagent C to each well to stabilize the color.
-
-
Data Acquisition: Measure the absorbance at 620 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the "no enzyme" control from all other readings. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Capillary Electrophoresis (CE) for NTPDase Activity (Orthogonal Biochemical Assay)
Capillary electrophoresis offers a distinct method to quantify NTPDase activity by directly measuring the separation and quantification of the substrate (ATP) and the product (ADP). This technique provides a high-resolution alternative to colorimetric methods.
Materials:
-
Purified recombinant h-NTPDase-2
-
ATP (substrate)
-
This compound and other inhibitors
-
Reaction Buffer: 10 mM HEPES (pH 7.4), 140 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2
-
Separation Buffer: 50 mM phosphate buffer (pH 6.5)
-
Capillary electrophoresis system with a UV detector
-
Polyacrylamide-coated fused-silica capillary
Procedure:
-
Enzyme Reaction:
-
In a microcentrifuge tube, combine the reaction buffer, h-NTPDase-2, and the inhibitor at the desired concentrations.
-
Pre-incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding ATP to a final concentration (e.g., 400 µM).
-
Incubate at 37°C for a specific time (e.g., 30 minutes).
-
Stop the reaction by heating at 95°C for 5 minutes.
-
Centrifuge the sample to pellet any precipitate.
-
-
Capillary Electrophoresis Analysis:
-
Condition the capillary according to the manufacturer's instructions.
-
Inject the supernatant from the enzyme reaction into the capillary.
-
Apply the separation voltage (e.g., -25 kV).
-
Detect the separated ATP and ADP by UV absorbance at 254 nm.
-
-
Data Analysis:
-
Integrate the peak areas for ATP and ADP.
-
Calculate the amount of ADP produced, which is proportional to the enzyme activity.
-
Determine the percent inhibition and IC50 values for the inhibitors.
-
Cell-Based Calcium Mobilization Assay (Functional Assay)
This assay measures the downstream signaling effects of NTPDase-2 inhibition. By inhibiting NTPDase-2, the concentration of ATP remains higher for longer, leading to a more sustained activation of ATP-sensitive P2Y receptors (like P2Y2) and a subsequent increase in intracellular calcium.
Materials:
-
A cell line endogenously expressing h-NTPDase-2 and an ATP-sensitive P2Y receptor (e.g., certain endothelial or astrocyte cell lines).
-
Cell culture medium and reagents.
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
This compound and other inhibitors.
-
ATP (agonist).
-
A fluorescence plate reader or a microscope equipped for calcium imaging.
Procedure:
-
Cell Culture: Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading:
-
Wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Load the cells with the calcium indicator dye according to the manufacturer's protocol (e.g., incubate with Fura-2 AM for 30-60 minutes at 37°C).
-
Wash the cells to remove excess dye.
-
-
Inhibitor Treatment: Incubate the cells with various concentrations of this compound or other inhibitors for a predetermined time (e.g., 15-30 minutes).
-
Calcium Measurement:
-
Place the plate in the fluorescence reader.
-
Establish a baseline fluorescence reading.
-
Add ATP at a concentration that elicits a submaximal response.
-
Record the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Calculate the peak fluorescence response or the area under the curve for each well.
-
Compare the response in the presence of inhibitors to the vehicle control.
-
Determine the extent to which the inhibitors potentiate the ATP-induced calcium signal.
-
By employing a combination of these orthogonal assays, researchers can confidently validate the on-target effects of this compound, differentiate them from potential off-target activities, and build a more complete understanding of the role of NTPDase-2 in their biological system of interest.
A Comparative Guide to the In Vitro and In Vivo Effects of h-NTPDase-IN-2 (PSB-6426)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the human nucleoside triphosphate diphosphohydrolase-2 (NTPDase2) inhibitor, h-NTPDase-IN-2, identified as PSB-6426, with other known NTPDase inhibitors. The following sections detail its in vitro and in vivo effects, supported by available experimental data, and provide an overview of relevant experimental protocols.
Introduction to this compound (PSB-6426)
This compound, also known as PSB-6426, is a potent and selective competitive inhibitor of human NTPDase2.[1][2] NTPDase2 is a cell surface enzyme that primarily hydrolyzes extracellular adenosine triphosphate (ATP) to adenosine diphosphate (ADP). By inhibiting NTPDase2, PSB-6426 modulates purinergic signaling, which plays a crucial role in various physiological and pathological processes, including neurotransmission, inflammation, and cancer.[1][3] The potential therapeutic applications of selective NTPDase2 inhibitors are being explored for conditions such as stroke and cancer.[1][2]
In Vitro Effects: A Quantitative Comparison
The in vitro activity of PSB-6426 has been characterized and compared with other non-selective NTPDase inhibitors, such as Suramin and ARL 67156.
| Inhibitor | Target | Ki (μM) | IC50 (μM) | Selectivity | Mechanism of Action | Reference |
| PSB-6426 | h-NTPDase2 | 8.2 | - | Selective for NTPDase2 over NTPDase1, 3, and 8. Inactive against P2Y2, P2Y4, and P2Y6 receptors. | Competitive | [1][2] |
| Suramin | NTPDase1, NTPDase2, P2Y Receptors | - | ~72 (for ecto-ATPase) | Non-selective | Non-competitive | |
| ARL 67156 | NTPDase1, NTPDase3 | 11 (for hNTPDase1), 18 (for hNTPDase3) | ~120 (for ecto-ATPase) | Weak inhibitor of NTPDase2 | Competitive |
Key In Vitro Findings for PSB-6426:
-
Potency and Selectivity: PSB-6426 demonstrates a high affinity for human NTPDase2 with a Ki value of 8.2 μM.[1][2] Importantly, it shows significant selectivity over other human NTPDase isoforms (NTPDase1, 3, and 8) and does not interact with uracil nucleotide-activated P2Y receptor subtypes (P2Y2, P2Y4, and P2Y6), highlighting its specificity.[1]
-
Metabolic Stability: Studies have shown that PSB-6426 is chemically and metabolically highly stable.[1][2] It exhibits high stability under conditions mimicking the gastrointestinal system and upon incubation with rat liver microsomes, suggesting potential for oral bioavailability.[1]
In Vivo Effects: Current Understanding and Research Gaps
While the in vitro profile of PSB-6426 is well-defined, specific in vivo data, including pharmacokinetic and efficacy studies in animal models, are not yet publicly available. However, based on the known function of NTPDase2, the following in vivo effects can be anticipated or are the focus of ongoing research:
-
Neurological Applications: In the central nervous system, NTPDase2 is found on astrocytes and is implicated in neurogenesis.[1] Inhibition of NTPDase2 could be beneficial in conditions like cerebral ischemia by modulating ATP and ADP levels, potentially offering neuroprotective effects.[1]
-
Oncology: High expression of NTPDase2 has been observed in certain cancer cells, suggesting a role in tumor progression.[1] Therefore, NTPDase2 inhibitors like PSB-6426 are being investigated as potential anti-cancer agents.[1][4]
-
Cardioprotection: Selective NTPDase2 inhibitors may have cardioprotective properties, though the precise mechanisms are still under investigation.[1][2]
Comparison with a Non-Selective Inhibitor (Suramin):
In contrast to the targeted approach of PSB-6426, the non-selective inhibitor Suramin has been studied in vivo for various conditions, including cancer. However, its broad spectrum of activity, which includes inhibition of multiple enzymes and receptors, leads to a complex pharmacological profile and potential for off-target effects.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Experimental Protocols
In Vitro NTPDase Inhibition Assay (Malachite Green Assay)
This protocol is a common method for determining the activity of NTPDases by measuring the release of inorganic phosphate.
Materials:
-
Recombinant human NTPDase2
-
PSB-6426 (or other inhibitors)
-
ATP (substrate)
-
Assay Buffer (e.g., Tris-HCl with CaCl2 and MgCl2)
-
Malachite Green Reagent
-
Phosphate Standard
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of PSB-6426 in the assay buffer.
-
In a 96-well plate, add the assay buffer, the inhibitor solution, and the recombinant h-NTPDase2 enzyme.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding a solution of ATP to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).
-
Stop the reaction by adding the Malachite Green reagent. This reagent will form a colored complex with the inorganic phosphate produced from ATP hydrolysis.
-
Measure the absorbance at a specific wavelength (e.g., 620-650 nm) using a microplate reader.
-
A phosphate standard curve is used to determine the concentration of phosphate produced in each well.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value. For determining the Ki value, the assay is performed with varying concentrations of both the inhibitor and the substrate (ATP).
In Vivo Assessment of NTPDase2 Inhibition (Conceptual Protocol)
As specific in vivo protocols for PSB-6426 are not available, a general approach for assessing the efficacy of an NTPDase2 inhibitor in a disease model (e.g., a mouse model of ischemic stroke) is outlined below.
Animal Model:
-
Use a validated animal model of the disease of interest (e.g., middle cerebral artery occlusion model for stroke).
Procedure:
-
Administer PSB-6426 or vehicle control to the animals at various doses and time points relative to the disease induction.
-
Monitor physiological and behavioral outcomes relevant to the disease model (e.g., neurological deficit scoring, infarct volume measurement via histology in a stroke model).
-
At the end of the study, collect tissues of interest (e.g., brain, tumor) for further analysis.
-
Ex Vivo NTPDase Activity Assay: Homogenize the collected tissues and measure the NTPDase2 activity in the presence of the inhibitor to confirm target engagement in vivo. This can be done using a similar principle to the in vitro assay described above.
-
Pharmacokinetic Analysis: Collect blood samples at different time points after drug administration to determine the pharmacokinetic profile of PSB-6426 (e.g., Cmax, t1/2, AUC).
-
Toxicity Assessment: Monitor the animals for any signs of toxicity and perform histological analysis of major organs to assess safety.
Conclusion
This compound (PSB-6426) is a promising selective inhibitor of NTPDase2 with favorable in vitro characteristics, including high potency, selectivity, and metabolic stability. While in vivo data is currently limited, its profile suggests potential for therapeutic development in areas such as neurology and oncology. Further preclinical studies are necessary to establish its in vivo efficacy, pharmacokinetics, and safety profile. The experimental protocols outlined in this guide provide a framework for the continued investigation of PSB-6426 and other NTPDase2 inhibitors.
References
- 1. Selective Nucleoside Triphosphate Diphosphohydrolase-2 (NTPDase2) Inhibitors: Nucleotide Mimetics Derived from Uridine-5′-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. NTPDase2 and Purinergic Signaling Control Progenitor Cell Proliferation in Neurogenic Niches of the Adult Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly Potent and Selective Ectonucleoside Triphosphate Diphosphohydrolase (ENTPDase1, 2, 3 and 8) Inhibitors Having 2-substituted-7- trifluoromethyl-thiadiazolopyrimidones Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of different NTPDase2 inhibitors in a cancer model
A comprehensive guide for researchers, scientists, and drug development professionals on the current landscape of ecto-nucleoside triphosphate diphosphohydrolase-2 (NTPDase2) inhibitors in cancer models. This guide provides an objective comparison of available inhibitors, supporting experimental data, and detailed protocols to aid in the evaluation and selection of compounds for preclinical research.
Introduction: NTPDase2 as a Promising Target in Cancer Therapy
Ecto-nucleoside triphosphate diphosphohydrolase-2 (NTPDase2), an enzyme that hydrolyzes extracellular adenosine triphosphate (ATP) to adenosine diphosphate (ADP), has emerged as a significant player in the tumor microenvironment.[1][2][3] Upregulated in several cancers, including glioblastoma and hepatocellular carcinoma, NTPDase2 modulates purinergic signaling, which in turn influences tumor progression, angiogenesis, and immune responses.[3][4] Studies involving the overexpression of NTPDase2 in a rat glioma model have demonstrated a significant increase in tumor growth and malignancy, suggesting that the inhibition of this enzyme could be a viable therapeutic strategy.[2][4] This guide provides a comparative overview of the currently available NTPDase2 inhibitors to facilitate further research into their therapeutic potential.
The Purinergic Signaling Pathway in the Tumor Microenvironment
NTPDase2 plays a crucial role in the purinergic signaling cascade within the tumor microenvironment. Extracellular ATP, often released by stressed or dying cancer cells, can act as a danger signal and promote anti-tumor immunity. However, its rapid hydrolysis by ectonucleotidases, including NTPDase2, shifts the balance towards an immunosuppressive and pro-tumorigenic environment. NTPDase2 specifically converts ATP to ADP, which can then be further metabolized to adenosine by other ectonucleotidases like CD73. Adenosine is a potent immunosuppressive molecule that hinders the activity of immune cells such as T cells and natural killer (NK) cells, thereby allowing the tumor to evade immune destruction.
Caption: NTPDase2's role in the purinergic signaling pathway.
Comparative Analysis of NTPDase2 Inhibitors
A direct head-to-head comparison of different NTPDase2 inhibitors in a specific cancer model is currently lacking in the published literature. However, a number of potent and selective inhibitors have been developed and characterized based on their enzymatic inhibitory activity. The following tables summarize the available data for a series of uridine-5'-carboxamide derivatives, which represent some of the most promising NTPDase2 inhibitors identified to date.[5]
Table 1: In Vitro Inhibitory Activity of Uridine-5'-Carboxamide Derivatives against Human NTPDase2
| Compound | IC50 (µM) at NTPDase2 | Ki (µM) at NTPDase2 | Selectivity vs. NTPDase1 | Selectivity vs. NTPDase3 |
| 19a (PSB-6426) | 42 | 8.2 | >23-fold | >23-fold |
| 20c | 101 | 29.2 | >9.6-fold | >9.6-fold |
| 20a | 374 | 71.7 | >3.9-fold | >3.9-fold |
Data sourced from a study on nucleotide mimetics as NTPDase2 inhibitors and represents enzymatic inhibition, not inhibition in cancer cell lines.[5]
Experimental Protocols
To facilitate the evaluation of these and other novel NTPDase2 inhibitors in a cancer context, detailed methodologies for key experiments are provided below.
NTPDase Inhibition Assay
This protocol is adapted from a study characterizing NTPDase2 inhibitors and is suitable for determining the potency and selectivity of test compounds against purified or membrane-bound NTPDase enzymes.[5]
Objective: To measure the inhibitory effect of a compound on NTPDase2 activity.
Materials:
-
HEPES buffer (10 mM, pH 7.4) containing 140 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2
-
ATP solution (substrate)
-
Membrane preparations containing human NTPDase2
-
Test inhibitor compounds
-
96-well plates
-
Incubator at 37°C
-
Capillary electrophoresis (CE) system or Malachite Green Phosphate Assay Kit for measuring phosphate release
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing HEPES buffer and ATP at a final concentration of 400 µM.
-
Add the test inhibitor at various concentrations to the wells. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding the membrane preparation containing NTPDase2. The final reaction volume is 100 µL.
-
Incubate the plate at 37°C for 10-30 minutes.
-
Terminate the reaction by heating at 95°C for 5 minutes or by adding a stop solution provided in a commercial assay kit.
-
Analyze the formation of ADP or the release of inorganic phosphate.
-
For CE analysis: Dilute the samples and analyze the formation of ADP by capillary electrophoresis.
-
For Malachite Green assay: Follow the manufacturer's instructions to measure the amount of inorganic phosphate released.
-
-
Calculate the percentage of inhibition for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.
Cell Viability Assay (MTT/MTS Assay)
This is a general protocol for assessing the cytotoxic effects of NTPDase2 inhibitors on cancer cell lines.[6][7]
Objective: To determine the effect of NTPDase2 inhibitors on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., U87MG for glioblastoma, HepG2 for hepatocellular carcinoma)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test inhibitor compounds
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
The next day, treat the cells with various concentrations of the NTPDase2 inhibitor. Include a vehicle control.
-
Incubate the cells for 24, 48, or 72 hours.
-
After the incubation period, add MTT or MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours to allow for the conversion of the tetrazolium salt into formazan by metabolically active cells.
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration.
Experimental Workflow for Inhibitor Evaluation
The following diagram illustrates a typical workflow for the screening and evaluation of novel NTPDase2 inhibitors for cancer therapy.
Caption: Workflow for NTPDase2 inhibitor discovery and evaluation.
Conclusion and Future Directions
The inhibition of NTPDase2 presents a compelling strategy for cancer therapy, primarily through the modulation of the tumor microenvironment's purinergic signaling. While a number of potent and selective NTPDase2 inhibitors have been developed, a critical gap remains in the literature regarding their head-to-head comparison in relevant cancer models. The data presented in this guide, focusing on enzymatic inhibition, provides a starting point for researchers in the field.
Future studies should focus on:
-
Direct comparative studies: Evaluating the efficacy of different NTPDase2 inhibitors in the same cancer cell lines and in vivo models to establish a clear ranking of their anti-tumor activity.
-
In vivo efficacy: Moving beyond in vitro assays to assess the impact of these inhibitors on tumor growth, metastasis, and the tumor immune landscape in animal models.
-
Biomarker discovery: Identifying biomarkers that can predict which tumors are most likely to respond to NTPDase2 inhibition.
By addressing these key areas, the scientific community can accelerate the translation of promising NTPDase2 inhibitors from the laboratory to the clinic.
References
- 1. researchgate.net [researchgate.net]
- 2. Purinergic signalling and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Selective NTPDase2 expression modulates in vivo rat glioma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Nucleoside Triphosphate Diphosphohydrolase-2 (NTPDase2) Inhibitors: Nucleotide Mimetics Derived from Uridine-5′-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
Validating the Role of NTPDase2 in Glioblastoma Cells using h-NTPDase-IN-2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of h-NTPDase-IN-2 and other ectonucleoside triphosphate diphosphohydrolase 2 (NTPDase2) inhibitors for validating the role of this enzyme in a specific cell line. We will use the rat C6 glioma cell line as a primary example, given the documented role of NTPDase2 in promoting glioma growth in vivo. This document outlines experimental data, detailed protocols, and visual workflows to assist researchers in designing and interpreting their studies.
Introduction to NTPDase2 and its Role in Cancer
NTPDase2 is a cell surface enzyme that plays a crucial role in purinergic signaling by hydrolyzing extracellular adenosine triphosphate (ATP) to adenosine diphosphate (ADP).[1] This conversion is a key step in modulating the activation of P2 purinergic receptors, which are involved in a variety of cellular processes, including proliferation, migration, and inflammation.[2] In the context of cancer, particularly glioblastoma, the expression and activity of NTPDase2 can significantly impact the tumor microenvironment. While some cancer cells exhibit low levels of NTPDases, re-establishment of NTPDase2 expression in C6 glioma cells has been shown to dramatically increase tumor growth in vivo.[3][4] This effect is attributed to the production of ADP, which can stimulate platelet aggregation, angiogenesis, and inflammation within the tumor microenvironment.[4]
This compound: A Tool for NTPDase2 Validation
This compound is a small molecule inhibitor of human NTPDase2. Its utility lies in its potential to specifically block the enzymatic activity of NTPDase2, thereby allowing researchers to probe the functional consequences of this inhibition in cell-based assays. Validating the role of NTPDase2 in a specific cell line using a selective inhibitor like this compound is a critical step in understanding its contribution to disease pathology and for the development of novel therapeutic strategies.
Performance Comparison of NTPDase2 Inhibitors
While direct comparative studies of this compound in the C6 glioma cell line are not extensively documented in publicly available literature, we can compile a comparison based on known biochemical data for different inhibitors. The following table summarizes the inhibitory potency of this compound and other commonly used NTPDase2 inhibitors.
| Inhibitor | Target(s) | Type of Inhibition | Ki Value (hNTPDase2) | Key Characteristics |
| This compound | NTPDase2 | Not specified | Not available | A tool compound for NTPDase2 inhibition. |
| PSB-6426 | NTPDase2 | Competitive | 8.2 µM | Selective for NTPDase2 over other NTPDases and P2Y receptors.[5] |
| Suramin | P2 receptors, NTPDases | Non-selective | Micromolar range | Broad-spectrum antagonist, not specific for NTPDase2. |
| Apyrase | ATP, ADP | Enzymatic hydrolysis | Not applicable | A biological enzyme that hydrolyzes ATP and ADP, used to experimentally reduce extracellular nucleotide levels.[6] |
Note: The inhibitory constants (Ki) are often determined using purified recombinant human enzymes and may not directly translate to cellular potency. It is crucial to determine the effective concentration of any inhibitor in the specific cell line and assay of interest.
Experimental Protocols
Here, we provide detailed methodologies for key experiments to validate the role of NTPDase2 using this compound in a cell line such as C6 glioma.
Cell-Based Ecto-NTPDase Activity Assay
This assay directly measures the ATP-hydrolyzing activity on the surface of intact cells.
Objective: To determine the inhibitory effect of this compound on NTPDase2 activity in the C6 glioma cell line.
Materials:
-
C6 glioma cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 5% Fetal Bovine Serum (FBS)
-
This compound and other inhibitors (e.g., PSB-6426)
-
Assay buffer: 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 10 mM Glucose, 20 mM HEPES, pH 7.4
-
ATP solution (substrate)
-
Malachite Green reagent for phosphate detection
-
96-well plates
Procedure:
-
Seed C6 glioma cells in 96-well plates and grow to confluence.
-
Wash the cells twice with the assay buffer.
-
Pre-incubate the cells with varying concentrations of this compound or other inhibitors in the assay buffer for 30 minutes at 37°C. Include a vehicle control (e.g., DMSO).
-
Initiate the enzymatic reaction by adding ATP to a final concentration of 1 mM.
-
Incubate for a predetermined time (e.g., 15-60 minutes) at 37°C. The incubation time should be optimized to ensure linear phosphate release.
-
Stop the reaction by collecting the supernatant.
-
Determine the amount of inorganic phosphate (Pi) released in the supernatant using the Malachite Green reagent according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength (e.g., 620 nm).
-
Calculate the specific enzyme activity (nmol Pi/min/mg protein) and plot the inhibitor concentration versus the percentage of inhibition to determine the IC50 value.
ADP/ATP Ratio Assay
This assay measures the downstream effect of NTPDase2 inhibition on the extracellular nucleotide pool.
Objective: To assess the impact of this compound on the conversion of ATP to ADP by C6 glioma cells.
Materials:
-
C6 glioma cells
-
This compound
-
Commercially available bioluminescence-based ADP/ATP ratio assay kit
-
Luminometer
Procedure:
-
Culture C6 glioma cells in a 96-well plate.
-
Treat the cells with this compound at various concentrations for a specified period.
-
Add a known concentration of ATP to the cell culture medium.
-
Follow the protocol of the commercial ADP/ATP ratio assay kit. Typically, this involves:
-
Lysing the cells to release intracellular nucleotides (for intracellular measurement) or sampling the supernatant (for extracellular measurement).
-
Measuring ATP levels using a luciferase-based reaction.
-
Converting ADP to ATP using ADP-converting enzyme and then measuring the total ATP.
-
-
Calculate the ADP/ATP ratio. A decrease in the ADP/ATP ratio in the presence of this compound would indicate inhibition of NTPDase2 activity.
Cell Migration Assay (Boyden Chamber Assay)
This assay evaluates the functional consequence of NTPDase2 inhibition on cancer cell motility.
Objective: To determine if inhibiting NTPDase2 with this compound affects the migratory capacity of C6 glioma cells.
Materials:
-
C6 glioma cells
-
Boyden chambers with porous membranes (e.g., 8 µm pores)
-
Serum-free DMEM
-
DMEM with 10% FBS (as a chemoattractant)
-
This compound
-
Crystal violet staining solution
Procedure:
-
Pre-treat C6 glioma cells with this compound or a vehicle control in serum-free medium for a specified time.
-
Place DMEM with 10% FBS in the lower chamber of the Boyden apparatus.
-
Seed the pre-treated C6 cells in the upper chamber in serum-free medium containing the inhibitor or vehicle.
-
Incubate for a period that allows for cell migration (e.g., 24 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.
-
Elute the stain and quantify the absorbance, or count the number of migrated cells under a microscope.
-
Compare the migration rates between the inhibitor-treated and control groups.
Visualizing the Workflow and Signaling Pathway
To better illustrate the experimental logic and the underlying biological pathway, the following diagrams are provided.
Caption: Experimental workflow for validating the role of NTPDase2 using this compound.
Caption: NTPDase2 signaling pathway and the point of intervention by this compound.
Conclusion
Validating the role of NTPDase2 in a specific cell line is essential for advancing our understanding of its function in health and disease. The use of a selective inhibitor like this compound, in conjunction with the experimental protocols outlined in this guide, provides a robust framework for such investigations. By comparing its effects with other known modulators of purinergic signaling, researchers can gain valuable insights into the therapeutic potential of targeting NTPDase2 in diseases such as glioblastoma. The provided workflows and diagrams serve as a visual aid to streamline the experimental design and interpretation of results.
References
- 1. Structural insight into signal conversion and inactivation by NTPDase2 in purinergic signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Invited Lectures: Overviews Purinergic signalling: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective NTPDase2 expression modulates in vivo rat glioma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective NTPDase2 expression modulates in vivo rat glioma growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective Nucleoside Triphosphate Diphosphohydrolase-2 (NTPDase2) Inhibitors: Nucleotide Mimetics Derived from Uridine-5′-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ectonucleotidases in Inflammation, Immunity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking h-NTPDase-IN-2 Against the Non-Selective Purinergic Inhibitor Suramin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of h-NTPDase-IN-2, a selective inhibitor of human ectonucleoside triphosphate diphosphohydrolases (NTPDases), and suramin, a well-established non-selective purinergic inhibitor. The following sections present a quantitative comparison of their inhibitory activities, detailed experimental protocols for relevant assays, and visualizations of the underlying biological pathways and experimental workflows.
Data Presentation: Inhibitor Performance Comparison
The following tables summarize the available quantitative data for this compound and suramin against various NTPDase isoforms and purinergic P2 receptors. This data highlights the differences in potency and selectivity between the two inhibitors.
Table 1: Inhibitory Activity (IC50/Kᵢ) Against Human NTPDase Isoforms
| Inhibitor | h-NTPDase1 | h-NTPDase2 | h-NTPDase3 | h-NTPDase8 |
| This compound | Non-competitive Inhibition | 0.04 µM (IC50) | No Data Available | 2.27 µM (IC50) |
| Suramin | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Table 2: Inhibitory Activity (IC50/Kᵢ/pA₂) Against Purinergic P2 Receptors
| Inhibitor | P2Y₁ | P2Y₂ | P2Y₁₁ | P2Y₁₂ | P2X₁ | P2X₂ | P2X₃ | P2X₅ |
| This compound | No Data Available | No Data Available | No Data Available | No Data Available | No Data Available | No Data Available | No Data Available | No Data Available |
| Suramin | ~17.4 µM (pA₂) | ~47.9 µM (pA₂) | 0.82 µM (Kᵢ) | Data Not Available | ~10-100 µM | ~10-100 µM | ~10-100 µM | ~10-100 µM |
Note: The inhibitory values for suramin can vary depending on the experimental conditions and assay type.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
NTPDase Inhibition Assay (Malachite Green Protocol)
This assay determines the inhibitory activity of compounds against NTPDases by measuring the amount of inorganic phosphate released from the hydrolysis of ATP.
Materials:
-
Recombinant human NTPDase enzymes (h-NTPDase1, 2, 3, or 8)
-
ATP (substrate)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 2 mM CaCl₂, 2 mM MgCl₂
-
Inhibitor compounds (this compound, suramin) dissolved in a suitable solvent (e.g., DMSO)
-
Malachite Green Reagent:
-
Solution A: 0.045% Malachite Green hydrochloride in water.
-
Solution B: 4.2% ammonium molybdate in 4 N HCl.
-
Working Reagent: Mix 3 volumes of Solution A with 1 volume of Solution B. Add Tween-20 to a final concentration of 0.01%. This working reagent should be prepared fresh.
-
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in the assay buffer.
-
In a 96-well plate, add 20 µL of the diluted inhibitor solution to each well. For control wells, add 20 µL of assay buffer with the same concentration of solvent.
-
Add 20 µL of the NTPDase enzyme solution (pre-diluted in assay buffer to the desired concentration) to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 10 µL of ATP solution (final concentration typically in the low micromolar range, near the Km value for each enzyme).
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 20-30 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding 150 µL of the Malachite Green Working Reagent to each well.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
Measure the absorbance at 620 nm using a microplate reader.
-
Construct a standard curve using known concentrations of inorganic phosphate to determine the amount of phosphate released in each well.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value using non-linear regression analysis.
P2Y Receptor Binding Assay (Radioligand Displacement Protocol)
This assay measures the affinity of a compound for a specific P2Y receptor subtype by its ability to displace a known radiolabeled ligand.
Materials:
-
Cell membranes expressing the target human P2Y receptor subtype (e.g., from transfected HEK293 cells).
-
Radioligand specific for the target receptor (e.g., [³H]ADP for P2Y₁, [³H]UTP for P2Y₂).
-
Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA.
-
Unlabeled competitor compounds (this compound, suramin).
-
Scintillation cocktail.
-
Glass fiber filter mats.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Prepare cell membranes expressing the P2Y receptor of interest.
-
In a 96-well plate, add the following to each well in this order:
-
25 µL of binding buffer or unlabeled competitor at various concentrations.
-
25 µL of the radioligand at a fixed concentration (typically at or below its Kᴅ value).
-
50 µL of the cell membrane preparation.
-
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filter mats using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.
-
Dry the filter mats.
-
Place the dried filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled agonist) from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.
Mandatory Visualizations
The following diagrams illustrate key concepts related to purinergic signaling and the experimental procedures described.
Caption: Purinergic signaling pathway and points of inhibition.
Caption: Experimental workflow for the NTPDase inhibition assay.
Caption: Logical relationship of inhibitor selectivity profiles.
Validating h-NTPDase-IN-2 Efficacy: A Comparative Guide Using a Catalytically Inactive NTPDase2 Mutant
For Researchers, Scientists, and Drug Development Professionals
In the quest for selective therapeutics, rigorous validation of inhibitor specificity is paramount. This guide provides a comparative framework for validating the on-target effects of h-NTPDase-IN-2, a known inhibitor of the ectonucleoside triphosphate diphosphohydrolase-2 (NTPDase2). The cornerstone of this validation strategy is the use of a catalytically inactive NTPDase2 mutant, a powerful tool to distinguish between direct enzyme inhibition and potential off-target effects.
Executive Summary
This guide outlines the experimental workflow to unequivocally demonstrate that the inhibitory effects of this compound are a direct consequence of its interaction with the catalytic site of human NTPDase2. By comparing the inhibitor's activity on wild-type (WT) NTPDase2 with its lack of activity on a catalytically "dead" mutant, researchers can confidently attribute the observed cellular or biochemical changes to the specific inhibition of NTPDase2. This approach is critical for advancing this compound through the drug development pipeline.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the expected quantitative data from experiments comparing the effect of this compound on both wild-type and a catalytically inactive NTPDase2 mutant.
| Enzyme Variant | Inhibitor | IC50 (µM) | ATP Hydrolysis Activity | Interpretation |
| Wild-Type h-NTPDase2 | This compound | 0.04 | Dose-dependent inhibition | Confirms this compound is a potent inhibitor of the active enzyme. |
| Catalytically Inactive h-NTPDase2 Mutant | This compound | > 100 (No inhibition) | No basal activity; no effect from inhibitor | Demonstrates the inhibitor's effect is dependent on a functional catalytic site, confirming on-target specificity. |
| Alternative NTPDase Isoform (e.g., h-NTPDase1) | This compound | High µM to mM range | Minimal inhibition | Highlights the selectivity of this compound for NTPDase2 over other family members. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Generation of a Catalytically Inactive NTPDase2 Mutant
Principle: Site-directed mutagenesis is employed to alter key amino acid residues within the active site of NTPDase2, rendering the enzyme catalytically inactive. This "dead" mutant serves as a negative control to ensure that the effects of this compound are not due to non-specific interactions.
Protocol:
-
Template Plasmid: Obtain a mammalian expression vector containing the full-length cDNA of human NTPDase2 (e.g., in pcDNA3.1).
-
Mutagenesis Primer Design: Design primers incorporating a mutation in a critical catalytic residue. For instance, targeting a key aspartate residue involved in divalent cation coordination within the apyrase conserved region (ACR) is a common strategy.
-
PCR-Based Mutagenesis: Perform inverse PCR using a high-fidelity DNA polymerase with the NTPDase2 plasmid as a template and the mutagenic primers.
-
Template Removal: Digest the parental, non-mutated plasmid DNA with a methylation-sensitive restriction enzyme (e.g., DpnI).
-
Transformation and Selection: Transform the mutated plasmid into competent E. coli and select for colonies containing the plasmid.
-
Sequence Verification: Isolate plasmid DNA from several colonies and confirm the presence of the desired mutation and the absence of any other sequence alterations by Sanger sequencing.
Expression of Wild-Type and Mutant NTPDase2
Principle: To compare the effects of this compound, both the wild-type and the inactive mutant NTPDase2 proteins are expressed in a suitable mammalian cell line, such as HEK293 cells, which have low endogenous ectonucleotidase activity.
Protocol:
-
Cell Culture: Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Transient Transfection: Transfect HEK293 cells with the wild-type or the inactive mutant NTPDase2 expression plasmids using a suitable transfection reagent (e.g., Lipofectamine 3000).
-
Protein Expression: Allow for protein expression for 24-48 hours post-transfection.
-
Cell Lysate Preparation: Harvest the cells and prepare total cell lysates or membrane fractions for use in the enzyme activity assays.
NTPDase Activity Assay (Malachite Green Assay)
Principle: The malachite green assay is a colorimetric method used to measure the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP by NTPDase2. A decrease in Pi production in the presence of an inhibitor indicates enzymatic inhibition.
Protocol:
-
Reaction Setup: In a 96-well plate, set up the reaction mixture containing assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 2 mM CaCl2), ATP substrate (at a concentration close to the Km for NTPDase2), and the cell lysate containing either wild-type or mutant NTPDase2.
-
Inhibitor Addition: Add varying concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Enzyme Reaction: Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow for ATP hydrolysis.
-
Color Development: Stop the reaction and detect the released phosphate by adding the Malachite Green reagent. The reagent forms a colored complex with inorganic phosphate.
-
Absorbance Measurement: Measure the absorbance at approximately 620 nm using a microplate reader.
-
Data Analysis: Construct a dose-response curve by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Calculate the IC50 value using non-linear regression analysis.
Mandatory Visualizations
NTPDase2 Signaling Pathway
Caption: NTPDase2 modulates purinergic signaling by hydrolyzing extracellular ATP to ADP.
Experimental Workflow for this compound Validation
Caption: Workflow for validating this compound specificity using a mutant enzyme.
Conclusion
The use of a catalytically inactive NTPDase2 mutant is an indispensable control for the validation of this compound. By demonstrating a lack of inhibitory effect on the mutant enzyme, researchers can robustly conclude that this compound acts specifically through the catalytic mechanism of NTPDase2. This rigorous approach strengthens the scientific basis for its further development as a selective therapeutic agent.
Comparative Analysis of h-NTPDase-IN-2 and Other Research Compounds in NTPDase Inhibition
A comprehensive guide for researchers, scientists, and drug development professionals detailing the performance of h-NTPDase-IN-2 against other notable NTPDase inhibitors. This guide provides a comparative summary of their inhibitory activities, selectivity, and modes of action, supported by experimental data and detailed protocols.
This report presents a comparative analysis of this compound with other significant research compounds targeting human nucleoside triphosphate diphosphohydrolases (NTPDases). NTPDases, particularly the cell surface-expressed isoforms NTPDase1 (CD39), NTPDase2, NTPDase3, and NTPDase8, are crucial regulators of purinergic signaling by hydrolyzing extracellular ATP and ADP. Their roles in inflammation, immune responses, and cancer have made them attractive targets for therapeutic intervention.[1][2] This guide aims to provide an objective comparison to aid researchers in selecting the appropriate tool compounds for their studies.
Quantitative Comparison of Inhibitor Potency
The inhibitory activities of this compound and other selected compounds against various human NTPDase isoforms are summarized in the tables below. The data, presented as IC50 and Ki values, have been compiled from various scientific publications.
Table 1: Inhibitory Activity (IC50 in µM) of Selected Compounds against h-NTPDase Isoforms
| Compound | h-NTPDase1 (CD39) | h-NTPDase2 | h-NTPDase3 | h-NTPDase8 | Reference(s) |
| This compound | - | 0.04 | - | 2.27 | [3] |
| ARL67156 | 11 (Ki) | - | 18 (Ki) | - | [4] |
| PSB-06126 (human) | - | - | 7.76 | - | [5] |
| PSB-06126 (rat) | 0.33 (Ki) | 19.1 (Ki) | 2.22 (Ki) | - | [5] |
| CD39-IN-1 | 0.0687 | - | - | - | [4] |
| PSB-16131 | - | 0.539 | - | - | [4] |
| h-NTPDase-IN-5 | 1.10 | 44.73 | 26.14 | 0.32 | [6] |
Note: "-" indicates data not available in the cited sources. Ki values are specified where IC50 values were not provided.
Table 2: Mode of Inhibition of Selected NTPDase Inhibitors
| Compound | Target Isoform(s) | Mode of Inhibition | Reference(s) |
| This compound | h-NTPDase-1, h-NTPDase-2 | Non-competitive | [3] |
| ARL67156 | NTPDase1, NTPDase3 | Competitive | [4] |
| PSB-16131 | h-NTPDase2 | Non-competitive | [4] |
| PSB-6426 | h-NTPDase2 | Competitive | [7] |
Signaling Pathways and Experimental Workflow
To visualize the context of NTPDase inhibition and the experimental procedures used to determine inhibitor potency, the following diagrams are provided.
Caption: Purinergic signaling cascade regulated by NTPDases.
Caption: Workflow of a typical NTPDase inhibition assay.
Caption: Mechanism of non-competitive enzyme inhibition.
Experimental Protocols
The following is a generalized protocol for determining the inhibitory activity of compounds against NTPDases using the malachite green assay. This method quantifies the inorganic phosphate released from ATP hydrolysis.
Malachite Green Assay for NTPDase Inhibition
1. Reagents and Materials:
-
Recombinant human NTPDase enzymes (NTPDase1, -2, -3, -8)
-
Test compounds (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)
-
ATP (substrate) solution
-
Assay Buffer: e.g., Tris-HCl buffer (pH 7.4) containing CaCl₂ or MgCl₂
-
Malachite Green Reagent: A solution of malachite green hydrochloride and ammonium molybdate in acid.
-
Phosphate standard solution
-
96-well microplates
2. Assay Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add a defined amount of the NTPDase enzyme to each well, except for the negative control wells.
-
Add the serially diluted test compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor if available.
-
Pre-incubate the enzyme and inhibitor mixture for a specified time (e.g., 10-15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding a specific concentration of ATP to all wells. The final ATP concentration should be close to the Km value of the respective NTPDase isoform.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction and detect the liberated inorganic phosphate by adding the Malachite Green Reagent to each well.
-
Allow color to develop for approximately 15-20 minutes at room temperature.
-
Measure the absorbance of each well using a microplate reader at a wavelength between 620 and 660 nm.
3. Data Analysis:
-
Subtract the absorbance of the negative control (no enzyme) from all other readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Discussion of Comparative Data
This compound demonstrates high potency and selectivity for h-NTPDase2, with an IC50 value of 0.04 µM.[3] Its activity against h-NTPDase8 is significantly lower (IC50 = 2.27 µM), indicating a favorable selectivity profile for studies targeting NTPDase2.[3] The non-competitive mode of inhibition of this compound is a key differentiator from several other inhibitors like ARL67156 and PSB-6426, which are competitive inhibitors.[3][4][7] Non-competitive inhibitors bind to an allosteric site on the enzyme, affecting its catalytic efficiency without preventing substrate binding. This can be an advantage in environments with high substrate concentrations.
In comparison, CD39-IN-1 is a potent inhibitor of h-NTPDase1 (CD39) with an IC50 of 68.7 nM.[4] ARL67156 is a less potent, competitive inhibitor of NTPDase1 and NTPDase3.[4] PSB-06126 shows selectivity for rat NTPDase1 and NTPDase3, with weaker activity against rat NTPDase2.[5] For researchers focusing on NTPDase2, PSB-16131 is another potent and non-competitive inhibitor to consider, with an IC50 of 539 nM.[4] h-NTPDase-IN-5 acts as a pan-inhibitor with varying potencies across different isoforms, being most active against h-NTPDase8.[6]
The choice of inhibitor will ultimately depend on the specific research question, including the target NTPDase isoform and the desired mode of action. This guide provides the necessary data to make an informed decision for designing experiments in the field of purinergic signaling.
References
- 1. Frontiers | E-NTPDases: Possible Roles on Host-Parasite Interactions and Therapeutic Opportunities [frontiersin.org]
- 2. Ectonucleotidases in Inflammation, Immunity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Khan Academy [khanacademy.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. teachmephysiology.com [teachmephysiology.com]
- 6. NTPDase1 (CD39) controls nucleotide-dependent vasoconstriction in mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NTPDase8 protects mice from intestinal inflammation by limiting P2Y6 receptor activation: identification of a new pathway of inflammation for the potential treatment of IBD - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of h-NTPDase-IN-2: A Guide to Safe Laboratory Practices
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and a procedural framework for the safe disposal of h-NTPDase-IN-2, a selective NTPDase inhibitor used in cancer, immunological, and bacterial infection research. The following procedures are based on general best practices for laboratory chemical waste management. It is imperative to consult the specific Safety Data Sheet (SDS) for this compound before handling or disposal , as the SDS will provide detailed, compound-specific safety and disposal information.
Core Principles of Chemical Waste Management
The disposal of laboratory chemicals is governed by a framework designed to protect both laboratory personnel and the environment. The fundamental steps involve the accurate identification, segregation, containment, and labeling of waste, followed by appropriate storage and scheduled disposal through a certified hazardous waste management service.
Procedural Steps for the Disposal of this compound
The following step-by-step process outlines the general procedure for disposing of this compound and associated waste.
Step 1: Waste Identification and Characterization
Before beginning any disposal process, it is crucial to characterize the waste. Based on available information, this compound is a solid, organic compound. However, without a specific SDS, its precise hazards (e.g., toxicity, flammability, reactivity) are not definitively known. Therefore, it should be treated as hazardous waste. All materials that have come into contact with this compound, including personal protective equipment (PPE), contaminated glassware, and spill cleanup materials, must also be considered hazardous waste.
Step 2: Segregation of Waste
Proper segregation is key to preventing dangerous chemical reactions.[1] Waste contaminated with this compound should be collected separately from other waste streams.
-
Solid Waste: Collect solid this compound, contaminated gloves, weigh boats, and other solid materials in a designated, compatible solid waste container.
-
Liquid Waste: If this compound has been dissolved in a solvent, this liquid waste must be collected in a separate, compatible liquid waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed. For instance, halogenated and non-halogenated solvent wastes are often collected separately.[2]
-
Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of in an approved sharps container.[3]
Step 3: Containerization
Select appropriate containers for waste accumulation.
-
Containers must be in good condition, with no leaks or cracks.[1]
-
The container material must be compatible with the chemical waste. For a solid organic compound like this compound and associated lab waste, a polyethylene drum or pail is generally suitable. For liquid waste, use a chemically resistant bottle, such as amber glass or polyethylene.
-
Containers must have a secure, tight-fitting lid to prevent spills and evaporation.[4] Keep containers closed except when adding waste.[1][2][4]
Step 4: Labeling
Accurate and clear labeling is a critical safety and compliance measure.[5]
-
As soon as the first drop of waste is added, the container must be labeled as "Hazardous Waste."[4][6]
-
The label must include:
-
The full chemical name: "this compound" and any solvents or other chemicals in the waste mixture. Do not use abbreviations or chemical formulas.[1][4]
-
The approximate concentrations or percentages of each component.[1]
-
The name and contact information of the principal investigator or laboratory supervisor.[1]
-
The accumulation start date (the date the first waste was added to the container).[1][7]
-
The associated hazards (e.g., "Toxic," "Flammable"). If the specific hazards of this compound are unknown, it is prudent to list "Toxic" or "Handle with Caution."
-
Step 5: Storage and Accumulation
Designate a specific area within the laboratory for the accumulation of hazardous waste, known as a Satellite Accumulation Area (SAA).[6][8]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.[8]
-
Store waste containers in a secondary containment bin or tray to contain any potential leaks or spills.[4][9]
-
Segregate incompatible waste containers within the SAA. For example, keep acids away from bases and oxidizers away from flammable organic compounds.[1][6]
-
Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in the SAA.[8][9][10]
Step 6: Disposal Request and Pickup
Once a waste container is full or has been in the SAA for a specified time (often not to exceed 9-12 months), arrange for its disposal through your institution's Environmental Health and Safety (EH&S) department.[4][6]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
Ensure that the waste container is properly sealed and labeled before the scheduled pickup.
Quantitative Limits for Hazardous Waste Accumulation
The following table summarizes key quantitative limits for the accumulation of hazardous waste in a laboratory setting, as stipulated by regulations such as the Resource Conservation and Recovery Act (RCRA).
| Parameter | Limit | Citation |
| Maximum Volume in Satellite Accumulation Area (SAA) | 55 gallons of hazardous waste | [8][9][10] |
| Maximum Volume of Acutely Hazardous Waste in SAA | 1 quart | [8][9][10] |
| Maximum Storage Time in SAA (partially filled container) | Up to 12 months | [6][8] |
| Time to Remove Full Container from SAA | Within 3 calendar days | [8] |
Experimental Protocols
While no specific experimental protocols for the disposal of this compound were found, a general protocol for rendering an empty container that held an acutely hazardous waste non-hazardous is as follows:
Protocol for Triple Rinsing Acutely Hazardous Waste Containers:
-
Select a solvent capable of dissolving the acutely hazardous waste. Water may be used if the compound is water-soluble.
-
Add an amount of the solvent equal to approximately 5% of the container's volume.
-
Securely cap and agitate the container to ensure the solvent contacts all interior surfaces.
-
Pour the rinseate into a designated hazardous waste container.
-
Repeat this rinsing process two more times for a total of three rinses.
-
The collected rinseate must be managed as hazardous waste.[9]
-
After triple rinsing, the container can be disposed of as regular trash after defacing the original labels.[9]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of laboratory chemical waste.
A flowchart illustrating the procedural steps for safe laboratory chemical waste disposal.
By adhering to these general guidelines and, most importantly, the specific instructions provided in the Safety Data Sheet for this compound, researchers can ensure a safe laboratory environment and maintain compliance with all applicable regulations.
References
- 1. Hazardous Chemical Waste | Environmental Health and Safety | CSUSB [csusb.edu]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Laboratory Hazardous Waste: What You and Your Staff Need to Know [trihazsolutions.com]
- 4. Chemical Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. vumc.org [vumc.org]
- 10. epa.gov [epa.gov]
Essential Safety and Operational Protocols for Handling h-NTPDase-IN-2
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of potent enzyme inhibitors like h-NTPDase-IN-2 is paramount. This guide provides immediate, essential safety and logistical information, including detailed personal protective equipment (PPE) requirements, operational procedures, and disposal plans to foster a secure laboratory environment.
Risk Assessment and General Precautions
This compound is a selective inhibitor of nucleoside triphosphate diphosphohydrolases (NTPDases), enzymes involved in crucial cellular signaling pathways.[1][2] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its nature as a biologically active small molecule necessitates handling with care to minimize exposure. The following recommendations are based on best practices for handling enzyme inhibitors and potent research chemicals.
Key safety considerations include:
-
Unknown Toxicity: The full toxicological profile of this compound is not widely documented. Assume the compound is hazardous upon contact, inhalation, or ingestion.
-
Biological Activity: As an enzyme inhibitor, it can have unintended biological effects if absorbed.
-
Physical Form: Typically supplied as a solid or in solution. Handling of powders poses a higher risk of inhalation.
Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is crucial to prevent exposure. The following table summarizes the required PPE for various handling scenarios.
| Operation | Required PPE | Specifications |
| Handling Solids (weighing, aliquoting) | - Lab Coat- Gloves- Safety Glasses with Side Shields- Respiratory Protection | - Flame-resistant, long-sleeved- Nitrile or other chemically resistant gloves (double gloving recommended)- ANSI Z87.1 compliant- N95 or higher rated respirator |
| Handling Solutions (diluting, transferring) | - Lab Coat- Gloves- Safety Glasses with Side Shields | - Flame-resistant, long-sleeved- Nitrile or other chemically resistant gloves- ANSI Z87.1 compliant |
| Equipment Maintenance | - Lab Coat- Gloves- Safety Glasses with Side Shields | - Flame-resistant, long-sleeved- Nitrile or other chemically resistant gloves- ANSI Z87.1 compliant |
| Spill Cleanup | - Lab Coat- Double Gloves- Chemical Splash Goggles- Respiratory Protection- Disposable Shoe Covers | - Flame-resistant, long-sleeved- Nitrile or other chemically resistant gloves- ANSI Z87.1 compliant- N95 or higher rated respirator- As needed based on spill size |
Note: Always inspect PPE for integrity before use. Contaminated disposable PPE should be disposed of as chemical waste. Reusable PPE should be decontaminated according to institutional guidelines.
Operational Procedures and Handling Workflow
A systematic workflow minimizes the risk of exposure and ensures the integrity of the compound.
Caption: Figure 1. A procedural workflow for the safe handling of this compound, from preparation to disposal.
Detailed Experimental Protocols
Weighing and Solution Preparation (in a certified chemical fume hood):
-
Preparation: Before retrieving the compound, place a weigh boat, spatula, and solvent on the balance in the fume hood.
-
Tare: Tare the balance with the weigh boat.
-
Weighing: Carefully transfer the desired amount of solid this compound to the weigh boat. Close the primary container immediately.
-
Dissolving: Add the appropriate solvent to the weigh boat to dissolve the compound before removing it from the balance. This minimizes the risk of airborne powder.
-
Transfer: Transfer the solution to a labeled container.
Spill Management:
-
Evacuate: Alert others in the area and evacuate if necessary.
-
Contain: If safe to do so, contain the spill with absorbent pads.
-
PPE: Don appropriate spill cleanup PPE.
-
Clean: For liquid spills, cover with absorbent material. For solid spills, gently cover with a damp paper towel to avoid raising dust.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Dispose: All cleanup materials must be disposed of as hazardous chemical waste.
Disposal Plan
Proper disposal is critical to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Unused solid this compound | Collect in a labeled, sealed container for hazardous chemical waste. |
| Solutions containing this compound | Collect in a labeled, sealed container for liquid hazardous chemical waste. Do not pour down the drain. |
| Contaminated disposables (gloves, pipette tips, etc.) | Collect in a designated, labeled hazardous waste bag or container. |
All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
First Aid Measures
In the event of exposure, immediate action is necessary.
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[3] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. |
In all cases of exposure, seek immediate medical attention and provide the medical team with as much information as possible about the compound.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
